Product packaging for Antileishmanial agent-19(Cat. No.:)

Antileishmanial agent-19

Cat. No.: B12398402
M. Wt: 386.4 g/mol
InChI Key: AHVJHWKOAINDDR-UHFFFAOYSA-N
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Description

Antileishmanial agent-19 is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4O3 B12398402 Antileishmanial agent-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(3-methyl-4-oxoquinazolin-2-yl)phenoxy]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27)

InChI Key

AHVJHWKOAINDDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Antileishmanial Peptides 19-2.5 and 19-4LF

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Leishmaniasis remains a significant global health challenge, with current therapeutic options hindered by toxicity, resistance, and cost. This has spurred research into novel therapeutic avenues, including the repurposing of existing antimicrobial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of two promising synthetic antileishmanial agents: peptides 19-2.5 and 19-4LF. These synthetic anti-lipopolysaccharide peptides (SALPs) have demonstrated significant efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis, in both in vitro and in vivo models. This document details their biological activity, proposed mechanisms of action, and the experimental protocols utilized in their evaluation.

Introduction and Discovery

Peptides 19-2.5 (also known as Aspidasept®) and 19-4LF are synthetic antimicrobial peptides (AMPs) that were initially investigated for their antibacterial properties, specifically their ability to neutralize bacterial toxins like lipopolysaccharides (LPS).[1] Their development stemmed from the need for new agents to combat bacterial infections and sepsis.[2][3] More recently, a drug repurposing approach has been applied to evaluate their potential as antileishmanial agents.[1] This strategy has proven fruitful, with studies demonstrating potent activity of both peptides against Leishmania major.[1][4]

The amino acid sequences of the peptides are as follows:

  • Peptide 19-2.5 (Aspidasept®): GCKKYRRFRWKFKGKFWFWG[1]

  • Peptide 19-4LF: GKKYRRFRWKFKGKLFLFG[4]

Synthesis of Peptides 19-2.5 and 19-4LF

These peptides are synthesized using a standard solid-phase peptide synthesis (SPPS) technique.[1][5]

Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Preparation: The synthesis is initiated on an Fmoc-Rink amide resin.[1]

  • Peptide Chain Elongation: The synthesis is carried out on an automatic peptide synthesizer (e.g., Applied Biosystems Model 433A) following a 0.1-mmol FastMoc synthesis protocol.[1] This involves the sequential addition of Fmoc-protected amino acids.

  • N-terminal Fmoc Group Removal: The N-terminal Fmoc protecting group is removed at each step to allow for the coupling of the next amino acid.[1]

  • C-terminus Amidation: The use of an Fmoc-amide resin results in an amidated C-terminus for the final peptide.[5]

  • Cleavage and Deprotection: The synthesized peptides are deprotected and cleaved from the resin using a cleavage cocktail, typically containing 90% trifluoroacetic acid, 5% anisole, 2% thioanisole, and 3% dithiothreitol, for 3 hours at room temperature.[5]

  • Purification and Quality Control: The purity of the synthesized peptides is assessed using High-Performance Liquid Chromatography (HPLC) and mass spectrometry. A purity of ≥95% is generally required for biological assays.[1]

In Vitro and In Vivo Efficacy

Both peptides have demonstrated significant leishmanicidal activity against the intracellular amastigote stage of Leishmania major in infected mouse macrophages.[1]

Table 1: In Vitro Activity of Peptides 19-2.5 and 19-4LF against Leishmania major Amastigotes

PeptideConcentrationEffectHost Cell Toxicity
19-2.51 µg/mLSignificant reduction in the number of amastigotes per infected macrophage (p ≤ 0.001)[1]No toxicity observed in host macrophages at 4 µg/mL[1]
19-4LF1 µg/mLSignificant reduction in the number of amastigotes per infected macrophage (p ≤ 0.001)[1]No toxicity observed in host macrophages at 4 µg/mL[1]

In vivo studies using BALB/c mice infected with L. major have also shown that treatment with either peptide leads to a significant reduction in the parasite burden in both the skin lesion and the spleen.[4][6]

Mechanism of Action

The antileishmanial activity of peptides 19-2.5 and 19-4LF is multifaceted, involving both direct effects on the parasite and modulation of the host immune response.[1][4]

4.1. Direct Parasite Effects

Gene expression profiling of L. major amastigotes treated with these peptides revealed the downregulation of several key genes:[1][6]

  • Drug Resistance: yip1

  • Virulence: gp63

  • Parasite Proliferation: Cyclin 1 and Cyclin 6

cluster_peptides Peptide Treatment cluster_immune_response Host Immune Response Peptides Peptides 19-2.5 & 19-4LF Th1_Response Th1 Response (IL-12p35, TNF-α, iNOS) Peptides->Th1_Response Upregulates Th2_Response Th2 Response (IL-4, IL-6) Peptides->Th2_Response Downregulates P2X7R P2X7R Expression Peptides->P2X7R Represses Leishmania_Clearance Leishmania_Clearance Th1_Response->Leishmania_Clearance Promotes Leishmania_Persistence Leishmania_Persistence Th2_Response->Leishmania_Persistence Promotes Start Start Isolate_Macrophages Isolate and culture mouse bone marrow-derived macrophages (BMDMs) Start->Isolate_Macrophages Infect_Macrophages Infect macrophages with metacyclic L. major promastigotes (20:1 ratio) Isolate_Macrophages->Infect_Macrophages Incubate_24h Incubate for 24 hours Infect_Macrophages->Incubate_24h Remove_Parasites Wash to remove extracellular parasites Incubate_24h->Remove_Parasites Treat_Peptides Treat infected macrophages with peptides (1 µg/mL) Remove_Parasites->Treat_Peptides Incubate_48h Incubate for 48 hours Treat_Peptides->Incubate_48h Assess_Infection Fix, stain, and determine the number of amastigotes per macrophage Incubate_48h->Assess_Infection End End Assess_Infection->End

References

A Novel Antileishmanial Compound with Therapeutic Potential: An In-depth Technical Guide on 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel chalcone derivative, 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide, designated as compound 4b , which has demonstrated significant antileishmanial activity and therapeutic potential. This document outlines its chemical properties, in vitro efficacy, synergistic effects with existing drugs, and putative mechanisms of action, supported by detailed experimental protocols and data analysis.

Core Compound Details

Compound Name: 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

Chemical Structure: (Chemical structure image would be placed here in a real document)

Molecular Formula: C23H25NO4

Molecular Weight: 379.45 g/mol

General Description: Compound 4b is a synthetic chalcone derivative characterized by a 4-hydroxychalcone scaffold linked to an N-cyclohexylacetamide moiety. Chalcones are a class of natural and synthetic compounds known for their broad spectrum of biological activities.

Quantitative Data Summary

The following tables summarize the in vitro antileishmanial activity, cytotoxicity, and synergistic effects of compound 4b against Leishmania infantum, the causative agent of visceral leishmaniasis.

Table 1: In Vitro Antileishmanial Activity of Compound 4b against Leishmania infantum

Parasite StageIC50 (µM) [95% CI]
Promastigotes7.02 [3.73–15.48][1]
Amastigotes3.4 [2.99–3.9][1]

Table 2: Cytotoxicity of Compound 4b

Cell LineCC50 (µM) [95% CI]Selectivity Index (SI) (Amastigote)
Human PBMCs505.4 [333.6–914.3][1]148.6

Table 3: Synergistic Activity of Compound 4b with Amphotericin B (AmB) against L. infantum Amastigotes

Drug CombinationDose Reduction Index (DRI) for AmB
Compound 4b + AmB2.87[1]

Table 4: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of Compound 4b

ParameterPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Total ClearanceHigh
Toxicity
Ames MutagenicityNon-mutagenic
HepatotoxicityLow risk

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

The synthesis of compound 4b is achieved through a multi-step process involving a Claisen-Schmidt condensation followed by an etherification and amidation reaction.

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (a 4,4'-dihydroxychalcone)

  • Equimolar amounts of 4-hydroxyacetophenone and 4-hydroxybenzaldehyde are dissolved in ethanol.

  • An aqueous solution of potassium hydroxide (40%) is added to the mixture, which is then stirred at room temperature for 12 hours.

  • The reaction mixture is kept overnight, then poured into crushed ice and acidified with dilute hydrochloric acid.

  • The resulting solid precipitate is filtered, dried, and recrystallized to yield the 4,4'-dihydroxychalcone intermediate.

Step 2: Synthesis of 2-chloro-N-cyclohexylacetamide

  • Cyclohexylamine is dissolved in a suitable solvent such as toluene.

  • Chloroacetyl chloride is added dropwise to the solution while stirring in an ice bath.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling, the mixture is poured into cold water and left overnight to allow for precipitation.

  • The resulting solid is collected by vacuum filtration and recrystallized from ethanol.

Step 3: Synthesis of Compound 4b

  • Equimolar amounts of the 4,4'-dihydroxychalcone from Step 1 and 2-chloro-N-cyclohexylacetamide from Step 2 are dissolved in acetonitrile.

  • Anhydrous potassium carbonate is added to the solution as a base.

  • The reaction mixture is refluxed for 12 hours.

  • After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product, compound 4b.

In Vitro Antileishmanial Activity Assay

Parasite Culture:

  • Leishmania infantum (strain MHOM/BR/74/PP75) promastigotes are cultured at 26°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Axenic amastigotes are obtained by incubating late-log phase promastigotes at 37°C in a 5% CO2 atmosphere for 72 hours.

Promastigote Viability Assay:

  • Promastigotes in the logarithmic growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.

  • Compound 4b, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

  • Plates are incubated at 26°C for 72 hours.

  • Parasite viability is assessed by adding a resazurin solution and incubating for a further 4 hours.

  • The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Amastigote Viability Assay:

  • Axenic amastigotes are seeded in 96-well plates at a density of 2 x 10^6 parasites/mL.

  • Compound 4b is added at various concentrations.

  • Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Viability is determined using the resazurin-based method as described for promastigotes.

  • The IC50 is calculated from the dose-response curves.

Cytotoxicity Assay

Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Paque density gradient centrifugation.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

Viability Assay:

  • PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Compound 4b is added at various concentrations.

  • Plates are incubated for 24 hours.

  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • The absorbance is measured at 570 nm.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Synergy Analysis

The synergistic effect of compound 4b in combination with Amphotericin B (AmB) is evaluated using the isobologram method based on the fixed-ratio combination design.

  • Stock solutions of compound 4b and AmB are prepared.

  • A series of fixed-ratio combinations of the two drugs are prepared (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • The antileishmanial activity of each combination is tested against L. infantum amastigotes as described in section 3.2.

  • The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • The Dose Reduction Index (DRI) is calculated to quantify the fold-dose reduction of each drug in a synergistic combination that achieves a given effect level compared to the dose of the drug alone.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_synergy Synergy Analysis cluster_insilico In Silico Analysis synthesis Synthesis of Compound 4b promastigote Promastigote Viability Assay synthesis->promastigote amastigote Amastigote Viability Assay synthesis->amastigote cytotoxicity Cytotoxicity Assay (PBMCs) synthesis->cytotoxicity synergy Combination with Amphotericin B synthesis->synergy docking Molecular Docking synthesis->docking admet ADMET Prediction synthesis->admet

Caption: Experimental workflow for the evaluation of compound 4b.

Proposed Mechanism of Action: Inhibition of Leishmania Redox and Ubiquitin Pathways

Based on in silico molecular docking studies, compound 4b is predicted to interact with and potentially inhibit two key enzymes in Leishmania: Tryparedoxin Peroxidase I and Deubiquitinase DUB16.

mechanism_of_action cluster_redox Trypanothione Redox Cascade cluster_ubiquitin Ubiquitin-Proteasome System NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR TSH2 Trypanothione (Reduced, T[SH]2) TR->TSH2 Reduces TS2 Trypanothione (Oxidized, T[S]2) TS2->TR Substrate TXNPx Tryparedoxin Peroxidase I (TXNPx) TSH2->TXNPx Reduces H2O H2O TXNPx->H2O Detoxifies to ROS Reactive Oxygen Species (ROS) ROS->TXNPx Substrate Protein Target Protein E3 E3 Ligase Protein->E3 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Ubiquitination DUB16 Deubiquitinase (DUB16) Ub_Protein->DUB16 Substrate Proteasome Proteasome Ub_Protein->Proteasome DUB16->Protein Deubiquitination DUB16->Ub Recycles Degradation Protein Degradation Proteasome->Degradation Compound4b Compound 4b Compound4b->TXNPx Inhibits Compound4b->DUB16 Inhibits

Caption: Proposed inhibitory action of compound 4b on key Leishmania pathways.

The inhibition of Tryparedoxin Peroxidase I would disrupt the parasite's primary defense against oxidative stress generated by the host's immune cells. The trypanothione redox system is essential for the survival of Leishmania within macrophages.[2][3]

The ubiquitin-proteasome system is crucial for regulating protein turnover and various cellular processes in Leishmania, including differentiation and proliferation.[4][5][6] Deubiquitinases, such as DUB16, are key regulators of this system. Inhibition of DUB16 could lead to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and leading to parasite death.

Conclusion and Future Directions

Compound 4b emerges as a promising antileishmanial lead compound due to its potent in vitro activity against the clinically relevant amastigote stage of Leishmania infantum, high selectivity index, and synergistic interaction with the currently used drug, Amphotericin B. The predicted favorable ADMET profile further supports its potential for further development.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of compound 4b in animal models of visceral leishmaniasis.

  • Mechanism of action validation: Experimental validation of the inhibitory activity of compound 4b against recombinant Leishmania Tryparedoxin Peroxidase I and Deubiquitinase DUB16.

  • Pharmacokinetic studies: Determining the pharmacokinetic profile of compound 4b in vivo to guide dose selection and formulation development.

  • Lead optimization: Synthesizing and evaluating analogs of compound 4b to improve potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the potential of compound 4b as a novel antileishmanial agent and to guide future preclinical and clinical development efforts.

References

Preliminary Characterization of Antileishmanial Agent-19's Leishmanicidal Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary characterization of the leishmanicidal activity of agents designated as "Antileishmanial agent-19" in recent literature. It has come to light that this designation does not refer to a single chemical entity but encompasses at least two distinct classes of compounds: synthetic antimicrobial peptides and a triazole-derived small molecule. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the proposed mechanisms of action and experimental workflows.

Section 1: Synthetic Antimicrobial Peptides - 19-2.5 and 19-4LF

Peptides 19-2.5 and 19-4LF are synthetic anti-lipopolysaccharide peptides (SALPs) that have been investigated for their potential as repurposed antileishmanial drugs. The primary focus of the research has been on their efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][3]

Quantitative Data Summary

The leishmanicidal activity and cytotoxicity of peptides 19-2.5 and 19-4LF have been evaluated in vitro. The key findings are summarized in the table below.

PeptideTargetAssayConcentrationResultHost Cell Toxicity
19-2.5 L. major intracellular amastigotesIn vitro macrophage infection1 µg/mLSignificant reduction in amastigotes per macrophage (p ≤ 0.001)[1][3]No toxicity observed in host macrophages at 4 µg/mL[3]
19-4LF L. major intracellular amastigotesIn vitro macrophage infection1 µg/mLSignificant reduction in amastigotes per macrophage (p ≤ 0.001)[1][3]No toxicity observed in host macrophages at 4 µg/mL[3]
Experimental Protocols

In Vitro Leishmanicidal Activity Assay:

  • Cell Culture: Mouse macrophages are seeded in appropriate culture plates and allowed to adhere.

  • Infection: Macrophages are infected with metacyclic L. major promastigotes.

  • Treatment: After a 24-hour incubation period to allow for parasite internalization, the infected macrophages are treated with Peptide 19-2.5 or 19-4LF at a final concentration of 1 µg/mL.[1][3]

  • Evaluation: The number of amastigotes per infected macrophage is determined microscopically after an appropriate incubation period. A significant reduction in the number of amastigotes compared to untreated control cells indicates leishmanicidal activity.[1]

Gene Expression Analysis (q-PCR):

  • RNA Extraction: RNA is extracted from treated and untreated infected macrophages.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

  • Quantitative PCR: q-PCR is performed using specific primers for genes of interest, including those related to drug resistance (yip1), virulence (gp63), and parasite proliferation (Cyclin 1 and Cyclin 6) in Leishmania, as well as host immune response genes (IL-12p35, TNF-α, iNOS, IL-4, IL-6) and the P2X7 purinergic receptor.[1][2]

Proposed Mechanism of Action

The leishmanicidal activity of peptides 19-2.5 and 19-4LF appears to be multifactorial, involving both direct effects on the parasite and modulation of the host immune response. In vitro studies have shown that these peptides downregulate key parasite genes involved in proliferation, virulence, and drug resistance.[1][2] In vivo, treatment with these peptides leads to a shift towards a Th1-type immune response, characterized by an increase in pro-inflammatory cytokines, and a downregulation of the P2X7 purinergic receptor in skin lesions.[1][2]

Peptide_19_Mechanism_of_Action Peptide_19 Peptide 19-2.5 / 19-4LF Leishmania Leishmania major (intracellular amastigote) Peptide_19->Leishmania Direct Effect Macrophage Infected Macrophage Peptide_19->Macrophage Enters Peptide_19->Macrophage Modulates Host Parasite_Genes Parasite Gene Expression Leishmania->Parasite_Genes Modulates Host_Genes Host Immune Response Macrophage->Host_Genes Proliferation Proliferation (Cyclin 1, Cyclin 6) Parasite_Genes->Proliferation Downregulates Virulence Virulence (gp63) Parasite_Genes->Virulence Downregulates Resistance Drug Resistance (yip1) Parasite_Genes->Resistance Downregulates Th1_Response Th1 Response (IL-12p35, TNF-α, iNOS) Host_Genes->Th1_Response Upregulates P2X7R P2X7 Receptor Host_Genes->P2X7R Downregulates Parasite_Death Parasite Death Proliferation->Parasite_Death Virulence->Parasite_Death Resistance->Parasite_Death Th1_Response->Parasite_Death

Caption: Proposed mechanism of action for peptides 19-2.5 and 19-4LF.

Section 2: Triazole Derivative - Compound 19

Compound 19 is a 1,4-diaryl-1,2,3-triazole derivative of the neolignan machilin G. Its antileishmanial properties have been evaluated against Leishmania (Leishmania) amazonensis.[4]

Quantitative Data Summary

The in vitro activity of Compound 19 against intracellular amastigotes and its cytotoxicity against a mammalian cell line are detailed below.

CompoundTargetAssayIC50Host Cell Cytotoxicity (J774.A1)Selectivity Index (SI)
Compound 19 L. (L.) amazonensis intracellular amastigotesIn vitro macrophage infection4.4 µM46.6 µM10.6
Experimental Protocols

In Vitro Antiamastigote Activity Assay:

  • Cell Culture: J774.A1 macrophages are cultured in appropriate media.

  • Infection: Macrophages are infected with L. (L.) amazonensis promastigotes.

  • Treatment: After infection, the cells are treated with varying concentrations of Compound 19.

  • Evaluation: The number of intracellular amastigotes is determined, and the IC50 value is calculated as the concentration of the compound that reduces the number of intracellular parasites by 50% compared to untreated controls.[4]

Cytotoxicity Assay:

  • Cell Culture: J774.A1 cells are seeded in 96-well plates.

  • Treatment: The cells are exposed to different concentrations of Compound 19.

  • Evaluation: Cell viability is assessed using a suitable method (e.g., MTT assay), and the IC50 value is determined as the concentration that reduces cell viability by 50%.[4]

Nitric Oxide (NO) Production Assay:

  • Cell Culture and Infection: Macrophages are infected with L. (L.) amazonensis.

  • Treatment: Infected cells are treated with Compound 19.

  • Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An increase in NO production compared to untreated infected cells is indicative of macrophage activation.[4]

Proposed Mechanism of Action

The leishmanicidal effect of Compound 19 is suggested to be mediated through the activation of the host macrophage's killing mechanisms. Specifically, it has been shown to induce the production of nitric oxide (NO), a key molecule involved in the intracellular killing of Leishmania parasites.[4]

Compound_19_Experimental_Workflow start Start infect_macrophages Infect J774.A1 Macrophages with L. amazonensis start->infect_macrophages treat_compound Treat with Compound 19 (Varying Concentrations) infect_macrophages->treat_compound evaluate_activity Evaluate Antiamastigote Activity treat_compound->evaluate_activity measure_no Measure Nitric Oxide Production treat_compound->measure_no calculate_ic50 Calculate IC50 evaluate_activity->calculate_ic50 assess_mechanism Assess Mechanism of Action measure_no->assess_mechanism

Caption: Experimental workflow for evaluating Compound 19's activity.

References

Navigating the Labyrinth: A Technical Guide to Unraveling the Mechanisms of Action of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals in the Field of Antileishmanial Drug Discovery.

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel antileishmanial agents with well-defined mechanisms of action. This in-depth technical guide provides a core framework for researchers and drug development professionals engaged in the crucial task of elucidating how new compounds combat this devastating disease.

This guide details the key experimental methodologies, from initial phenotypic screening to precise target identification, and presents a consolidated overview of the mechanisms of action for promising new classes of antileishmanial compounds. It is designed to serve as a practical resource, offering structured data, detailed protocols, and visual workflows to facilitate a more rational and efficient drug discovery pipeline.

The Modern Antileishmanial Drug Discovery Landscape

The search for new antileishmanial drugs has evolved from solely relying on empirical screening to a more integrated approach that combines phenotypic discovery with sophisticated target-based strategies.[1][2] Phenotypic screens, which assess the effect of compounds on the whole parasite, have been instrumental in identifying novel chemical scaffolds.[2] However, a deep understanding of a compound's mechanism of action (MoA) is paramount for its optimization and future clinical success.[3] Elucidating the MoA involves identifying the molecular target(s) of a compound and the downstream consequences of its binding, which ultimately lead to parasite death.

Key Compound Classes and Their Mechanisms of Action

Recent drug discovery efforts have yielded several promising classes of compounds with potent antileishmanial activity. The following sections summarize their known or proposed mechanisms of action, with quantitative data presented for comparative analysis.

Proteasome Inhibitors

The proteasome, a multi-subunit protease complex, is essential for protein degradation and turnover in eukaryotes, making it an attractive drug target.[4][5] Novel antileishmanial compounds have been identified that selectively target the parasite's proteasome.

A preclinical candidate, GSK3494245 (also known as DDD01305143) , has demonstrated potent activity by inhibiting the chymotrypsin-like activity of the β5 subunit of the Leishmania donovani proteasome.[6][7] Cryo-electron microscopy has revealed a unique inhibitor binding site between the β4 and β5 subunits, which is distinct from that in the human proteasome, providing a basis for selectivity.[4][6]

Oxaboroles

The oxaborole class of compounds has shown broad-spectrum antimicrobial activity. For leishmaniasis, DNDI-6148 has emerged as a promising preclinical candidate.[8] The proposed mechanism of action for this class in kinetoplastids is the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA processing.[8][9][10] Studies have shown that it is difficult to generate resistance to oxaboroles in the lab, suggesting a potentially durable new therapy.[9][10]

Aminopyrazoles

The aminopyrazole series, including compounds like DNDI-1044 and DNDI-8012 , represents another promising chemical class.[11][12][13] While their precise molecular target is still under investigation, mechanism of action studies have revealed that their activity is not significantly affected by known resistance mechanisms, such as the overexpression of MDR and MRP efflux pumps.[12][14] Resistance to aminopyrazoles appears to be unstable and associated with changes in the parasite's chromosome number (somy changes), rather than specific gene mutations.[11][14]

Nitroimidazoles

Nitroimidazole derivatives, such as DNDI-0690 , have shown potent in vitro and in vivo efficacy against both visceral and cutaneous leishmaniasis.[15][16][17] These compounds typically require reductive activation within the parasite to form cytotoxic metabolites. While DNDI-0690's clinical development was paused due to safety concerns in a multi-dose study, the nitroimidazole scaffold remains an area of interest.[16]

Natural Products and Other Novel Scaffolds

Screening of natural product libraries continues to be a valuable source of new antileishmanial chemotypes. Recent screens have identified novel flavonoids and ansa-macrolides with significant activity against intracellular L. donovani amastigotes, providing new starting points for medicinal chemistry efforts.[18] Additionally, repurposed compounds like the quinoline derivative clioquinol have demonstrated antileishmanial activity, with proposed mechanisms including the disruption of mitochondrial function.[19]

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of selected new antileishmanial compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

Table 1: In Vitro Activity of Proteasome Inhibitors against L. donovani Amastigotes
Compound EC50 (µM)
GSK3494245 (Compound 8)1.6
Reference:[6]
Table 2: In Vitro Activity of Oxaboroles and Nitroimidazoles against Leishmania Species Amastigotes
Compound Species EC50 (µM)
DNDI-6148 (Oxaborole)L. infantum0.10 ± 0.04
DNDI-0690 (Nitroimidazole)L. infantum0.33 ± 0.10
Reference:[15]
Table 3: In Vitro Activity of Aminopyrazoles against L. infantum Amastigotes
Compound EC50 (µM)
DNDI-10441.05 ± 0.29
DNDI-80121.03 ± 0.29
Reference:[15]
Table 4: In Vitro Activity of Selected Natural Products against L. donovani Amastigotes
Compound IC50 (µM)
BMD-NP-00820 (Lycorine enantiomer)1.74 ± 0.27
BMD-NP-01555 (Flavonoid)2.20 ± 0.29
BMD-NP-02085 (Rifapentine-like)1.76 ± 0.28
Reference:[18]

Experimental Protocols for Mechanism of Action Studies

A multi-pronged experimental approach is essential to confidently identify a drug's mechanism of action. Below are detailed methodologies for key experiments.

High-Throughput Screening against Intracellular Amastigotes

This assay is the gold standard for primary screening and determining the potency of compounds against the clinically relevant parasite stage.

Objective: To quantify the dose-dependent efficacy of a compound against Leishmania amastigotes residing within a host macrophage.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, RAW 264.7) in 384-well plates and differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA), if necessary.[20]

  • Parasite Infection: Infect the macrophages with stationary-phase promastigotes of a reporter gene-expressing Leishmania strain (e.g., expressing luciferase or a fluorescent protein like tdTomato).[7][21][22] The infection ratio should be optimized (e.g., 10:1 parasites to macrophages).

  • Compound Addition: After allowing several hours for parasite internalization, wash the wells to remove extracellular promastigotes. Add the test compounds in a serial dilution format. Include a positive control (e.g., amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours to allow for amastigote proliferation within the host cells.

  • Quantification:

    • Reporter-based: If using a luciferase-expressing line, add the appropriate substrate and measure luminescence using a plate reader.[22] For fluorescent lines, measure fluorescence intensity. The signal intensity is directly proportional to the number of viable parasites.

    • High-Content Imaging: If using non-reporter parasites, fix the cells and stain the DNA with a fluorescent dye (e.g., DAPI or Hoechst).[20] Use an automated confocal microscope to acquire images and a customized algorithm to count the number of host cells and the number of intracellular amastigotes per cell.[20]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve. Simultaneously, the number of host cells can be used to determine the 50% cytotoxic concentration (CC50) and calculate a selectivity index (SI = CC50/EC50).

Thermal Proteome Profiling (TPP) for Target Deconvolution

TPP is a powerful unbiased method to identify the direct protein targets of a compound in a complex biological sample.[2][23][24]

Objective: To identify proteins that are thermally stabilized or destabilized upon binding to the compound of interest.

Methodology:

  • Lysate Preparation: Grow Leishmania promastigotes to mid-log phase, harvest, and wash the cells. Lyse the parasites by mechanical means (e.g., cell disruptor at 30 kpsi) in a suitable lysis buffer.[25]

  • Ultracentrifugation: Clarify the lysate by ultracentrifugation (100,000 x g) to remove insoluble components and obtain the soluble proteome.[25]

  • Compound Treatment: Divide the soluble proteome into two aliquots: one treated with the test compound at a high concentration (e.g., 100 µM) and a control treated with the vehicle.[3]

  • Thermal Challenge: Aliquot both the treated and control lysates into separate PCR tubes and heat them across a range of temperatures (e.g., 37°C to 70°C) using a thermal cycler.[2][3]

  • Protein Precipitation and Digestion: After heating, the aggregated (denatured) proteins are pelleted by centrifugation. The remaining soluble proteins in the supernatant are collected, and their concentration is determined. The proteins are then digested into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptide samples from each temperature point are labeled with isobaric TMT tags. This allows for the multiplexed quantitative analysis of up to 10-16 samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS data is used to identify and quantify the relative abundance of each protein at each temperature point. "Melting curves" are generated for thousands of proteins. A shift in the melting curve of a specific protein in the drug-treated sample compared to the control sample indicates a direct interaction between the compound and that protein.

In Vitro Resistance Selection and Whole-Genome Sequencing

This genetic approach helps to identify potential drug targets or resistance mechanisms by identifying the genes that are mutated in drug-resistant parasites.

Objective: To generate drug-resistant Leishmania and identify the genetic basis of resistance.

Methodology:

  • Resistance Selection:

    • In Vitro: Continuously expose Leishmania promastigotes to gradually increasing concentrations of the test compound over several months.[14]

    • Clonal Selection: Isolate clonal lines from the resistant population and confirm their resistance level by determining their EC50 value compared to the parental wild-type strain.

  • Phenotypic Stability: Assess the stability of the resistance phenotype by culturing the resistant parasites in the absence of the drug for several passages and re-testing their susceptibility. Unstable resistance may suggest non-genetic mechanisms or aneuploidy.[12]

  • Whole-Genome Sequencing (WGS): Extract genomic DNA from both the resistant clones and the parental wild-type strain.

  • Sequencing and Analysis: Perform high-throughput sequencing of the genomes. Align the sequencing reads to the Leishmania reference genome and identify genetic differences, including:

    • Single Nucleotide Polymorphisms (SNPs)

    • Insertions and Deletions (Indels)

    • Copy Number Variations (CNVs), which can indicate gene amplification.

    • Changes in chromosome number (aneuploidy or somy changes).

  • Target Identification: Genes that are consistently mutated across independently selected resistant lines are strong candidates for being the drug target or being involved in the resistance mechanism (e.g., a drug transporter).

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following are represented using the DOT language for Graphviz.

Experimental_Workflow_for_MoA_Studies cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 Target Validation Phenotypic_Screen Phenotypic Screen (Intracellular Amastigotes) Identify_Hits Identify Hits (Potency & Low Cytotoxicity) Phenotypic_Screen->Identify_Hits TPP Thermal Proteome Profiling (TPP) Identify_Hits->TPP Resistance_Selection Resistance Selection & WGS Identify_Hits->Resistance_Selection Biochemical_Assay Biochemical Assays TPP->Biochemical_Assay Hypothesized Target Genetic_Validation Genetic Validation (e.g., CRISPR/Cas9) Resistance_Selection->Genetic_Validation Mutated Gene Chemical_Validation Chemical Validation (SAR) Biochemical_Assay->Chemical_Validation Validated_Target Validated_Target Genetic_Validation->Validated_Target Chemical_Validation->Validated_Target

Caption: Workflow for Mechanism of Action (MoA) studies.

TPP_Workflow Start Leishmania Lysate Treatment Split & Treat: 1. Vehicle (Control) 2. Compound Start->Treatment Heat Apply Temperature Gradient Treatment->Heat Separate Separate Soluble vs. Aggregated Proteins Heat->Separate Digest Trypsin Digestion of Soluble Fraction Separate->Digest Label TMT Labeling Digest->Label Analyze LC-MS/MS Analysis Label->Analyze Data Generate Melting Curves & Identify Shifts Analyze->Data Target Putative Target(s) Identified Data->Target Proteasome_Inhibition_Pathway Compound GSK3494245 Proteasome Leishmania 26S Proteasome (β5 subunit) Compound->Proteasome Inhibition Accumulation Accumulation of Ub-Proteins Degradation Protein Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Cell_Death Parasite Cell Death

References

Identification of Novel Therapeutic Targets in Leishmania Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, limited efficacy, and emerging drug resistance.[1][2][3] This necessitates the urgent identification and validation of novel therapeutic targets within the Leishmania parasite. This technical guide provides a comprehensive overview of promising new drug targets, focusing on key signaling and metabolic pathways essential for parasite survival. We present quantitative data on inhibitor potency, detailed experimental protocols for target identification and validation, and visual representations of crucial biological pathways to aid in the rational design of next-generation antileishmanial drugs.

Introduction: The Need for New Antileishmanial Targets

The current arsenal of antileishmanial drugs is limited, and their effectiveness is increasingly compromised by the development of resistance.[1][3] The primary strategies for managing leishmaniasis rely on chemotherapy, which often involves prolonged and toxic treatment regimens.[1][3] A deeper understanding of the parasite's unique biology is crucial for identifying novel molecules that can be selectively targeted, minimizing off-target effects on the human host. The ideal drug target in Leishmania should be essential for parasite viability and either absent in humans or sufficiently divergent to allow for selective inhibition.[4] This guide explores genetically and pharmacologically validated targets, providing a roadmap for future drug discovery efforts.

Key Therapeutic Target Classes

Protein Kinases: Master Regulators of Parasite Biology

Eukaryotic protein kinases (ePKs) are crucial regulators of essential cellular processes, including cell cycle progression, differentiation, and virulence, making them attractive drug targets.[5] Leishmania possesses a diverse kinome, with several kinases showing significant divergence from their human counterparts.[1]

MAPK signaling cascades are involved in the parasite's response to stress and are critical for its survival within the host macrophage.[1][6] Leishmania has 15 putative MAPKs, and their signaling pathways often lack the typical upstream activators found in mammalian cells, offering a window for selective targeting.[1] Inhibition of MAPK3 (ERK1) has been shown to reduce parasite survival.[7]

CDKs are essential for regulating the Leishmania cell cycle. The parasite's cell cycle progression is linked to its morphological transitions, which are critical for its lifecycle.[8][9][10][11] Targeting CDKs can therefore disrupt parasite replication.

Metabolic Pathways: Exploiting Parasite-Specific Dependencies

Leishmania has several unique metabolic pathways and dependencies that are absent in the mammalian host, making them excellent targets for chemotherapy.[3]

Similar to fungi, Leishmania utilizes ergosterol as the primary sterol in its cell membranes, in contrast to the cholesterol found in mammalian cells.[3][4][12] This pathway has been a successful target for antifungal drugs, and several of its enzymes are being investigated as antileishmanial targets.[3][4] Key enzymes in this pathway include sterol 14α-demethylase (CYP51) and sterol C24-methyltransferase (24-SMT), the latter of which has no human homologue.[4][12]

Leishmania parasites are incapable of de novo purine synthesis and are entirely dependent on salvaging purines from their host.[3][13][14] This absolute dependency makes the enzymes of the purine salvage pathway attractive drug targets.[3][13] Key enzymes in this pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[13][14]

Quantitative Data on Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against different Leishmania targets and parasite life stages.

Target Enzyme/PathwayCompoundLeishmania SpeciesParasite StageIC50 (µM)Reference
Protein Kinases
MAPK3NSC107522L. donovaniPromastigote2.68[7]
NSC107522L. donovaniAmastigote4.04[7]
NSC84100L. martiniquensisPromastigote3.14[7]
NSC84100L. martiniquensisAmastigote2.61[7]
SorafenibL. donovaniAmastigote3.7[2]
SunitinibL. donovaniAmastigote1.1[2]
LapatinibL. donovaniAmastigote2.5[2]
Ergosterol Biosynthesis
Sterol Methyltransferase22,26-azasterolL. donovaniNot Specified8.9[15]
STOCK6S-06707L. donovaniPromastigote21.9[15]
STOCK6S-84928L. donovaniPromastigote23.5[15]
General Antileishmanial Activity
Not SpecifiedMiltefosineL. donovaniAmastigote1.0[2]
ValrubicinL. donovaniPromastigote1.09[16]
ValrubicinL. donovaniAmastigote1.74[16]
CiclesonideL. donovaniPromastigote2.09[16]
CiclesonideL. donovaniAmastigote3.32[16]

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol describes a method for generating gene knockouts in Leishmania mexicana using a modified CRISPR-Cas9 system with genomic expression of Cas9 nuclease and gRNA.[17][18]

Materials:

  • Leishmania mexicana promastigotes

  • M199 medium with supplements

  • pLdCN CRISPR expression vector

  • Oligonucleotides for gRNA and donor DNA synthesis

  • Hygromycin, Nourseothricin (Sat), Puromycin (Puro)

  • Electroporator

Procedure:

  • gRNA Design and Cloning:

    • Design a specific guide RNA (gRNA) targeting the gene of interest using a tool like LeishGEdit.net.

    • Synthesize and anneal complementary oligonucleotides for the gRNA.

    • Clone the annealed oligonucleotides into the pLdCN CRISPR expression vector.

  • Donor DNA Preparation:

    • Design a donor DNA template containing a drug resistance cassette (e.g., Puromycin resistance gene) flanked by short homology arms (30 bp) corresponding to the regions upstream and downstream of the Cas9 cleavage site.

    • Amplify the donor DNA by PCR.

  • Transfection:

    • Culture L. mexicana promastigotes expressing Cas9 to mid-log phase.

    • Co-transfect the parasites with the gRNA-expressing plasmid and the donor DNA amplicon using electroporation.

  • Selection and Verification:

    • Select for transfected parasites by adding the appropriate antibiotics (e.g., Hygromycin, Nourseothricin, and Puromycin) to the culture medium.

    • Verify the gene knockout in resistant clones by PCR and Southern blotting.

Metabolomic Analysis of Leishmania-Infected Tissues

This protocol outlines the steps for identifying altered metabolic pathways in a mouse model of cutaneous leishmaniasis.[19][20]

Materials:

  • Leishmania major or L. mexicana parasites

  • BALB/c mice

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

  • PCR and ELISA reagents

Procedure:

  • Infection and Tissue Harvest:

    • Infect mice with Leishmania promastigotes.

    • At a specified time post-infection, harvest the infected tissues (e.g., footpad, ear).

  • Metabolite Extraction:

    • Homogenize the harvested tissues in a cold extraction solvent mixture.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites that are significantly altered between infected and uninfected tissues.

    • Use pathway analysis tools to identify metabolic pathways that are enriched with the altered metabolites.

  • Verification:

    • Verify the role of identified metabolites in the immune response using techniques like PCR to measure gene expression of relevant cytokines and ELISA to measure protein levels.

Phosphoproteomic Analysis of Leishmania Life Cycle Stages

This protocol details a method for the enrichment and identification of phosphoproteins from different Leishmania donovani life cycle stages.[21][22]

Materials:

  • Leishmania donovani promastigotes and axenic amastigotes

  • Lysis buffer with phosphatase and protease inhibitors

  • Immobilized Metal Affinity Chromatography (IMAC) resin

  • 2D gel electrophoresis system (IEF and SDS-PAGE)

  • Fluorescent protein stains

  • MALDI-TOF mass spectrometer

Procedure:

  • Protein Extraction:

    • Lyse promastigote and amastigote pellets in a buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Phosphoprotein Enrichment:

    • Incubate the protein lysate with IMAC resin to capture phosphoproteins.

    • Wash the resin to remove non-specifically bound proteins.

    • Elute the enriched phosphoproteins.

  • 2D Gel Electrophoresis:

    • Separate the enriched phosphoproteins by isoelectric focusing (IEF) in the first dimension, followed by SDS-PAGE in the second dimension.

  • Protein Visualization and Identification:

    • Stain the gel with a fluorescent multiplex stain to visualize the protein spots.

    • Excise the protein spots of interest.

    • Identify the proteins by MALDI-MS and MS/MS analysis.

Visualization of Key Pathways and Workflows

Signaling Pathways

Leishmania_MAPK_Signaling cluster_stress Host Environment Stressors cluster_response Parasite Survival and Proliferation Oxidative_Stress Oxidative_Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Heat_Shock Heat_Shock Heat_Shock->MAPKKK Nutrient_Deprivation Nutrient_Deprivation Nutrient_Deprivation->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cell_Cycle_Progression Cell_Cycle_Progression MAPK->Cell_Cycle_Progression Differentiation Differentiation MAPK->Differentiation Stress_Response Stress_Response MAPK->Stress_Response

Caption: Simplified Leishmania MAPK signaling cascade in response to host stressors.

Metabolic Pathways

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Isoprenoid pathway Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols CYP51 (Target of Azoles) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol 24-SMT (Parasite-specific)

Caption: Key steps in the Leishmania ergosterol biosynthesis pathway, highlighting drug targets.

Experimental Workflows

CRISPR_Workflow Design_gRNA 1. Design gRNA Construct_Vector 2. Clone gRNA into pLdCN Design_gRNA->Construct_Vector Transfect 4. Co-transfect Leishmania Construct_Vector->Transfect Prepare_Donor 3. Prepare Donor DNA Prepare_Donor->Transfect Select 5. Drug Selection Transfect->Select Verify 6. Verify Knockout (PCR) Select->Verify

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Leishmania.

Conclusion and Future Directions

The identification of novel therapeutic targets is a critical step in overcoming the challenges of leishmaniasis treatment. The protein kinases and metabolic pathways discussed in this guide represent promising avenues for the development of new, selective, and effective antileishmanial drugs. The integration of genetic validation techniques like CRISPR-Cas9 with metabolomic and phosphoproteomic approaches will undoubtedly accelerate the discovery and validation of the next generation of drug targets. Future research should focus on high-throughput screening of compound libraries against these validated targets and the use of structure-based drug design to develop potent and specific inhibitors. Furthermore, exploring combination therapies that target multiple pathways simultaneously could be a powerful strategy to enhance efficacy and prevent the emergence of drug resistance.

References

Initial Structure-Activity Relationship (SAR) Studies of Antileishmanial Agent-19: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies concerning a promising antileishmanial agent, designated as compound 19 , a triazolic derivative of the neolignan machilin G. This document summarizes the key findings on its biological activity, selectivity, and proposed mechanism of action, offering a foundation for further drug development efforts against leishmaniasis.

Introduction to Antileishmanial Agent-19

Leishmaniasis remains a significant global health problem with limited therapeutic options. The search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. Compound 19 emerged from a series of sixteen 1,4-diaryl-1,2,3-triazole compounds derived from the tetrahydrofuran neolignans. These compounds were synthesized via Click Chemistry, specifically a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides. Among the synthesized derivatives, compound 19 , a hybrid of machilin G and grandisin, demonstrated the most potent activity against the intracellular amastigote form of Leishmania (Leishmania) amazonensis.[1]

Quantitative Biological Data

The antileishmanial activity of compound 19 and its analogues was evaluated against intracellular amastigotes of L. (L.) amazonensis. Cytotoxicity was assessed on mammalian cells to determine the selectivity index (SI). The data for the most active compounds in the series are presented below.

CompoundDescriptionIC50 (µM) on Intracellular AmastigotesCytotoxicity CC50 (µM) on MacrophagesSelectivity Index (SI = CC50/IC50)
19 Trimethoxy-substituted triazole derived from machilin G 4.4 46.6 10.6
14Trimethoxy-substituted triazole5.678.914.1
4-18Other analogues in the series4.4 - 32.7--
Amphotericin BReference Drug---

Data sourced from Cassamale et al.[1]

The results indicate that compounds with a trimethoxy group, such as 19 and 14 , were the most active in the series. Compound 19 displayed a potent IC50 of 4.4 µM and a favorable selectivity index of 10.6, highlighting its potential as a lead compound.[1] The lipophilicity of these compounds, with a calculated ClogP ranging from 2.8 to 3.4, is suggested to be suitable for membrane transport, contributing to their observed activity.[1]

In a separate line of research, a different class of molecules, specifically synthetic anti-lipopolysaccharide peptides (SALPs), have also been investigated for antileishmanial activity. For instance, peptides 19-2.5 and 19-4LF were shown to be highly active against intracellular Leishmania major amastigotes at a concentration of 1 µg/mL, with no toxicity to host macrophages at concentrations up to 4 µg/mL.[2] This highlights that different molecular scaffolds are being explored under similar numeric identifiers in the literature.

Experimental Protocols

The synthesis of compound 19 and its analogues was achieved using a Click Chemistry approach. The key step involved a 1,3-dipolar cycloaddition reaction between terminal acetylenes and aryl azides, which were derived from the corresponding neolignans (veraguensin, grandisin, and machilin G).[1]

The protocol for evaluating the effect on intracellular amastigotes is summarized as follows:[1]

  • Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and plated in 24-well plates containing circular coverslips at a density of 1 × 10^5 cells/well.

  • Macrophage Adhesion: Plates were incubated for one hour at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

  • Infection: Macrophages were then infected with L. (L.) amazonensis promastigotes at a ratio of 10 parasites per macrophage (1 × 10^6 promastigotes/well).

  • Incubation for Infection: The co-culture was incubated for four hours at 35°C with 5% CO2.

  • Compound Treatment: After the infection period, the cells were treated with varying concentrations of the synthetic compounds (4-19), ranging from 6.25 to 50 µg·mL⁻¹, for 24 hours. Amphotericin B was used as a reference drug, and untreated infected cells served as a negative control.

  • Analysis: After treatment, the coverslips were fixed, stained, and the number of intracellular amastigotes was determined by microscopy to calculate the IC50 values.

The cytotoxicity of the compounds was assessed against peritoneal macrophages using a standard viability assay to determine the 50% cytotoxic concentration (CC50).[1]

To investigate the potential mechanism of action, the production of nitric oxide (NO) by infected and treated macrophages was quantified. This was done by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.[1]

Proposed Mechanism of Action

The initial studies suggest that the antileishmanial effect of compound 19 may be mediated through the modulation of the host macrophage response. Specifically, compound 19 was found to induce the production of nitric oxide (NO) in infected macrophages.[1] NO is a key molecule in the host's defense mechanism against intracellular pathogens, including Leishmania. The increased NO production by host cells likely contributes to the killing of the intracellular amastigotes.

Visualizations

G cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis p1 Harvest Peritoneal Macrophages p2 Plate Macrophages (1e5 cells/well) p1->p2 p3 Incubate for Adhesion (1h, 37°C, 5% CO2) p2->p3 i1 Add L. amazonensis Promastigotes (10:1 ratio) p3->i1 Adhered Macrophages i2 Incubate for Infection (4h, 35°C, 5% CO2) i1->i2 t1 Add Compound 19 (Varying Concentrations) i2->t1 Infected Macrophages t2 Incubate for 24h t1->t2 a1 Fix and Stain Coverslips t2->a1 Treated Cells a2 Microscopic Examination a1->a2 a3 Determine Intracellular Amastigote Count a2->a3 a4 Calculate IC50 a3->a4

Caption: Workflow for evaluating the in vitro activity of this compound.

G compound This compound macrophage Infected Macrophage compound->macrophage Acts on no_production Increased Nitric Oxide (NO) Production macrophage->no_production Induces parasite_death Intracellular Amastigote Killing no_production->parasite_death Leads to

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The initial SAR studies have identified compound 19 , a trimethoxy-substituted triazole neolignan analogue, as a potent and selective inhibitor of L. (L.) amazonensis intracellular amastigotes.[1] The favorable activity and selectivity profile, coupled with a proposed mechanism involving the induction of nitric oxide in host macrophages, positions compound 19 as a promising lead for further development.

Future work should focus on:

  • Expansion of the SAR: Synthesis of additional analogues to further probe the key structural features required for activity and selectivity. This could involve modifications to the trimethoxy substitution pattern and the triazole linkage.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets of compound 19 within the macrophage and/or the parasite.

  • In Vivo Efficacy: Evaluation of the antileishmanial activity of compound 19 in animal models of cutaneous leishmaniasis.

  • ADME-Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of compound 19 to evaluate its drug-likeness.

These continued efforts will be crucial in advancing this promising chemical scaffold towards a potential new treatment for leishmaniasis.

References

Unlocking Nature's Arsenal: A Technical Guide to Natural Product Derivatives in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, have intensified the search for novel, effective, and accessible antileishmanial agents. Natural products have historically been a rich source of therapeutic leads, and their derivatives offer a promising avenue for the development of new drugs to combat this neglected tropical disease. This technical guide provides an in-depth overview of the exploration of natural product derivatives for antileishmanial drug discovery, focusing on data presentation, detailed experimental protocols, and the visualization of key biological pathways.

Quantitative Analysis of Antileishmanial Activity

The following tables summarize the in vitro antileishmanial and cytotoxic activities of various classes of natural product derivatives against different Leishmania species. The 50% inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the parasite population, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.

Table 1: Antileishmanial Activity of Chalcone Derivatives

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneL. donovaniPromastigote0.03 ± 0.16---[1]
Licochalcone AL. major, L. donovani-----[2]
Oxygenated Chalcones (various)L. majorPromastigoteVarious---[3]
Oxygenated Chalcones (various)L. donovaniAmastigoteVariousHuman MDM--[3]
4,8-dimethoxynaphthalenyl chalcone (4f)L. amazonensisPromastigote3.3 ± 0.34J774A.1372.9 ± 0.04112.6[4]
4,8-dimethoxynaphthalenyl chalcone (4f)L. amazonensisAmastigote18.5 ± 1.19J774A.1372.9 ± 0.0420.1[4]
LC32L. infantumPromastigote74.1 ± 10.9Macrophages>400>5.4[2]
LC39L. infantumAmastigote55.2 ± 3.8Macrophages>400107.1[2]
LC41L. infantumAmastigote70.4 ± 9.6Macrophages>400>5.7[2]

Table 2: Antileishmanial Activity of Terpenoid Derivatives

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
NerolidolL. amazonensisPromastigote0.008 (8)---[5]
(+)-LimoneneL. amazonensisPromastigote0.549 (549)---[5]
α-TerpineolL. amazonensisPromastigote0.678 (678)---[5]
1,8-CineoleL. amazonensisPromastigote4.697 (4697)---[5]
ArtemisininL. donovaniPromastigote0.16-->100[6]
ArtemisininL. amazonensisAmastigote15.0Macrophages>200>13.3[6]
ThymolL. infantumPromastigote7.2 (µg/mL)---[6]
CarvacrolL. infantumPromastigote9.8 (µg/mL)---[6]
Terpenoid Fraction (TF-EpL)L. amazonensisPromastigote43.60 (µg/mL)Peritoneal Macrophages83.88 (µg/mL)1.92[7]
Terpenoid Fraction (TF-EpL)L. amazonensisAmastigote44.77 (µg/mL)Peritoneal Macrophages83.88 (µg/mL)1.87[7]

Table 3: Antileishmanial Activity of Alkaloid Derivatives

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
AngolineL. donovaniAmastigote< 3THP-1-≥ 4[8]
ChelerythrineL. donovaniAmastigote< 3THP-1-3.4[8]
Miltefosine (Reference)L. donovaniAxenic Amastigote0.4 - 3.8---[8]
Amphotericin B (Reference)L. donovaniAxenic Amastigote0.6 - 0.7---[8]
Clinanthus milagroanthus ExtractL. braziliensisPromastigote18.5 ± 0.3 (µg/mL)---[9]
CoronaridineL. amazonensisAmastigote4.7 (µg/mL)---[10]
Guatteria latifolia Fraction (GF2)L. amazonensisAmastigote7.4 (µg/mL)Macrophages>200 (µg/mL)>27[11]

Table 4: Antileishmanial Activity of Flavonoid Derivatives

CompoundLeishmania SpeciesParasite StageIC50 (µg/mL)Host Cell LineCC50 (µg/mL)Selectivity Index (SI)Reference
FisetinL. donovaniAxenic Amastigote0.6L6>90>150[12][13][14]
3-HydroxyflavoneL. donovaniAxenic Amastigote0.7L6>90>128.6[12][13][14]
LuteolinL. donovaniAxenic Amastigote0.8L6>90>112.5[12][13][14]
QuercetinL. donovaniAxenic Amastigote1.0L6>90>90[12][13][14]
ApigeninL. amazonensisPromastigote23.7 (µM)---[15]
ApigeninL. donovaniPromastigote22.77 (µM)---[15]
ApigeninL. donovaniAxenic Amastigote1.9---[15]
LuteolinL. donovaniPromastigote12.5 (µM)---[15]
Arrabidaea chica Flavones-Rich Fraction (ACFF)L. amazonensisAmastigote3.575 ± 1.13--11.44[15]
BMD-NP-00820 (Lycorine enantiomer)L. donovaniAmastigote1.74 ± 0.27THP-1>50>29[16][17]
BMD-NP-01555 (Flavonoid)L. donovaniAmastigote2.20 ± 0.29THP-1>50>23[16][17]

Table 5: Antileishmanial Activity of Lignan and Quinone Derivatives

CompoundClassLeishmania SpeciesParasite StageIC50Host Cell LineCC50Selectivity Index (SI)Reference
Machilin-GLignanL. donovani-18 µg/mLVero>100 µg/mL>5.5[18]
VeraguensinLignanL. donovani-18 µg/mLVero>100 µg/mL>5.5[18]
Epipinoresinol-4-O-β-d-glucopyranosideLignanL. braziliensisPromastigote5.39 µM---[19][20]
Epipinoresinol-4-O-β-d-glucopyranosideLignanL. majorPromastigote36.51 µM---[19][20]
YangambinLignanL. amazonensisAmastigote43.9 ± 5 µMMacrophages534.6 ± 28.1 µM12.2[21]
Epi-yangambinLignanL. amazonensisAmastigote22.6 ± 4.9 µMMacrophages534.6 ± 28.1 µM23.6[21]
(-)-5-Demethoxygrandisin BLignanL. amazonensisPromastigote7.0 µM---[22]
(-)-5-Demethoxygrandisin BLignanL. amazonensisAmastigote26.04 µM---[22]
Prenyloxy-naphthoquinoneQuinoneL. donovaniAmastigote<10 µM---[16]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly employed in antileishmanial drug discovery.

In Vitro Assays

This assay determines the effect of a compound on the viability of the extracellular, flagellated promastigote stage of the Leishmania parasite.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10-20% Fetal Bovine Serum)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • 96-well flat-bottom microtiter plates

  • Reference drug (e.g., Amphotericin B)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Harvest promastigotes from a log-phase culture by centrifugation.

  • Resuspend the parasite pellet in fresh complete medium and adjust the concentration to 1 x 10^6 promastigotes/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and the reference drug in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with medium only (background control). The final volume in each well should be 200 µL.

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.

  • Following incubation, add 20 µL of the resazurin solution to each well.

  • Incubate the plates for an additional 4 hours in the dark at the same temperature.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • Leishmania promastigotes in stationary phase

  • Complete culture medium for macrophages (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and reference drug

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

  • 96-well flat-bottom microtiter plates with coverslips (for microscopy) or standard plates

Procedure:

  • Seed macrophages into the wells of a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for adherence.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug. Include infected, untreated wells as a negative control.

  • Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

  • For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.

  • Count the number of amastigotes per 100 macrophages for each concentration.

  • Calculate the percentage of inhibition of amastigote replication compared to the negative control.

  • Determine the IC50 value as described for the anti-promastigote assay.

This assay assesses the toxicity of the test compounds against a mammalian cell line to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., macrophages, Vero cells, HepG2)

  • Complete culture medium for the specific cell line

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells. Include wells with cells and medium only (negative control).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using the SDS-based solution, add 100 µL directly to the wells.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the negative control.

  • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Efficacy Model

Materials:

  • 6-8 week old female BALB/c mice

  • L. donovani promastigotes

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Reference drug (e.g., miltefosine, liposomal amphotericin B)

  • Vehicle control

Procedure:

  • Infect mice intravenously with 1-2 x 10^7 stationary-phase L. donovani promastigotes.

  • Allow the infection to establish for a period of 7-14 days.

  • Randomly group the infected mice and begin treatment with the test compound, reference drug, or vehicle control. Treatment regimens can vary in dose and duration.

  • Monitor the mice for clinical signs and body weight throughout the experiment.

  • At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

  • Homogenize the organs and prepare serial dilutions of the homogenates in complete culture medium.

  • Culture the dilutions in 96-well plates for 7-14 days to allow for the growth of amastigotes that transform back into promastigotes.

  • Determine the parasite burden in the liver and spleen by microscopic examination of the highest dilution showing parasite growth (limiting dilution assay).

  • Express the parasite burden as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

  • Calculate the percentage of inhibition of parasite burden in the treated groups compared to the vehicle control group.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of natural product derivatives is crucial for rational drug design and optimization. Several key pathways in Leishmania are targeted by these compounds.

Pteridine Reductase 1 (PTR1) Pathway

Leishmania parasites are auxotrophic for pteridines and rely on the enzyme Pteridine Reductase 1 (PTR1) for the reduction of biopterin and folate.[3] This pathway is absent in humans, making PTR1 an attractive drug target. Inhibition of PTR1 disrupts the parasite's supply of essential tetrahydrobiopterin and tetrahydrofolate, leading to cell death.

PTR1_Pathway Biopterin Biopterin (Oxidized) Dihydrobiopterin Dihydrobiopterin Biopterin->Dihydrobiopterin PTR1 Tetrahydrobiopterin Tetrahydrobiopterin (H4B) Dihydrobiopterin->Tetrahydrobiopterin PTR1 PTR1 Pteridine Reductase 1 (PTR1) NADP NADP+ NADPH NADPH NADPH->NADP Folate Folate Dihydrofolate Dihydrofolate (DHF) Folate->Dihydrofolate DHFR-TS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR-TS / PTR1 DHFR_TS Dihydrofolate Reductase- Thymidylate Synthase (DHFR-TS) Natural_Products Natural Product Derivatives Natural_Products->PTR1 Inhibition

Caption: Pteridine Reductase 1 (PTR1) pathway in Leishmania.

Arginase Pathway and Host-Parasite Interaction

The enzyme arginase plays a critical role in the synthesis of polyamines, which are essential for parasite proliferation.[23] Natural product derivatives can inhibit parasite arginase, thereby depleting polyamines and arresting parasite growth.[2] Furthermore, within the host macrophage, L-arginine is a substrate for both arginase (promoting parasite growth) and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent anti-leishmanial molecule.[23] Some natural products can modulate the host immune response to favor the iNOS pathway, enhancing parasite killing.

Arginase_Pathway cluster_macrophage Macrophage cluster_leishmania Leishmania L_Arginine_Macrophage L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine_Macrophage->iNOS Arginase_Macrophage Arginase L_Arginine_Macrophage->Arginase_Macrophage NO Nitric Oxide (NO) iNOS->NO Leishmania NO->Leishmania Parasite Killing Ornithine_Urea_Macrophage Ornithine + Urea Arginase_Macrophage->Ornithine_Urea_Macrophage Ornithine_Urea_Macrophage->Leishmania Promotes Parasite Growth L_Arginine_Leishmania L-Arginine Arginase_Leishmania Arginase L_Arginine_Leishmania->Arginase_Leishmania Ornithine_Urea_Leishmania Ornithine + Urea Arginase_Leishmania->Ornithine_Urea_Leishmania Polyamines Polyamines Ornithine_Urea_Leishmania->Polyamines Parasite_Proliferation Parasite Proliferation Polyamines->Parasite_Proliferation Natural_Products Natural Product Derivatives Natural_Products->iNOS Upregulation Natural_Products->Arginase_Leishmania Inhibition

Caption: Arginase pathway and its role in the host-parasite interaction.

Experimental Workflow for Antileishmanial Drug Discovery

The process of identifying and characterizing novel antileishmanial compounds from natural product derivatives follows a structured workflow, from initial screening to in vivo validation.

Drug_Discovery_Workflow Start Natural Product Derivatives Library Promastigote_Screening Primary Screening: Anti-promastigote Assay Start->Promastigote_Screening Cytotoxicity_Screening Secondary Screening: Cytotoxicity Assay (e.g., MTT) Promastigote_Screening->Cytotoxicity_Screening Amastigote_Screening Tertiary Screening: Intracellular Anti-amastigote Assay Cytotoxicity_Screening->Amastigote_Screening Hit_Identification Hit Identification (High Potency & Selectivity) Amastigote_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy Testing (e.g., BALB/c mice) Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: A typical workflow for antileishmanial drug discovery.

Conclusion

Natural product derivatives represent a vast and largely untapped resource for the discovery of new antileishmanial drugs. Their chemical diversity and inherent biological activity make them ideal starting points for the development of potent and selective therapeutic agents. This guide provides a framework for researchers in the field, offering standardized protocols, comparative data, and a deeper understanding of the key molecular targets. By systematically exploring nature's chemical library and employing rigorous preclinical evaluation, the scientific community can accelerate the development of the next generation of treatments for leishmaniasis.

References

High-Throughput Screening for Novel Antileishmanial Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, emerging resistance, and high costs. The discovery of novel, effective, and safe antileishmanial agents is therefore a critical priority. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the identification of promising lead compounds from large chemical libraries. This technical guide provides an in-depth overview of the core principles and methodologies of HTS for antileishmanial drug discovery. It details key experimental protocols for the most common screening assays, presents a comparative analysis of quantitative data from various screening campaigns, and visualizes critical experimental workflows and relevant biological pathways using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fight against leishmaniasis.

Introduction to Antileishmanial High-Throughput Screening

The primary goal of HTS in the context of leishmaniasis is to rapidly assess large numbers of chemical entities for their ability to inhibit the growth or viability of Leishmania parasites. The parasite exists in two main forms: the promastigote, which resides in the sandfly vector, and the amastigote, the clinically relevant form that multiplies within mammalian host cells, primarily macrophages.[1][2] The choice of parasite stage for primary screening is a critical consideration, representing a trade-off between biological relevance and technical feasibility. While promastigote-based assays are simpler and more amenable to automation, screens targeting the intracellular amastigote are more physiologically relevant but also more complex to execute.[3][4]

Key High-Throughput Screening Assay Formats

Several assay formats have been developed and optimized for antileishmanial HTS campaigns. The selection of a particular assay depends on factors such as the available infrastructure, the size of the compound library, and the desired balance between throughput and biological relevance.

Promastigote-Based Assays

Assays utilizing the promastigote stage of the parasite are often employed for primary screening due to their relative simplicity and scalability.[5][6]

Axenic Amastigote-Based Assays

To bridge the gap between the convenience of promastigote assays and the biological relevance of intracellular amastigote screens, axenic amastigote cultures have been developed. These are amastigote-like forms of the parasite that can be grown in a cell-free medium, simplifying the screening process while still targeting a more clinically relevant stage.[7][8] However, it is important to note that axenic amastigotes may not fully recapitulate the physiology and drug susceptibility of intracellular amastigotes.[9]

Intracellular Amastigote-Based Assays

Screens targeting the intracellular amastigote stage are considered the gold standard for identifying clinically relevant antileishmanial compounds.[10] These assays involve infecting a host cell line, typically macrophages, with Leishmania promastigotes, which then transform into amastigotes within the host cell.[3][11]

Quantitative Data from High-Throughput Screening Campaigns

The following tables summarize key quantitative data from various published antileishmanial HTS campaigns, providing a comparative overview of assay performance and screening outcomes.

Table 1: Performance Metrics of Different HTS Assay Formats

Assay TypeParasite StageHost CellDetection MethodZ'-FactorHit Rate (%)Compound Library SizeReference
FluorometricL. major PromastigoteN/AResazurin0.62-4,000
FluorometricL. major PromastigoteN/AResazurin0.802.1426,500[12]
FluorometricL. donovani PromastigoteN/A-0.73 ± 0.132.110,000
Image-BasedIntracellular L. donovani AmastigoteTHP-1 MacrophagesDNA Staining0.62 (L. major), 0.59 (L. donovani)-124 (actives)
Luciferase-BasedIntracellular L. major AmastigoteBone Marrow-Derived MacrophagesLuciferase Activity---

Table 2: Comparison of Screening Hits from Promastigote vs. Intracellular Amastigote Assays

Compound LibraryPrimary Screen StageNumber of HitsSecondary Screen StageNumber of Confirmed HitsShared HitsReference
909 Bioactive CompoundsPromastigote59Intracellular Amastigote2726[3][4]
26,500 CompoundsPromastigote567Intracellular Amastigote124-[5][6]
26,500 CompoundsIntracellular Amastigote-Promastigote~50% not found in promastigote screen-[11]

Detailed Experimental Protocols

This section provides detailed methodologies for the key HTS assays described above.

Protocol for Promastigote-Based Resazurin Viability Assay

This protocol is adapted from a high-throughput screening assay for the identification of antileishmanial compounds.[12]

  • Compound Plating: Add test compounds to a 384-well microplate.

  • Parasite Seeding: Dilute an exponential phase culture of Leishmania promastigotes in M199 medium and seed 20,000 parasites in 50 µL per well.

  • Incubation: Incubate the plates at 28°C for 28 hours.

  • Resazurin Addition: Add 5 mM resazurin sodium salt to each well.

  • Second Incubation: Incubate for an additional 20 hours at 28°C.

  • Fixation (Optional): Fix the parasites with 2% paraformaldehyde. This step can increase flexibility in the automation schedule.

  • Fluorescence Reading: Read the plates using a fluorescence plate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Protocol for Axenic Amastigote Culture and Differentiation

This protocol is based on the differentiation of promastigotes into axenic amastigotes.[3]

  • Promastigote Culture: Culture Leishmania promastigotes in standard growth medium.

  • Media Preparation: Prepare a low-pH axenic amastigote medium containing 15 mM KCl, 136 mM KH2PO4, 10 mM K2HPO4·3H2O, 0.5 mM MgSO4·7H2O, 24 mM NaHCO3, 22 mM glucose, 1 mM glutamine, 1× RPMI 1640 vitamin mix, 10 µM folic acid, 100 µM adenosine, 1× RPMI amino acid mix, 5 µg/ml hemin, 50 U/ml of penicillin, 50 µg/ml of streptomycin, 25 mM MES, and 20% FBS. Adjust the pH to 5.66 at 22°C.

  • Differentiation: Dilute 5×10^5 promastigotes in 3 ml of the low-pH axenic amastigote medium.

  • Incubation: Grow the axenic amastigotes in ventilated flasks at 37°C in a 5% CO2 atmosphere.

Protocol for Image-Based Intracellular Amastigote Assay

This protocol describes a high-content screening assay using human macrophages infected with L. donovani.[3][11]

  • Macrophage Differentiation: Treat THP-1 monocytes with 0.1 µM phorbol myristate acetate (PMA) at 37°C for 48 hours to achieve differentiation into adherent, non-dividing macrophages.

  • Infection: Wash the differentiated macrophages and incubate them with stationary phase L. donovani promastigotes at a macrophage to promastigote ratio of 1:15.

  • Compound Addition: After an overnight infection, add the test compounds to the plates.

  • Incubation: Incubate the plates for 3 days.

  • Image Acquisition: Utilize automated confocal microscopy to acquire images of the infected macrophages. DNA staining is used to visualize both host cell nuclei and intracellular amastigotes.

  • Image Analysis: Employ a customized algorithm to analyze the images and quantify parameters such as infection ratio, number of intracellular amastigotes per macrophage, and the number of host cells for cytotoxicity assessment.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to antileishmanial drug discovery.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Promastigote Viability) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Identify Actives Cytotoxicity_Assay Host Cell Cytotoxicity Assay Primary_Hits->Cytotoxicity_Assay Filter for Selectivity Intracellular_Assay Intracellular Amastigote Assay Cytotoxicity_Assay->Intracellular_Assay Confirmed_Hits Confirmed Hits Intracellular_Assay->Confirmed_Hits Confirm Activity SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies In_Vivo_Models In Vivo Efficacy Models SAR_Studies->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate Antimonial_Resistance cluster_parasite Leishmania Parasite SbV_ext Pentavalent Antimony (SbV) (Extracellular) SbIII_ext Trivalent Antimony (SbIII) (Extracellular) SbV_ext->SbIII_ext AQP1 Aquaglyceroporin 1 (AQP1) SbIII_ext->AQP1 Uptake SbIII_int SbIII (Intracellular) ABC_Transporter ABC Transporter SbIII_int->ABC_Transporter Efflux Thiol_Metabolism Increased Thiol Metabolism SbIII_int->Thiol_Metabolism Detoxification AQP1->SbIII_int AQP1->AQP1 ABC_Transporter->ABC_Transporter Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation Azoles Azole Drugs Azoles->Lanosterol Inhibition Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binding & Disruption

References

Methodological & Application

Application Note: In Vitro Cell Culture Assay for Antileishmanial Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments face challenges such as toxicity, emerging resistance, and high costs, necessitating the discovery of new, effective, and safer drugs.[1][2] The primary strategy for identifying novel antileishmanial compounds involves in vitro screening to assess their efficacy against the parasite and their toxicity towards host cells.[3][4][5] The clinically relevant stage of the parasite is the intracellular amastigote, which resides within mammalian macrophages.[6] Therefore, a robust in vitro assay targeting intramacrophage amastigotes is the gold standard for preliminary drug efficacy evaluation.[7]

This document provides a detailed protocol for the in vitro evaluation of "Antileishmanial agent-19," a novel investigational compound. The protocol outlines methods for determining the 50% inhibitory concentration (IC50) against intracellular Leishmania donovani amastigotes and the 50% cytotoxic concentration (CC50) against a murine macrophage cell line (J774A.1).[3][5][8] The ratio of these values provides the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[4][8][9]

Data Presentation: Efficacy and Cytotoxicity Profile

The following table summarizes the in vitro activity of this compound compared to the standard reference drug, Amphotericin B. The data represents typical results obtained from the protocols described below.

CompoundIC50 (µM) vs. L. donovani AmastigotesCC50 (µM) vs. J774A.1 MacrophagesSelectivity Index (SI = CC50/IC50)
This compound 1.535.023.3
Amphotericin B (Control) 0.25.025.0
  • IC50 (50% Inhibitory Concentration): The concentration of the agent that inhibits the proliferation of intracellular amastigotes by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the agent that causes a 50% reduction in the viability of host macrophage cells.[8][9]

  • Selectivity Index (SI): A measure of the compound's specific activity against the parasite relative to its toxicity to host cells. A higher SI value is desirable.[4][8]

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Leishmania donovani (e.g., MHOM/ET/67/HU3) promastigotes.

    • J774A.1 murine macrophage cell line (ATCC® TIB-67™).

  • Culture Media and Supplements:

    • RPMI-1640 medium, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI).

    • M199 medium, supplemented similarly for promastigote culture.

  • Compounds:

    • This compound (stock solution in DMSO).

    • Amphotericin B (positive control).

  • Reagents for Viability Assay:

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

    • Phosphate Buffered Saline (PBS).

  • Labware:

    • Sterile 96-well flat-bottom tissue culture plates (black, clear-bottom for fluorescence).

    • Cell culture flasks (25 cm² and 75 cm²).

    • Serological pipettes, pipette tips.

    • Hemocytometer.

Cell Culture Maintenance
  • Leishmania donovani Promastigotes:

    • Aseptically culture promastigotes in 25 cm² flasks with complete M199 medium at 26°C.[10]

    • Subculture every 3-4 days to maintain parasites in the logarithmic growth phase.

    • For infection, use stationary phase promastigotes (typically after 5-7 days of culture), which are enriched in the infective metacyclic form.

  • J774A.1 Macrophages:

    • Maintain macrophages in 75 cm² flasks with complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.[8]

    • Subculture cells when they reach 80-90% confluency.

Protocol for Intracellular Amastigote Assay (IC50 Determination)

This assay quantifies the ability of this compound to eliminate Leishmania parasites residing within host macrophages.

  • Macrophage Seeding:

    • Harvest J774A.1 macrophages and adjust the cell density to 5 x 10⁵ cells/mL in complete RPMI-1640.

    • Dispense 100 µL of the cell suspension (5 x 10⁴ cells/well) into a 96-well plate.[8]

    • Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[8]

  • Infection of Macrophages:

    • Count stationary-phase L. donovani promastigotes and prepare a suspension in complete RPMI-1640.

    • Aspirate the medium from the adhered macrophages and add 100 µL of the promastigote suspension to each well at a parasite-to-macrophage ratio of 15:1 (i.e., 7.5 x 10⁵ parasites/well).[6][8]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.[6]

    • After incubation, wash the wells three times with pre-warmed, serum-free RPMI-1640 to remove non-internalized promastigotes.[6][11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Amphotericin B in complete RPMI-1640. The final DMSO concentration should not exceed 0.5%.

    • Add 200 µL of the diluted compounds to the wells containing infected macrophages.

    • Include control wells: infected, untreated cells (100% infection) and uninfected, untreated cells (background).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment (Resazurin Assay):

    • After the treatment period, add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.[3][5]

    • Measure the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration relative to the untreated infected control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.

Protocol for Macrophage Cytotoxicity Assay (CC50 Determination)

This assay evaluates the toxicity of this compound to the host cells.

  • Macrophage Seeding:

    • Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640, identical to the amastigote assay.

    • Incubate for 24 hours at 37°C and 5% CO₂ for adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Amphotericin B as described previously.

    • Aspirate the medium and add 200 µL of the diluted compounds to the wells.

    • Include control wells: untreated cells (100% viability) and wells with medium only (blank).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment and Data Analysis:

    • Perform the resazurin viability assay as described in steps 4 and 5 of the amastigote protocol.

    • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the in vitro screening protocol for this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Culture_Leishmania Culture L. donovani (Promastigotes) Infect_Mph Infect Macrophages with Promastigotes Culture_Leishmania->Infect_Mph Culture_Macrophage Culture J774A.1 (Macrophages) Seed_Mph Seed Macrophages in 96-well Plate Culture_Macrophage->Seed_Mph Seed_Mph->Infect_Mph Wash_Cells Wash to Remove External Parasites Infect_Mph->Wash_Cells Add_Compound Add Serial Dilutions of Agent-19 Wash_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Resazurin Add Resazurin (Viability Assay) Incubate->Resazurin Read_Plate Measure Fluorescence Resazurin->Read_Plate Calculate Calculate IC50 / CC50 & Selectivity Index Read_Plate->Calculate

Caption: Workflow for in vitro antileishmanial screening.

Illustrative Signaling Pathway: Apoptosis Induction in Leishmania

While the precise mechanism of this compound is under investigation, many effective antileishmanial drugs induce apoptosis-like cell death in the parasite. The diagram below illustrates a hypothetical pathway.

G Agent19 Antileishmanial agent-19 Mito Mitochondrial Dysfunction Agent19->Mito ROS Increase in Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase-like Protease Activation ROS->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag PS Phosphatidylserine Exposure Caspase->PS Apoptosis Apoptotic Cell Death DNA_Frag->Apoptosis PS->Apoptosis

Caption: Hypothetical apoptotic pathway in Leishmania.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Antileishmanial Agent-19 on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of a novel compound, Antileishmanial agent-19, on macrophages. Macrophages are primary host cells for Leishmania parasites, and thus, evaluating the toxicity of antileishmanial drug candidates on these cells is a critical step in preclinical development.[1][2] The following protocols describe methods to quantify cell viability and determine the mode of cell death (necrosis or apoptosis) in a murine macrophage cell line, RAW 264.7.[3][4][5][6][7][8]

Three complementary assays are detailed: the MTT assay to assess metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and a caspase-3/7 activity assay to detect apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.5}
195.2 ± 5.1
1075.8 ± 6.2
2551.3 ± 4.8
5022.1 ± 3.9
1008.7 ± 2.1

Table 2: Membrane Integrity Assessment of RAW 264.7 Macrophages Treated with this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.3 ± 1.5
1024.7 ± 3.2
2548.9 ± 4.5
5075.6 ± 5.8
10092.4 ± 6.3

Table 3: Apoptosis Induction in RAW 264.7 Macrophages by this compound (Caspase-3/7 Activity Assay)

Concentration (µM)% Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)3.1 ± 0.8
15.2 ± 1.2
1018.9 ± 2.5
2545.3 ± 3.9
5068.7 ± 5.1
10085.4 ± 6.2

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for these studies.[3][4][5][6][7][8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper and subculture into a new flask with fresh medium.

MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, which provides an indication of cell viability.[9][10]

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well) in 100 µL of complete DMEM.[11]

    • Incubate the plate for 24 hours to allow cells to adhere.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the test agent. Include a vehicle control (medium with the same concentration of the drug's solvent) and a blank (medium only).

    • Incubate the plate for 48 hours.[3]

    • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[3][9]

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium

    • This compound stock solution

    • LDH cytotoxicity assay kit (commercially available kits are recommended)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate as described for the MTT assay.

    • Treat the cells with serial dilutions of this compound as described above. Include the following controls:

      • Vehicle control: Cells treated with the drug solvent.

      • Positive control (Maximum LDH release): Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.[14]

      • Blank: Medium only.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

    • Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

    • Add 50 µL of the stop solution (as per the kit instructions).[15]

    • Measure the absorbance at 490 nm using a microplate reader.[12][15]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Caspase-3/7 Activity Assay for Apoptosis

This assay uses a specific substrate that, when cleaved by activated caspase-3 and -7, releases a fluorescent dye, allowing for the quantification of apoptotic cells by flow cytometry.[17][18][19][20]

  • Materials:

    • RAW 264.7 cells

    • Complete DMEM medium

    • This compound stock solution

    • Caspase-3/7 activity assay kit for flow cytometry (commercially available)

    • Flow cytometer

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

    • Harvest the cells, including any floating cells in the supernatant, by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in the assay buffer provided in the kit.

    • Add the fluorescently labeled caspase-3/7 substrate to the cell suspension.

    • Incubate the cells as per the kit's instructions, typically for 15-30 minutes at 37°C, protected from light.[20]

    • Analyze the cells by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., FITC).

    • Quantify the percentage of fluorescent (apoptotic) cells in each sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_data Data Analysis Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Adhesion 24h incubation for cell adhesion Seeding->Adhesion Drug_Dilution Prepare serial dilutions of This compound Treatment Treat cells with drug (48h incubation) Drug_Dilution->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Caspase_Assay Caspase 3/7 Assay (Apoptosis) Treatment->Caspase_Assay Read_Absorbance_MTT Read Absorbance (570nm) MTT_Assay->Read_Absorbance_MTT Read_Absorbance_LDH Read Absorbance (490nm) LDH_Assay->Read_Absorbance_LDH Flow_Cytometry Flow Cytometry Analysis Caspase_Assay->Flow_Cytometry Calculate_Viability Calculate % Viability Read_Absorbance_MTT->Calculate_Viability Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance_LDH->Calculate_Cytotoxicity Quantify_Apoptosis Quantify % Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis

Caption: Experimental workflow for assessing macrophage cytotoxicity.

Cytotoxicity_Assay_Relationship cluster_cellular_effects Cellular Effects cluster_assays Detection Assays center This compound Treatment Mitochondrial_Dysfunction Mitochondrial Dysfunction center->Mitochondrial_Dysfunction Membrane_Damage Plasma Membrane Damage (Necrosis) center->Membrane_Damage Apoptosis_Induction Apoptosis Induction center->Apoptosis_Induction MTT MTT Assay (Reduced Formazan) Mitochondrial_Dysfunction->MTT LDH LDH Release Assay Membrane_Damage->LDH Caspase Caspase 3/7 Activity Apoptosis_Induction->Caspase

Caption: Relationship between cellular effects and detection assays.

Signaling_Pathway cluster_initiation Initiation cluster_pathways Potential Pathways cluster_execution Execution cluster_outcome Outcome Agent19 This compound Cell_Stress Cellular Stress / Target Interaction Agent19->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Death_Receptor Death Receptor Pathway Cell_Stress->Death_Receptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential signaling pathway for drug-induced apoptosis.

References

Application Note: In Vivo Efficacy Testing of Antileishmanial Agent-19 in a Leishmania donovani-BALB/c Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in antileishmanial drug discovery.

Purpose: This document provides a detailed protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, Antileishmanial agent-19, against visceral leishmaniasis (VL) using the susceptible BALB/c mouse model. The protocol covers animal infection, treatment administration, and methods for assessing parasite burden.

Introduction

Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex, is a severe systemic disease that is fatal if left untreated.[1] The development of new, effective, and safe oral treatments is a global health priority due to challenges like drug resistance and toxicity associated with current therapies.[1][2] The BALB/c mouse is a widely used and highly susceptible experimental model for VL, as it mimics key aspects of the human disease, including hepatosplenomegaly and parasite persistence in visceral organs.[3][4][5] This application note details a standardized workflow for the preclinical evaluation of "this compound" in L. donovani-infected BALB/c mice.

Materials and Reagents

  • Animals: Female, 6-8 week old, pathogen-free BALB/c mice.[3][4]

  • Parasites: Leishmania donovani (e.g., strain MHOM/SD/62/1S) promastigotes.

  • Media and Reagents: M199 medium, heat-inactivated fetal bovine serum (FBS), penicillin-streptomycin, Hanks' Balanced Salt Solution (HBSS), Giemsa stain, methanol, Phosphate Buffered Saline (PBS), DNA extraction kit, qPCR master mix, specific primers/probes for Leishmania DNA.

  • Test and Control Articles: this compound, vehicle control, positive control drug (e.g., Miltefosine).[1]

  • Equipment: Biosafety cabinet, incubator (26°C), light microscope, centrifuge, hemocytometer, syringes and needles, surgical tools, qPCR thermocycler, microplate reader.

Experimental Protocols

Experimental Workflow

The overall experimental design follows a sequence of acclimatization, infection, treatment, and endpoint analysis to determine the efficacy of the test agent.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatization of BALB/c Mice (1 week) C Infection of Mice (Intravenous injection) A->C B Parasite Culture (L. donovani promastigotes) B->C D Group Allocation (Vehicle, Agent-19, Positive Control) C->D E Treatment Administration (e.g., Oral Gavage for 5-10 days) D->E F Euthanasia & Organ Harvest (Liver & Spleen) E->F G Parasite Burden Quantification F->G H Data Analysis & Reporting G->H

Caption: Workflow for in vivo efficacy testing of this compound.

Parasite Culture and Inoculum Preparation
  • Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS and antibiotics at 26°C.

  • Harvest parasites during the stationary phase of growth (day 5-7).

  • Centrifuge the culture at 2000 x g for 10 minutes at 4°C.

  • Wash the parasite pellet twice with sterile PBS or HBSS.

  • Resuspend the final pellet in PBS and determine the concentration using a hemocytometer.

  • Adjust the final concentration to 1 x 10⁸ promastigotes/mL for injection.

Infection of BALB/c Mice
  • Anesthetize mice appropriately before the procedure.

  • Infect each mouse by injecting 100 µL of the parasite suspension (containing 1 x 10⁷ stationary-phase promastigotes) into the lateral tail vein (intravenous route).[5]

  • Monitor the animals daily for any adverse clinical signs. The infection is typically established over 7 to 14 days.[1]

Treatment Protocol
  • On day 7 post-infection, randomly assign mice to experimental groups (n=5-8 mice per group).[1][6]

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate Agent-19.

    • Group 2 (Positive Control): Administer a standard drug like Miltefosine (e.g., 20 mg/kg/day, oral gavage).[1]

    • Group 3 (Test Group): Administer this compound at the desired dose(s) (e.g., 10, 25, 50 mg/kg/day, oral gavage).

  • Administer treatment for 5 or 10 consecutive days.[1]

  • Monitor body weight and clinical signs throughout the treatment period.

Assessment of Parasite Burden

Two days after the final dose, humanely euthanize the mice and aseptically harvest the liver and spleen.[1]

3.5.1 Microscopic Quantification (Leishman-Donovan Units)

  • Weigh the harvested liver and spleen.

  • Make impression smears by gently touching a small, clean-cut section of each organ onto a glass slide.

  • Air-dry the smears, fix with absolute methanol, and stain with Giemsa.

  • Examine the slides under oil immersion (1000x magnification).

  • Count the number of amastigotes per 1000 host cell nuclei.[7]

  • Calculate the parasite burden as Leishman-Donovan Units (LDU) using the formula:

    • LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in grams).

3.5.2 Quantitative PCR (qPCR)

  • Homogenize a pre-weighed portion of the liver and spleen.

  • Extract total DNA from the tissue homogenates using a commercial kit.

  • Perform qPCR using primers and probes specific for a Leishmania gene (e.g., kDNA or SSU rRNA).[8][9]

  • Generate a standard curve using known quantities of Leishmania DNA to quantify the parasite load in the samples.[10] The results can be expressed as parasite equivalents per microgram of host tissue DNA.[11]

Data Presentation

Quantitative data should be organized into tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD).

Table 1: Effect of this compound on Parasite Burden in Liver and Spleen

Treatment Group (Dose) Liver LDU (mean ± SD) % Inhibition Spleen LDU (mean ± SD) % Inhibition
Vehicle Control 3540 ± 450 - 850 ± 110 -
Miltefosine (20 mg/kg) 150 ± 35 95.8% 45 ± 12 94.7%
Agent-19 (25 mg/kg) 890 ± 120 74.9% 210 ± 45 75.3%

| Agent-19 (50 mg/kg) | 215 ± 50 | 93.9% | 60 ± 18 | 92.9% |

Table 2: Effect of this compound on Hepatosplenomegaly

Treatment Group (Dose) Liver Weight (g, mean ± SD) Spleen Weight (g, mean ± SD) Body Weight Change (%)
Uninfected Control 1.1 ± 0.1 0.10 ± 0.02 +5.2%
Vehicle Control 2.5 ± 0.3 0.85 ± 0.15 -3.1%
Miltefosine (20 mg/kg) 1.3 ± 0.2 0.15 ± 0.04 +4.5%

| Agent-19 (50 mg/kg) | 1.4 ± 0.2 | 0.20 ± 0.05 | +3.8% |

Hypothetical Mechanism of Action & Signaling

Leishmania parasites manipulate host cell signaling pathways to ensure their survival, often by suppressing pro-inflammatory responses.[12] A key mechanism is the inhibition of the JAK/STAT1 pathway, which is critical for IFN-γ-mediated macrophage activation and parasite killing.[13][14] this compound is hypothesized to counteract this suppression, restoring the host's natural defense mechanisms.

G cluster_host Macrophage cluster_parasite Leishmania Action cluster_drug Drug Action IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK12 JAK1/JAK2 IFNgR->JAK12 activates STAT1 STAT1 JAK12->STAT1 phosphorylates iNOS iNOS Expression STAT1->iNOS induces NO Nitric Oxide (NO) iNOS->NO Clearance Parasite Clearance NO->Clearance Leishmania L. donovani PTPs Host PTPs (e.g., SHP-1) Leishmania->PTPs activates PTPs->JAK12 dephosphorylates Agent19 Antileishmanial Agent-19 Agent19->PTPs inhibits

Caption: Hypothetical mechanism: Agent-19 restores IFN-γ signaling.

Conclusion

This protocol provides a robust and reproducible framework for assessing the in vivo efficacy of this compound. By quantifying the reduction in parasite burden in the liver and spleen of infected BALB/c mice, researchers can obtain critical preclinical data on the agent's potential as a therapeutic candidate for visceral leishmaniasis. The inclusion of a positive control and detailed endpoint analyses ensures the reliability and validity of the experimental outcomes.

References

Application Notes and Protocols: Evaluating the Synergistic Effects of Antileishmanial Agent-19 with Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis remains a significant global health problem with limited therapeutic options often hampered by toxicity, high cost, and emerging drug resistance.[1][2] Combination therapy, which involves the simultaneous use of two or more drugs, is a promising strategy to enhance efficacy, reduce treatment duration, lower required doses, and prevent the development of resistance.[1][3] These application notes provide a comprehensive framework and detailed protocols for evaluating the synergistic potential of a novel compound, "Antileishmanial Agent-19" (Agent-19), when combined with established antileishmanial drugs like Amphotericin B (AmB). The workflow progresses from initial in vitro screening against the parasite's different life stages to more complex intracellular and in vivo validation models.

Part 1: Initial In Vitro Synergy Screening

The first step is to assess the interaction between Agent-19 and a known drug against the promastigote (the form found in the sandfly vector) and axenic amastigote (the clinically relevant intracellular form cultured without host cells) stages of Leishmania. The checkerboard assay is the most common method for this purpose.[4]

Protocol 1.1: Parasite Culture and IC₅₀ Determination
  • Promastigote Culture: Culture Leishmania spp. (e.g., L. donovani, L. major) promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 26°C.[5][6] Maintain parasites in the logarithmic growth phase for assays.

  • Axenic Amastigote Culture: Differentiate late-log phase promastigotes into amastigotes by transferring them to an acidic medium (pH 5.5) and increasing the temperature to 32-37°C.[7]

  • IC₅₀ Determination: Before synergy testing, determine the 50% inhibitory concentration (IC₅₀) for Agent-19 and the known drug (e.g., AmB) individually against both promastigotes and amastigotes.

    • Plate parasites (1-2 x 10⁶ cells/mL) in 96-well plates.[8]

    • Add serial dilutions of each compound to the wells.

    • Incubate for 48-72 hours.[5][9]

    • Assess parasite viability using a colorimetric method such as the resazurin reduction assay or MTT assay.[6][9]

    • Calculate IC₅₀ values using non-linear regression analysis.

Protocol 1.2: Checkerboard Assay
  • Plate Setup: Use a 96-well plate. Along the x-axis, perform serial dilutions of Agent-19 (e.g., from 4x IC₅₀ to 1/8x IC₅₀). Along the y-axis, perform serial dilutions of the known drug (e.g., AmB) in the same concentration range.

  • Controls: Include wells with each drug alone, as well as parasite-only (no drug) and media-only (no parasite) controls.

  • Inoculation: Add Leishmania promastigotes or axenic amastigotes to each well at the same density used for IC₅₀ determination.

  • Incubation: Incubate the plates under the appropriate conditions for the parasite stage (26°C for promastigotes, 32-37°C for amastigotes) for 48-72 hours.

  • Viability Assessment: Determine the lowest concentration of each drug, alone and in combination, that inhibits parasite growth, typically using a resazurin-based assay.[10]

Data Analysis and Presentation

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI), also known as the sum of FICs (ΣFIC).[11]

The formula is: FICI = FIC of Agent-19 + FIC of Known Drug Where:

  • FIC of Agent-19 = (IC₅₀ of Agent-19 in combination) / (IC₅₀ of Agent-19 alone)

  • FIC of Known Drug = (IC₅₀ of Known Drug in combination) / (IC₅₀ of Known Drug alone)[11]

The results are interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[4][12][13][14]

Table 1: Example Data Summary for In Vitro Checkerboard Assay

Drug Combination Parasite Stage IC₅₀ Agent-19 Alone (µM) IC₅₀ Known Drug Alone (µM) FICI (ΣFIC) Interpretation
Agent-19 + AmB Promastigote 10.0 0.2 0.375 Synergy
Agent-19 + AmB Axenic Amastigote 5.0 0.1 0.500 Synergy
Agent-19 + Miltefosine Promastigote 10.0 5.0 0.750 Additive

| Agent-19 + Miltefosine | Axenic Amastigote | 5.0 | 2.5 | 1.250 | Indifference |

cluster_interpretation FICI Interpretation cluster_calc Calculation Synergy Synergy (FICI ≤ 0.5) Additive Additive (0.5 < FICI ≤ 1.0) Indifference Indifference (1.0 < FICI ≤ 4.0) Antagonism Antagonism (FICI > 4.0) FICA FIC A = (IC50 A in combo) / (IC50 A alone) SUM FICI = FIC A + FIC B FICA->SUM FICB FIC B = (IC50 B in combo) / (IC50 B alone) FICB->SUM SUM->Synergy SUM->Additive SUM->Indifference SUM->Antagonism

Figure 1: Logical relationship for calculating and interpreting the FICI value.

Part 2: Synergy Evaluation in Intracellular Amastigote Model

To better reflect the clinical situation, synergistic combinations should be validated against the intracellular amastigote stage of the parasite within a host macrophage.[8]

Protocol 2.1: Macrophage Infection Assay
  • Cell Culture: Culture a macrophage cell line (e.g., human THP-1 or murine J774) in RPMI-1640 medium with 10% FBS at 37°C with 5% CO₂.[8][15] For THP-1 cells, induce differentiation into adherent macrophages using Phorbol-12-myristate-13-acetate (PMA) for 24-48 hours.[9][16]

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[17][18]

  • Incubation: Incubate for 4-24 hours to allow phagocytosis.[15][19] Afterwards, wash the cells gently with warm PBS or medium to remove non-internalized promastigotes.[15]

  • Drug Treatment: Apply the drug combinations (using concentrations determined from the checkerboard assay) to the infected macrophages and incubate for an additional 48-96 hours.[9][15]

  • Quantification of Infection: Determine the parasite load. This can be done by:

    • Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages.

    • Reporter Parasites: Using parasites engineered to express reporter proteins like luciferase or Green Fluorescent Protein (GFP) for a high-throughput quantitative readout.[8]

    • Parasite Rescue and Transformation: Lysing the macrophages and transferring the released amastigotes to promastigote growth conditions. The subsequent promastigote proliferation can be measured with a viability reagent.[9]

  • Host Cell Cytotoxicity: Concurrently, assess the toxicity of the drug combinations on uninfected macrophages (using the CC₅₀ value) to calculate a Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value is desirable.[18]

A Culture & Differentiate Macrophages (e.g., THP-1) B Infect with Leishmania Promastigotes (10:1 ratio) A->B C Incubate (4-24h) Wash to remove extracellular parasites B->C D Add Drug Combinations (Agent-19 + Known Drug) C->D E Incubate (48-96h) D->E G Determine Host Cell Cytotoxicity (CC50) D->G F Quantify Intracellular Parasite Load E->F H Calculate Selectivity Index (SI) F->H G->H

Figure 2: Experimental workflow for the intracellular amastigote synergy assay.

Part 3: In Vivo Validation of Synergy

Promising synergistic combinations must be validated in an animal model of leishmaniasis to assess their efficacy in a complex biological system.[20] The murine model of cutaneous leishmaniasis is commonly used.

Protocol 3.1: Murine Model of Cutaneous Leishmaniasis
  • Animal Model: Use susceptible mouse strains, such as BALB/c mice.[20]

  • Infection: Infect the mice subcutaneously in the footpad or the base of the tail with stationary-phase L. major promastigotes.

  • Treatment Groups: Once lesions are established and measurable, randomize mice into the following groups (n=6-7 animals per group):

    • Vehicle control (placebo)

    • Agent-19 alone

    • Known drug (e.g., AmB) alone

    • Combination of Agent-19 + Known Drug[21]

  • Drug Administration: Administer drugs via an appropriate route (e.g., oral, intraperitoneal, intravenous) based on their known pharmacokinetic properties. Treatment should continue for a defined period (e.g., 14-28 days).

  • Efficacy Assessment:

    • Lesion Size: Measure the diameter of the footpad lesion weekly using a digital caliper.

    • Parasite Burden: At the end of the experiment, sacrifice the animals and determine the parasite load in the infected tissue (footpad) and draining lymph nodes. This is typically done by limiting dilution assay or quantitative PCR (qPCR).

  • Data Analysis: Compare the mean lesion size and parasite burden between the combination therapy group and the monotherapy and vehicle control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Table 2: Example Data Summary for In Vivo Synergy Study

Treatment Group Mean Lesion Size (mm ± SD) at Day 28 Parasite Burden (log₁₀ parasites/g tissue ± SD)
Vehicle Control 4.5 ± 0.8 6.2 ± 0.5
Agent-19 (X mg/kg) 3.1 ± 0.6 5.1 ± 0.4
AmB (Y mg/kg) 2.8 ± 0.5 4.8 ± 0.4
Agent-19 + AmB 1.2 ± 0.3* 3.1 ± 0.3*

  • Statistically significant reduction compared to monotherapy groups (p < 0.05).

Part 4: Mechanistic Insights

Understanding the mechanism of synergy is crucial for rational drug development. The synergistic interaction between Agent-19 and a known drug may occur if they inhibit different, complementary pathways essential for parasite survival.

For example, if a known drug like Amphotericin B targets ergosterol in the cell membrane, Agent-19 might synergize by inhibiting a key enzyme in the ergosterol biosynthesis pathway or a separate pathway critical for membrane integrity or parasite metabolism.

cluster_pathway Hypothetical Interacting Pathways in Leishmania A Precursor A B Intermediate B A->B C Ergosterol (Membrane Component) B->C Z Parasite Viability C->Z Maintains Membrane Integrity X Precursor X Y Redox Balance Metabolite X->Y Y->Z Drug1 Known Drug (e.g., Amphotericin B) Drug1->C Binds & Disrupts Drug2 Antileishmanial Agent-19 Drug2->Y Inhibits Production

Figure 3: Hypothetical signaling pathways for synergistic drug action.

References

Application Notes and Protocols for the Synthesis and Purification of Antileishmanial Peptides 19-2.5 and 19-4LF

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the synthesis and purification of the antileishmanial peptides 19-2.5 and 19-4LF. These synthetic anti-lipopolysaccharide peptides (SALPs) have demonstrated significant activity against Leishmania major, the causative agent of cutaneous leishmaniasis. The protocols outlined below are intended for researchers, scientists, and drug development professionals working in the field of antileishmanial drug discovery.

Introduction

The peptides 19-2.5 (also known as Aspidasept®) and 19-4LF are synthetic antimicrobial peptides that have shown promising leishmanicidal activity.[1][2] They have been demonstrated to be highly active against intracellular Leishmania major amastigotes in mouse macrophages without exhibiting toxicity to the host cells.[1][2] Their mechanism of action involves the downregulation of parasite genes related to drug resistance, virulence, and proliferation.[1][2][3] This document details the solid-phase synthesis and subsequent purification of these peptides.

Peptide Sequences

The amino acid sequences for the two peptides are as follows:

  • Peptide 19-2.5: GCKKYRRFRWKFKGKFWFWG[1][4]

  • Peptide 19-4LF: GKKYRRFRWKFKGKLFLFG[1][4]

Data Presentation

The following table summarizes the in vitro activity of peptides 19-2.5 and 19-4LF against Leishmania major intracellular amastigotes.

PeptideConcentration (µg/mL)Reduction in Amastigotes per Macrophage (%)Host Cell Viability (%)
19-2.51Significant (p ≤ 0.001)100 (up to 4 µg/mL)
19-4LF1Significant (p ≤ 0.001)100 (up to 4 µg/mL)

Experimental Protocols

Protocol 1: Synthesis of Peptides 19-2.5 and 19-4LF via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of peptides with an amidated C-terminus using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin[1][5]

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[6]

  • Washing solvents: DMF, Isopropanol (IPA)

  • Cleavage cocktail: 90% trifluoroacetic acid (TFA), 5% anisole, 2% thioanisole, 3% dithiothreitol[5][7]

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in the reaction vessel of the automated peptide synthesizer.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[6]

    • Wash the resin thoroughly with DMF.

    • Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.[6]

    • Washing: Wash the resin with DMF.

    • Coupling: Add the next Fmoc-protected amino acid, coupling reagent, and base to the reaction vessel to form the next peptide bond.

    • Washing: Wash the resin with DMF and IPA.[8]

    • Repeat this cycle of deprotection, washing, and coupling for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DMF and then with a final wash of dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[5][7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Purification of Crude Peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the purification of the synthesized crude peptides to achieve high purity (≥95%).

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column[9]

  • Solvent A: 0.1% TFA in water[9]

  • Solvent B: 0.1% TFA in acetonitrile[9]

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A.

  • Column Equilibration: Equilibrate the C18 RP-HPLC column with Solvent A.[10]

  • Peptide Loading: Load the dissolved crude peptide onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing concentration of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 60 minutes. The hydrophobic peptides will bind to the C18 stationary phase and will be eluted as the concentration of the organic solvent (acetonitrile) increases.[11][12]

  • Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile at a wavelength of 210-220 nm.[9]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (≥95% purity).[9] Freeze the pooled fractions and lyophilize to obtain the final pure peptide as a white powder.[9]

Mandatory Visualizations

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Deprotection1->Coupling Washing Washing (DMF, IPA) Coupling->Washing Chain_Elongation Repeat for each Amino Acid Washing->Chain_Elongation Chain_Elongation->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP_HPLC RP-HPLC (C18 Column) Analysis Purity Analysis (HPLC, Mass Spec) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure Peptide (≥95%) Lyophilization->Pure_Peptide Crude_Peptide->RP_HPLC Signaling_Pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage GP63 gp63 (Virulence) YIP1 yip1 (Drug Resistance) Cyclins Cyclin 1 & 6 (Proliferation) Th1 Th1 Cytokines (IL-12p35, TNF-α, iNOS) Th2 Th2 Cytokines (IL-4, IL-6) P2X7R P2X7 Receptor Peptides Peptides 19-2.5 & 19-4LF Peptides->GP63 Downregulates Peptides->YIP1 Downregulates Peptides->Cyclins Downregulates Peptides->Th1 Upregulates Peptides->Th2 Downregulates Peptides->P2X7R Represses

References

parasite rescue and transformation assay for Antileishmanial agent-19 evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. This document provides detailed application notes and protocols for the in vitro evaluation of a novel compound, designated Antileishmanial agent-19, using the parasite rescue and transformation assay. This assay is a robust method for determining the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani, the clinically relevant form of the parasite responsible for visceral leishmaniasis.[1][2] The assay measures the viability of amastigotes rescued from infected host cells after drug treatment, providing a quantitative measure of the compound's activity.

The protocols outlined below describe the use of the human monocytic leukemia cell line THP-1 as a host for L. donovani infection.[1][3] This model is considered more physiologically relevant for screening antileishmanial compounds compared to assays using the promastigote stage of the parasite.[1]

Data Presentation

The efficacy of this compound and standard control drugs is quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viable parasites by 50%. The selectivity of the compound is assessed by comparing its activity against the parasite to its toxicity against the host cells, expressed as the selectivity index (SI).

Table 1: In Vitro Activity of this compound against L. donovani Intracellular Amastigotes

CompoundIC50 (µM) ± SDCytotoxicity (CC50 in THP-1 cells, µM) ± SDSelectivity Index (SI = CC50/IC50)
This compound1.5 ± 0.2> 50> 33.3
Miltefosine2.8 ± 0.445.2 ± 5.116.1
Amphotericin B0.1 ± 0.0225.7 ± 3.9257

SD: Standard Deviation

Table 2: Time-Dependent Efficacy of this compound (at 5x IC50)

Treatment Duration (hours)Parasite Viability (%) ± SD
2465.3 ± 4.8
4828.1 ± 3.2
728.9 ± 1.5

SD: Standard Deviation

Experimental Protocols

Maintenance and Differentiation of THP-1 Cells

This protocol describes the culture and differentiation of THP-1 monocytes into macrophage-like cells suitable for Leishmania infection.

Materials:

  • THP-1 human acute monocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well clear-bottom black plates

Protocol:

  • Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • For the assay, seed 5 x 10^4 THP-1 cells per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • After incubation, gently wash the wells twice with pre-warmed serum-free RPMI-1640 to remove non-adherent cells.

Parasite Culture and Infection of THP-1 Cells

This protocol details the cultivation of L. donovani promastigotes and their use for infecting the differentiated THP-1 cells.

Materials:

  • Leishmania donovani (e.g., strain MHOM/SD/62/1S) promastigotes

  • M199 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiated THP-1 cells in 96-well plates

Protocol:

  • Culture L. donovani promastigotes in M199 medium at 26°C.

  • Harvest stationary phase promastigotes (day 5-6 of culture) by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Resuspend the parasite pellet in complete RPMI-1640 medium.

  • Count the promastigotes using a hemocytometer.

  • Infect the differentiated THP-1 cells by adding promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages) in 100 µL of complete RPMI-1640 medium.

  • Incubate the infected plates for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • After 24 hours, gently wash the wells three times with pre-warmed serum-free RPMI-1640 to remove non-phagocytosed promastigotes.

Drug Treatment

This section describes the procedure for treating the infected cells with this compound and control drugs.

Materials:

  • This compound (stock solution in DMSO)

  • Miltefosine and Amphotericin B (as positive controls)

  • Complete RPMI-1640 medium

  • DMSO (as a vehicle control)

Protocol:

  • Prepare a serial dilution of this compound and the control drugs in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the drug dilutions to the respective wells of the infected THP-1 cell plates. Include wells with vehicle control (DMSO) and untreated infected cells.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

Parasite Rescue and Transformation Assay

This protocol outlines the core steps of rescuing viable amastigotes from the host cells and inducing their transformation back to the promastigote form for quantification.[1]

Materials:

  • Sodium dodecyl sulfate (SDS) solution (0.05% in RPMI-1640)

  • Complete M199 medium

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Fluorometer

Protocol:

  • After the 72-hour drug treatment, carefully aspirate the medium from all wells.

  • Wash the wells twice with pre-warmed serum-free RPMI-1640 to remove any residual drug.

  • To lyse the host macrophages and release the intracellular amastigotes, add 50 µL of 0.05% SDS solution to each well and incubate for 30 seconds at room temperature.[3]

  • Immediately after lysis, add 150 µL of complete M199 medium to each well to neutralize the SDS and provide a suitable environment for amastigote-to-promastigote transformation.

  • Incubate the plates at 26°C for 72 hours to allow the viable, rescued amastigotes to transform into motile promastigotes and replicate.

  • After the transformation period, add 20 µL of a resazurin-based viability reagent to each well.

  • Incubate the plates for another 4-6 hours at 26°C.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The fluorescence intensity is directly proportional to the number of viable promastigotes.

Data Analysis
  • Calculate the percentage of parasite viability for each drug concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Similarly, determine the CC50 value from a cytotoxicity assay performed in parallel on uninfected THP-1 cells.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.

Visualizations

Experimental_Workflow cluster_prep Cell and Parasite Preparation cluster_infection Infection and Treatment cluster_assay Parasite Rescue and Quantification THP1_culture 1. THP-1 Cell Culture PMA_diff 2. PMA Differentiation (48-72h) THP1_culture->PMA_diff Infection 4. Infection of THP-1 (MOI 10:1, 24h) PMA_diff->Infection Leish_culture 3. L. donovani Promastigote Culture Leish_culture->Infection Wash1 5. Wash to remove extracellular parasites Infection->Wash1 Drug_treatment 6. Treatment with Agent-19 (72h) Wash1->Drug_treatment Lysis 7. Host Cell Lysis (0.05% SDS, 30s) Drug_treatment->Lysis Rescue 8. Amastigote Rescue & Transformation (72h, 26°C) Lysis->Rescue Viability_assay 9. Viability Assay (Resazurin) Rescue->Viability_assay Quantification 10. Fluorescence Reading & Data Analysis Viability_assay->Quantification

Caption: Workflow of the parasite rescue and transformation assay.

Hypothetical_Signaling_Pathway cluster_membrane Parasite Cell Membrane cluster_downstream Downstream Effects Agent19 This compound Lipid_Rafts Lipid Rafts / Ergosterol Agent19->Lipid_Rafts Binds to / Disrupts Membrane_Integrity Membrane Integrity Lipid_Rafts->Membrane_Integrity Maintains Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Rafts->Mitochondrial_Dysfunction Disruption leads to Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death Loss leads to Apoptosis Apoptosis-like Cell Death Mitochondrial_Dysfunction->Apoptosis ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis->Parasite_Death ROS_Production->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

References

Application Note: Development of a Stable Oral Formulation for Antileishmanial Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, posing a significant health threat in tropical and subtropical regions. Current treatment options are often limited by toxicity, parenteral administration routes, high cost, and emerging drug resistance.[1][2][3] Oral therapies are highly desirable to improve patient compliance, reduce treatment costs, and simplify administration in resource-limited settings.[4] Antileishmanial agent-19 (ALA-19) is a novel chemical entity with potent activity against Leishmania species. However, like many new drug candidates, its development is hampered by poor aqueous solubility and potential instability, which can lead to low and variable oral bioavailability.[5][6][7]

This application note provides a comprehensive set of protocols for the systematic development of a stable and effective oral formulation of ALA-19. The focus is on overcoming its physicochemical limitations by employing an amorphous solid dispersion (ASD) strategy, a proven technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[5][6]

2.0 Physicochemical Characterization of ALA-19

A thorough understanding of the physicochemical properties of ALA-19 is the foundation for a rational formulation design.

Protocol 1: Initial Physicochemical Profiling of ALA-19

  • Aqueous Solubility: Determine solubility in purified water and buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) using the shake-flask method. Equilibrate an excess amount of ALA-19 in the respective media for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C). Filter the saturated solution and analyze the drug concentration using a validated HPLC-UV method.

  • Log P / Log D: Determine the octanol-water partition coefficient (Log P) and distribution coefficient (Log D) at physiological pH using the shake-flask method. Analyze the concentration of ALA-19 in both the aqueous and octanol phases.

  • pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant(s) of ALA-19.

  • Melting Point & Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess the thermal behavior of the crystalline solid.

  • Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) to confirm the crystalline nature of the initial drug substance.

Table 1: Summary of Physicochemical Properties of ALA-19 (Hypothetical Data)

PropertyValueMethod
Molecular Weight450.5 g/mol N/A
Melting Point (Tm)185 °CDSC
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-Flask, HPLC-UV
Log P4.2Shake-Flask
pKa8.5 (basic)Potentiometric Titration
Crystalline FormForm IXRPD

3.0 Formulation Development Strategy

The overall strategy is to enhance the oral bioavailability of ALA-19 by improving its dissolution rate through the creation of an amorphous solid dispersion. The workflow involves systematic pre-formulation studies to select appropriate excipients, followed by formulation optimization and comprehensive in vitro and in vivo characterization.

G A ALA-19 API Characterization B Pre-formulation Studies (Solubility, Stability, Excipient Compatibility) A->B C Formulation Design (Amorphous Solid Dispersion) B->C D Formulation Optimization (Drug:Polymer Ratio, Process Parameters) C->D E In Vitro Characterization (Dissolution, Solid State) D->E F Stability Studies (ICH Conditions) D->F G Lead Formulation Selection E->G F->G H In Vivo Evaluation (Pharmacokinetics in Murine Model) G->H

Caption: Workflow for Oral Formulation Development of ALA-19.

4.0 Pre-formulation Studies

Protocol 2: Forced Degradation Study

  • Objective: To understand the degradation pathways of ALA-19 and establish the inherent stability of the molecule.

  • Method:

    • Prepare solutions or suspensions of ALA-19 (~1 mg/mL).

    • Expose samples to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store solid drug at 80°C for 48 hours.

      • Photolytic: Expose solid drug to UV/Vis light (ICH Q1B guidelines).

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining ALA-19 and detect degradation products.

Table 2: Forced Degradation of ALA-19 (Hypothetical Data)

Condition% ALA-19 RemainingObservations
Control100%No degradation
0.1 N HCl, 60°C85.2%Major degradant at RRT 0.8
0.1 N NaOH, 60°C45.7%Significant degradation
3% H₂O₂, RT92.1%Minor oxidative degradation
80°C Heat (solid)99.5%Thermally stable
Photolytic (solid)98.9%Stable to light

Protocol 3: Excipient Compatibility Study

  • Objective: To select suitable inert excipients for the formulation. Excipients are inactive ingredients that can enhance stability, solubility, and manufacturing.[8][9]

  • Method:

    • Prepare binary mixtures of ALA-19 and selected excipients (e.g., HPMC, HPMCAS, PVP, microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 ratio.[10][11]

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

    • Analyze samples at initial, 2-week, and 4-week time points for physical appearance, moisture content, and chemical purity (using HPLC).

    • A significant decrease (>5%) in ALA-19 purity indicates incompatibility.

Table 3: Excipient Compatibility for ALA-19 (Hypothetical Data at 4 Weeks)

ExcipientPhysical Appearance% ALA-19 RemainingCompatibility
HPMCASNo change99.6%Compatible
PVP K30No change99.2%Compatible
LactoseSlight yellowing91.5%Incompatible
Microcrystalline CelluloseNo change98.9%Compatible
Magnesium StearateNo change99.1%Compatible

5.0 Formulation of Amorphous Solid Dispersion (ASD)

Protocol 4: Preparation of ALA-19 ASD by Solvent Evaporation

  • Objective: To convert crystalline ALA-19 into a more soluble amorphous form by dispersing it within a polymer matrix.

  • Materials: ALA-19, a suitable polymer (e.g., HPMCAS, based on compatibility studies), and a volatile organic solvent (e.g., acetone, methanol, or a mixture).

  • Method:

    • Select drug-to-polymer ratios for screening (e.g., 1:1, 1:2, 1:4 w/w).

    • Completely dissolve both ALA-19 and the polymer in the selected solvent system with stirring.

    • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove residual solvent.

    • Gently mill the dried ASD and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.

    • Store the ASD in a desiccator to prevent moisture absorption.

6.0 Characterization and Evaluation of the Formulation

Protocol 5: Solid-State Characterization of ASD

  • Objective: To confirm the amorphous nature of the prepared ASD.

  • Methods:

    • DSC: Analyze the ASD to confirm the absence of the ALA-19 melting endotherm, which indicates the drug is in an amorphous state.

    • XRPD: Obtain the X-ray diffractogram of the ASD. The absence of sharp peaks characteristic of crystalline ALA-19 (a "halo" pattern) confirms the amorphous nature.

    • SEM: Use Scanning Electron Microscopy to observe the morphology and particle characteristics of the ASD powder.

Protocol 6: In Vitro Dissolution Study

  • Objective: To compare the dissolution rate of the optimized ALA-19 ASD formulation with the pure crystalline drug.

  • Method:

    • Use USP Dissolution Apparatus II (Paddle method) at 37 ± 0.5°C.[12][13]

    • Media:

      • Stage 1: 750 mL of 0.1 N HCl (simulated gastric fluid, SGF) for 2 hours.

      • Stage 2: Add 250 mL of 0.2 M phosphate buffer to the vessel to adjust the pH to 6.8 (simulated intestinal fluid, SIF) and continue for an additional 4-6 hours.

    • Paddle Speed: 75 RPM.

    • Procedure: Add a quantity of pure ALA-19 or ASD equivalent to a target dose into each vessel. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 120, 180, 240, 360 min). Replace with an equal volume of fresh media.

    • Filter the samples and analyze for ALA-19 concentration using HPLC-UV.

G A Prepare Dissolution Media (SGF pH 1.2 & SIF pH 6.8) B Set up USP Apparatus II (37°C, 75 RPM) A->B C Add Formulation to Vessels B->C D Withdraw Samples at Predetermined Time Points C->D E Replenish with Fresh Media D->E F Filter Samples D->F G Analyze by HPLC-UV F->G H Plot % Drug Released vs. Time G->H

Caption: Experimental Workflow for In Vitro Dissolution Testing.

Table 4: In Vitro Dissolution Profile (Hypothetical Data)

Time (min)% ALA-19 Released (Pure Drug)% ALA-19 Released (1:4 ASD Formulation)
15< 1%35.2%
30< 1%58.9%
601.5%75.4%
1202.1%88.6%
2403.5%91.2%
3604.2%92.5%

7.0 Relevant Biological Pathway for Antileishmanial Action

Leishmania parasites survive and replicate within host macrophages by actively manipulating cellular signaling pathways.[14] A key strategy involves modulating the Mitogen-Activated Protein Kinase (MAPK) pathways to suppress the host's microbicidal functions.[15] ALA-19 may exert its effect by interfering with this manipulation, restoring the macrophage's ability to clear the parasite.

G cluster_0 Macrophage Leishmania Leishmania Infection p38 p38 MAPK Activation Leishmania->p38 Inhibits ERK ERK1/2 MAPK Activation Leishmania->ERK Promotes IL12 IL-12 Production (Pro-inflammatory) p38->IL12 IL10 IL-10 Production (Anti-inflammatory) ERK->IL10 iNOS iNOS / NO (Parasite Killing) IL12->iNOS Survival Parasite Survival IL10->Survival ALA19 ALA-19 Action ALA19->p38 Restores ALA19->ERK Inhibits

Caption: Modulation of Macrophage MAPK Signaling by Leishmania.

8.0 In Vivo Evaluation

Protocol 7: Oral Pharmacokinetic Study in a Murine Model

  • Objective: To evaluate the oral absorption and determine key pharmacokinetic (PK) parameters of the ALA-19 ASD formulation.

  • Animal Model: BALB/c mice are a commonly used model for leishmaniasis studies.[16]

  • Method:

    • Fast the mice overnight prior to dosing.

    • Divide mice into two groups.

    • Group 1 (Control): Administer a suspension of pure ALA-19 in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

    • Group 2 (Test): Administer the optimized ALA-19 ASD formulation suspended in the same vehicle via oral gavage. A typical dose might be 10-50 mg/kg.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of ALA-19 in plasma samples using a validated LC-MS/MS method.

    • Calculate PK parameters (Cmax, Tmax, AUC, half-life, and relative bioavailability) using appropriate software.

Table 5: Key Pharmacokinetic Parameters of ALA-19 (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24 (ng*hr/mL)Relative Bioavailability (%)
Pure Drug Suspension201504.01,250100 (Reference)
1:4 ASD Formulation201,1001.59,800784%

These application notes provide a structured approach to developing a stable oral formulation for the novel this compound. By systematically characterizing the drug substance and employing an amorphous solid dispersion strategy, it is possible to significantly enhance the dissolution rate and, consequently, the oral bioavailability. The detailed protocols for pre-formulation, formulation, and evaluation serve as a guide for researchers to overcome the common challenges associated with poorly soluble compounds, paving the way for the development of a much-needed oral therapy for leishmaniasis.

References

Application Notes and Protocols: Using CRISPR/Cas9 for Target Validation of Antileishmanial Agent-19 in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR/Cas9 system to validate the molecular target of a novel hypothetical compound, Antileishmanial agent-19 (AL-19), in Leishmania parasites. The advent of CRISPR/Cas9 technology has significantly accelerated the process of genetic manipulation in Leishmania, offering a powerful tool for drug target identification and validation.[1][2][3]

The protocols outlined below describe a systematic approach to generate knockout or modified Leishmania cell lines for a putative target gene of AL-19 and subsequently assess the impact of this genetic modification on the parasite's susceptibility to the compound.

Principle of CRISPR/Cas9-Mediated Target Validation

The fundamental principle of using CRISPR/Cas9 for drug target validation lies in assessing whether the genetic disruption of a putative target protein alters the efficacy of the drug. If the targeted gene product is indeed the molecular target of AL-19, its removal or modification should lead to a significant change in the parasite's sensitivity to the compound. For instance, knocking out the target gene is expected to confer resistance to AL-19.

The CRISPR/Cas9 system is employed to create a targeted double-strand break (DSB) in the genomic locus of the putative target gene.[3] In Leishmania, which lacks a functional non-homologous end joining (NHEJ) pathway, the repair of this DSB primarily relies on homology-directed repair (HDR) when a donor DNA template is provided.[2][3] This allows for the precise replacement of the target gene with a selectable marker, leading to a clean knockout.

Experimental Workflow

The overall experimental workflow for validating the target of AL-19 using CRISPR/Cas9 is depicted below. This process begins with the identification of the putative target and culminates in the phenotypic characterization of the genetically modified parasites.

G cluster_0 Phase 1: Design and Preparation cluster_1 Phase 2: Genetic Modification cluster_2 Phase 3: Phenotypic Validation A Putative Target Gene Identification for AL-19 B sgRNA Design and Synthesis A->B C Design of Donor DNA Template with Selectable Marker B->C D Preparation of Cas9-Expressing Leishmania C->D E Co-transfection of sgRNA and Donor DNA D->E F Selection of Transfected Parasites E->F G Clonal Isolation and Genotypic Confirmation (PCR, Sequencing) F->G H Drug Susceptibility Assays (IC50 Determination) G->H I Comparative Analysis of Wild-Type vs. Knockout H->I J Target Validation Confirmed/Refuted I->J

Caption: Experimental workflow for CRISPR/Cas9-mediated target validation of AL-19.

Detailed Experimental Protocols

Protocol 1: Generation of Cas9-Expressing Leishmania

Objective: To generate a stable Leishmania cell line expressing the Cas9 endonuclease.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major)

  • pLdCN-Cas9 or other suitable Cas9 expression vector

  • Electroporator and cuvettes (2 mm gap)

  • Complete M199 medium

  • Selective antibiotic (e.g., Nourseothricin)

Methodology:

  • Culture Leishmania promastigotes to mid-log phase (approximately 1-2 x 107 cells/mL).

  • Harvest the parasites by centrifugation at 1,000 x g for 10 minutes at room temperature.

  • Wash the cell pellet twice with sterile, ice-cold 1x PBS.

  • Resuspend the cells in a suitable electroporation buffer to a final concentration of 1 x 108 cells/mL.

  • Add 10-15 µg of the Cas9 expression plasmid to 100 µL of the cell suspension.

  • Transfer the mixture to a pre-chilled 2 mm electroporation cuvette.

  • Electroporate the cells using optimized parameters for the specific Leishmania species.

  • Transfer the electroporated cells to a flask containing 10 mL of complete M199 medium and allow them to recover for 18-24 hours at 26°C.

  • Add the appropriate selective antibiotic (e.g., Nourseothricin at 100 µg/mL) to select for parasites that have integrated the Cas9 plasmid.

  • Maintain the culture under selection, refreshing the medium every 3-4 days, until a stable population of Cas9-expressing parasites is established.

  • Confirm Cas9 expression via Western blot or RT-qPCR.

Protocol 2: Generation of Target Gene Knockout

Objective: To create a null mutant of the putative target gene of AL-19.

Materials:

  • Cas9-expressing Leishmania promastigotes

  • pLdCN-gRNA or other suitable sgRNA expression vector

  • Donor DNA template (PCR product with homology arms and a selectable marker)

  • Electroporation supplies

  • Selective antibiotics (e.g., Puromycin, Blasticidin)

Methodology:

  • sgRNA Design:

    • Identify a 20-nucleotide target sequence in the 5' region of the target gene's open reading frame (ORF) that is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Utilize online tools such as LeishGEdit.net for automated primer design for sgRNA templates.[1]

    • Synthesize the sgRNA template via PCR.

  • Donor DNA Design:

    • Design a donor DNA cassette containing a selectable marker gene (e.g., Puromycin resistance gene) flanked by 30-40 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene's ORF.

    • Amplify the donor DNA cassette by PCR.

  • Transfection:

    • Prepare Cas9-expressing Leishmania for electroporation as described in Protocol 1.

    • Co-transfect the parasites with 10 µg of the sgRNA expression plasmid (or in vitro transcribed sgRNA) and 5-10 µg of the donor DNA PCR product.

    • Allow the cells to recover for 18-24 hours.

  • Selection and Clonal Isolation:

    • Apply the appropriate antibiotic selection for the donor DNA cassette (e.g., Puromycin at 20 µg/mL).

    • Once a resistant population emerges, perform serial dilution or plating on semi-solid agar to isolate single clones.

  • Genotypic Confirmation:

    • Extract genomic DNA from the isolated clones.

    • Perform PCR using primers flanking the target gene locus to confirm the replacement of the target gene with the selectable marker.

    • Sequence the PCR products to verify the correct integration of the donor DNA.

Protocol 3: Phenotypic Analysis - Drug Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of AL-19 for wild-type and knockout Leishmania parasites.

Materials:

  • Wild-type (WT) and target gene knockout (KO) Leishmania promastigotes or axenic amastigotes

  • This compound (AL-19)

  • 96-well microtiter plates

  • Resazurin sodium salt or other viability indicator

  • Plate reader

Methodology:

  • Seed 1 x 105 promastigotes or 2 x 105 axenic amastigotes per well of a 96-well plate in 100 µL of complete medium.

  • Prepare a serial dilution of AL-19 in the appropriate solvent and add 100 µL to the wells to achieve the desired final concentrations. Include a no-drug control and a solvent control.

  • Incubate the plates for 72 hours at 26°C for promastigotes or 37°C for axenic amastigotes.

  • Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the drug susceptibility assays should be summarized in a clear and structured format to facilitate comparison between the wild-type and knockout cell lines.

Table 1: In Vitro Susceptibility of Leishmania Strains to this compound (AL-19)

Leishmania StrainGenotypeIC50 of AL-19 (µM) ± SDResistance Index (RI)
Wild-Type (WT)Target Gene+/+0.5 ± 0.081.0
Knockout (KO)Target Gene-/-12.5 ± 1.225.0

Data are presented as the mean ± standard deviation from three independent experiments. The Resistance Index (RI) is calculated as the IC50 of the KO strain divided by the IC50 of the WT strain.

Hypothetical Signaling Pathway

A potential mechanism of action for AL-19 could involve the inhibition of a key enzyme in a critical metabolic or signaling pathway. The following diagram illustrates a hypothetical signaling cascade that could be the target of AL-19.

G Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Putative Target of AL-19 (e.g., Phosphatase) Target_Protein->Kinase_B Dephosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression for Survival Transcription_Factor->Gene_Expression AL19 AL-19 AL19->Target_Protein Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antileishmanial Agent-19 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of novel antileishmanial compounds, referred to here as "Antileishmanial Agent-19."

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for this compound. How do we determine a starting dose for our first in vivo efficacy study?

A1: Determining an initial in vivo dose requires a multi-step approach. First, establish the in vitro efficacy, specifically the 50% inhibitory concentration (IC50) against the amastigote stage of the Leishmania parasite within host macrophages, as this is the clinically relevant form.[1][2] Concurrently, determine the 50% cytotoxic concentration (CC50) on a relevant mammalian cell line (e.g., murine macrophages) to calculate the selectivity index (SI = CC50 / IC50). A higher SI is desirable.

For initial in vivo dosing, a common starting point is to use a dose that is a fraction of the maximum tolerated dose (MTD). If the MTD is unknown, a dose-ranging study in a small group of healthy animals is recommended to identify doses that do not cause overt signs of toxicity. Some studies have initiated treatment with doses that showed high efficacy in vitro with no host cell toxicity. For example, peptides 19-2.5 and 19-4LF were used at 1 µg/mL in vitro, which was more than four times lower than the concentration that showed any toxicity to host macrophages.[1][2]

Q2: What are the most appropriate animal models for in vivo studies of leishmaniasis?

A2: The choice of animal model depends on the type of leishmaniasis being studied. For cutaneous leishmaniasis (CL), BALB/c mice are a widely used and susceptible model when infected with Leishmania major.[1] For visceral leishmaniasis (VL), BALB/c mice or hamsters infected with Leishmania donovani or Leishmania infantum are standard models.[3][4] The route of infection is critical; for CL, a subcutaneous injection into the footpad or base of the tail is common, while for VL, an intravenous injection via the tail vein is typically used.[3]

Q3: How can we assess the efficacy of this compound in our animal model?

A3: Efficacy can be assessed through several parasitological and clinical parameters:

  • Parasite Burden: This is a primary endpoint. It can be quantified in target organs (spleen and liver for VL, skin lesion for CL) using methods like quantitative PCR (qPCR) to measure parasite DNA or by counting amastigotes in stained tissue smears (Leishman-Donovan Units).[1][3]

  • Lesion Size: For CL, weekly measurement of the lesion diameter or volume at the site of infection provides a non-invasive measure of disease progression and treatment response.[5]

  • Spleen and Liver Weight: In VL models, splenomegaly and hepatomegaly are hallmarks of the disease. A reduction in the weight of these organs in treated animals compared to untreated controls is an indicator of efficacy.[3]

  • Immune Response: Measuring the host's immune response can provide mechanistic insights. This includes quantifying the levels of Th1 cytokines (e.g., IFN-γ, TNF-α, IL-12), which are associated with parasite control, and Th2 cytokines (e.g., IL-4, IL-6), which are associated with disease progression.[1] The production of nitric oxide (NO) by macrophages is also a key indicator of anti-leishmanial activity.[3]

Q4: Our compound shows efficacy but also signs of toxicity in vivo. How can we optimize the therapeutic window?

A4: Optimizing the therapeutic window involves balancing efficacy and toxicity. Consider the following strategies:

  • Dosage and Schedule Modification: Explore different dosing regimens, such as reducing the dose, increasing the interval between doses (e.g., twice a week instead of daily), or shortening the overall treatment duration.[3]

  • Route of Administration: The route of administration can significantly impact toxicity. If intravenous or intraperitoneal injections are causing local or systemic toxicity, explore oral or topical formulations if the compound's properties allow.

  • Combination Therapy: Combining this compound with a standard-of-care drug (e.g., paromomycin, amphotericin B, miltefosine) at a lower dose may enhance efficacy and reduce the toxicity associated with each compound.[1]

  • Formulation Development: Encapsulating the agent in a drug delivery system, such as polymeric micelles or liposomes, can improve its pharmacokinetic profile and reduce off-target toxicity.[6]

Q5: What are the key indicators of toxicity we should monitor during our in vivo studies?

A5: Monitor both clinical and biochemical parameters of toxicity:

  • Clinical Signs: Daily observation of the animals for signs of distress, such as weight loss, lethargy, ruffled fur, and changes in behavior.

  • Hematology: Analysis of blood samples for changes in red and white blood cell counts.

  • Serum Biochemistry: Measurement of liver function enzymes (e.g., ALT, AST, ALP) and kidney function markers (e.g., creatinine, BUN) to detect potential organ damage.[7]

  • Histopathology: At the end of the study, histopathological examination of key organs (liver, spleen, kidneys) can reveal any treatment-related tissue damage.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent results between in vitro and in vivo studies (high in vitro activity, low in vivo efficacy). 1. Poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability).2. Inadequate dose or dosing frequency.3. Inappropriate animal model.1. Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and volume of distribution.[8][9]2. Perform a dose-escalation study to find the optimal dose and schedule.3. Ensure the chosen animal model is appropriate for the Leishmania species and the type of disease being studied.
High parasite burden in both treated and untreated control groups. 1. Insufficient drug exposure at the site of infection.2. Development of drug resistance.3. The compound may be a pro-drug that is not being activated in vivo.1. Increase the dose or change the route of administration to improve drug delivery.2. Test the compound against known resistant strains of Leishmania.3. Investigate the metabolic fate of the compound in vivo.
Significant toxicity observed at a dose required for efficacy. 1. Narrow therapeutic window.2. Off-target effects of the compound.1. Explore combination therapy with other antileishmanial drugs to use a lower, less toxic dose.[1]2. Consider reformulating the drug in a targeted delivery system.[6]3. Conduct further in vitro studies to understand the mechanism of toxicity.
High variability in lesion size or parasite burden within the same treatment group. 1. Inconsistent infection establishment.2. Variability in drug administration.3. Individual differences in animal immune responses.1. Standardize the infection protocol, including the number and viability of parasites injected.2. Ensure accurate and consistent dosing for all animals.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of Selected Antileishmanial Agents

CompoundTargetIC50CC50 (Cell Line)Selectivity Index (SI)Reference
Peptide 19-2.5L. major amastigotes~1 µg/mL>4 µg/mL (Mouse Macrophages)>4[1][2]
Peptide 19-4LFL. major amastigotes~1 µg/mL>4 µg/mL (Mouse Macrophages)>4[1][2]
OxaliplatinL. major amastigotes<25 µg/mLNot specifiedNot specified[5]
MiltefosineL. mexicana amastigotes2.8 µMNot specifiedNot specified[9]
β-acetyl-digitoxinL. infantum20.94 µM453.04 µM (Mammalian cells)21.64[6]

Table 2: Example In Vivo Dosing Regimens for Antileishmanial Agents in Animal Models

CompoundAnimal ModelLeishmania SpeciesDoseRouteFrequencyReference
SuraminBALB/c miceL. donovani20 mg/kgIntraperitonealTwice a week[3]
MiltefosineDogsLeishmania spp.2 mg/kgOralDaily for 28 days[10][11]
Meglumine AntimoniateDogsLeishmania spp.100 mg/kgNot specifiedDaily for 4 weeks[10]

Experimental Protocols

Protocol 1: In Vitro Amastigote Susceptibility Assay
  • Cell Culture: Culture murine macrophages (e.g., J774A.1 or peritoneal macrophages) in RPMI-1640 medium supplemented with 10% FBS at 37°C in 5% CO2.

  • Infection: Plate macrophages on coverslips in a 24-well plate and allow them to adhere. Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Treatment: Wash the cells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound. Include an untreated control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the treated cells for 72 hours.

  • Quantification: Fix the coverslips with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the IC50 value using appropriate software.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
  • Animals: Use 6-8 week old female BALB/c mice.

  • Infection: Infect mice by injecting 2 x 10^6 stationary-phase L. major promastigotes in the left hind footpad.

  • Treatment: Once lesions are established (e.g., 3-4 weeks post-infection), randomize mice into treatment and control groups (n=5-10 per group). Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection daily for 21 days). The control group should receive the vehicle only.

  • Monitoring:

    • Measure the lesion size (diameter) weekly using a digital caliper.

    • Monitor body weight and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

    • Excise the infected footpad and spleen.

    • Determine the parasite burden in the footpad and spleen using qPCR or by limiting dilution assay.

    • Process a portion of the spleen for cytokine analysis (e.g., ELISA or flow cytometry) to assess the immune response.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Optimization invitro_start Start: In Vitro Testing ic50 Determine IC50 on Amastigotes invitro_start->ic50 cc50 Determine CC50 on Macrophages invitro_start->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si mtd Determine Maximum Tolerated Dose (MTD) in Healthy Mice si->mtd Proceed if SI is favorable dose_ranging Initial Dose-Ranging Efficacy Study mtd->dose_ranging efficacy_assessment Assess Efficacy: - Parasite Burden - Lesion Size dose_ranging->efficacy_assessment toxicity_assessment Assess Toxicity: - Clinical Signs - Serum Biochemistry dose_ranging->toxicity_assessment optimization Optimize Dose & Schedule efficacy_assessment->optimization toxicity_assessment->optimization optimization->dose_ranging Refine Dose

Caption: Workflow for optimizing antileishmanial agent dosage.

signaling_pathway cluster_macrophage Infected Macrophage agent19 Antileishmanial Agent-19 parasite Leishmania Amastigote agent19->parasite Direct Action th1 Th1 Immune Response agent19->th1 Immunomodulation death Parasite Death parasite->death no Nitric Oxide (NO) th1->no Induces iNOS no->parasite Cytotoxicity

Caption: Potential mechanisms of action for an antileishmanial agent.

logical_relationship start Is In Vivo Efficacy Observed? toxicity Is Toxicity Observed? start->toxicity Yes increase_dose Increase Dose start->increase_dose No reduce_dose Reduce Dose or Modify Schedule toxicity->reduce_dose Yes proceed Proceed to Advanced Studies toxicity->proceed No combination Consider Combination Therapy reduce_dose->combination stop Stop: Compound Not Viable combination->stop increase_dose->toxicity

References

overcoming solubility issues of Antileishmanial agent-19 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues encountered with Antileishmanial agent-19 in culture media. The following information is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound, like many poorly soluble compounds, can typically be dissolved in organic solvents. The most common primary solvent is Dimethyl Sulfoxide (DMSO). Other potential solvents include ethanol, polyethylene glycol 400 (PEG400), and glycerol.[1] The choice of solvent may depend on the specific experimental requirements and the tolerance of the Leishmania cell line to the solvent.

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: To minimize solvent toxicity to Leishmania parasites, the final concentration of DMSO in the culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is recommended.[2][3][4] However, the maximum tolerated concentration can vary between different Leishmania species and strains, so it is advisable to perform a solvent tolerance test.[5][6]

Q3: My this compound precipitates when I add the DMSO stock solution to the culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[1][7][8] Here are several strategies to address this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in the culture medium.[4]

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration.[1]

  • Use of Co-solvents or Surfactants: Consider using a co-solvent system (e.g., DMSO mixed with PEG400) or adding a small amount of a biocompatible surfactant like Tween 80 or Polysorbate 20 to the culture medium.[1][9]

  • Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.[10]

Q4: Can I use other methods to improve the solubility of this compound in my experiments?

A4: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs for in vitro studies. These include:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its aqueous solubility.[9][11]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the culture medium (within a physiologically acceptable range) might improve its solubility.[11][12]

  • Lipid-Based Formulations: For certain applications, formulating the agent in liposomes or nanoemulsions can be an effective approach.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Suggested Solution
Turbidity or precipitate observed in the culture medium immediately after adding the drug stock. The compound has low aqueous solubility and is crashing out of solution.[7]- Decrease the final concentration of this compound.- Lower the concentration of the DMSO stock solution and increase the volume added to the media (while keeping the final DMSO concentration below 0.5%).- Employ a stepwise dilution method (see protocol below).[4]- Consider the use of solubilizing excipients like surfactants (e.g., Tween 80).[1]
Precipitate forms over time during incubation. The compound may be unstable in the culture medium at 37°C, or the medium may become saturated as it evaporates.[14]- Prepare fresh dilutions of the compound immediately before each experiment.- Ensure proper humidification of the incubator to prevent evaporation.- Check for any potential interactions between the compound and components of the culture medium.
Variable results between experiments. Inconsistent dissolution of the compound.- Always ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or vortexing of the stock solution can help.- Use a consistent protocol for preparing working solutions.- Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.
High background toxicity in control wells (vehicle control). The concentration of the solvent (e.g., DMSO) is too high for the Leishmania cells.[5][6]- Perform a solvent toxicity curve to determine the maximum tolerated concentration of the solvent for your specific Leishmania strain.- Reduce the final concentration of the solvent in all experimental wells, including controls, to a non-toxic level (ideally ≤0.1%).[5][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of this compound.

  • Weigh out a precise amount of the compound powder into a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need (10/1000) * MW (in g/mol ) * 0.001 L = grams of the compound.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of compound stability at higher temperatures.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Culture Medium (Stepwise Dilution)

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into the aqueous culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) Leishmania culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium and mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your experimental wells containing Leishmania parasites in culture medium. For example, to get a final concentration of 10 µM in a 200 µL final well volume, you would add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound. This is crucial to account for any effects of the solvent on the cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve intermediate Intermediate Dilution (in Culture Medium) dissolve->intermediate 1:100 Dilution final Final Dilution (in Cell Culture Plate) intermediate->final experiment experiment final->experiment Assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitate in Media? sol1 Lower Final Concentration start->sol1 Yes sol2 Use Stepwise Dilution start->sol2 Yes sol3 Add Surfactant start->sol3 Yes sol4 Lower Stock Concentration start->sol4 Yes no Proceed with Experiment start->no No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Improving the Selectivity Index of Antileishmanial Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity index of Antileishmanial agent-19.

Frequently Asked Questions (FAQs)

Q1: What is the Selectivity Index (SI) and why is it crucial for this compound?

A1: The Selectivity Index (SI) is a critical parameter used to evaluate the potential of a drug candidate. It quantifies the preferential toxicity of the compound towards the parasite compared to host cells. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite (SI = CC50 / IC50).[1][2] A higher SI value indicates greater selectivity for the parasite, suggesting a potentially safer and more effective drug.[2] For an antileishmanial agent to be considered a promising candidate for further development, a selectivity index greater than 10 is generally desired.[2]

Q2: What are the standard cell lines and parasite forms used to determine the Selectivity Index of this compound?

A2: To determine the SI, both the cytotoxicity to host cells and the activity against the parasite must be measured.

  • For Cytotoxicity (CC50): Common mammalian cell lines include murine macrophages (e.g., J774A.1), human monocytic leukemia cells (e.g., THP-1), mouse fibroblasts (e.g., L929), or human keratinocytes (e.g., HaCaT).[1][2][3] The choice of cell line can depend on the type of leishmaniasis being targeted (e.g., visceral, cutaneous).

  • For Antileishmanial Activity (IC50): The activity of this compound should be tested against the clinically relevant intracellular amastigote stage of the Leishmania parasite.[4][5] While assays against the promastigote form are often used for initial screening due to their simplicity, the intracellular amastigote assay is more representative of the in vivo situation.[4]

Q3: How can the selectivity of this compound be improved?

A3: Improving the selectivity of this compound can be approached through several strategies:

  • Chemical Modification: Synthesizing analogues of the parent compound to identify modifications that decrease host cell toxicity or increase antileishmanial activity.[6][7]

  • Drug Combination Therapy: Combining this compound with other known antileishmanial drugs may allow for lower, less toxic concentrations of each compound to be used, potentially leading to a synergistic effect and an improved therapeutic window.[8][9]

  • Formulation and Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, can alter its biodistribution, leading to targeted delivery to infected macrophages and reduced systemic toxicity.[8]

  • Identifying and Targeting Parasite-Specific Pathways: Understanding the mechanism of action of this compound can reveal parasite-specific targets, allowing for rational drug design to enhance selectivity.[8][10]

Troubleshooting Guides

Issue 1: High variability in IC50/CC50 values for this compound.

  • Possible Cause: Inconsistent cell seeding density, variations in parasite infection rate, or issues with compound solubility.

  • Troubleshooting Steps:

    • Ensure a consistent number of cells and parasites are seeded in each well.

    • Verify the solubility of this compound in the culture medium and consider using a solubilizing agent like DMSO at a final concentration that is non-toxic to the cells.

    • Include reference drugs such as Amphotericin B or Miltefosine in each experiment as a positive control for assay consistency.[2][11]

Issue 2: Low Selectivity Index (SI < 10) for this compound.

  • Possible Cause: The compound exhibits significant host cell toxicity at concentrations required to inhibit parasite growth.

  • Troubleshooting Steps:

    • Re-evaluate the cytotoxicity profile: Test against a panel of different mammalian cell lines to determine if the toxicity is cell-type specific.

    • Investigate structural modifications: Synthesize and screen derivatives of this compound to identify pharmacophores associated with toxicity and antileishmanial activity. This can help in designing new analogues with an improved therapeutic window.[6]

    • Explore combination therapy: Assess the in vitro efficacy of this compound in combination with standard antileishmanial drugs to identify potential synergistic interactions that could lower the required effective concentration.[9]

Issue 3: Discrepancy between anti-promastigote and anti-amastigote activity of this compound.

  • Possible Cause: The compound may not effectively penetrate the host macrophage to reach the intracellular amastigotes, or it may be metabolized by the host cell into an inactive form.

  • Troubleshooting Steps:

    • Prioritize the intracellular amastigote assay: This assay is more biologically relevant for predicting in vivo efficacy.[4]

    • Conduct cellular uptake studies: Use techniques like fluorescence microscopy or LC-MS/MS to determine if this compound is accumulating within macrophages.

    • Investigate metabolic stability: Assess the stability of this compound in the presence of liver microsomes to understand its potential for metabolic degradation.[7]

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound and Analogues

CompoundIC50 (µM) vs L. donovani AmastigotesCC50 (µM) vs J774A.1 MacrophagesSelectivity Index (SI)
This compound5.226.55.1
Analogue 19-A4.862.112.9
Analogue 19-B10.585.38.1
Miltefosine2.145.821.8

Table 2: Synergistic Effects of this compound with Amphotericin B

CombinationIC50 (µM) of Agent-19IC50 (µM) of Amphotericin BCombination Index (CI)
Agent-19 alone5.2--
Amphotericin B alone-0.1-
Combination 12.60.050.5 (Synergistic)
Combination 21.30.0750.75 (Synergistic)
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of IC50 against Intracellular Amastigotes

  • Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Parasite Infection: Infect the adherent macrophages with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound. Include wells with untreated infected cells (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of CC50 using the MTT Assay

  • Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate for 72 hours under the same conditions as the antileishmanial assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_activity Antileishmanial Assay (IC50) cluster_si Selectivity Index Calculation a Seed Mammalian Cells b Add this compound a->b c Incubate (72h) b->c d Assess Viability (e.g., MTT) c->d e Calculate CC50 d->e k SI = CC50 / IC50 e->k f Seed & Infect Macrophages g Add this compound f->g h Incubate (72h) g->h i Quantify Intracellular Amastigotes h->i j Calculate IC50 i->j j->k

Caption: Workflow for determining the Selectivity Index of this compound.

signaling_pathway cluster_host Host Macrophage cluster_parasite Leishmania Amastigote agent19 Antileishmanial agent-19 ros Increased ROS Production agent19->ros Off-Target Effect target Parasite-Specific Target (e.g., Enzyme) agent19->target Desired Effect apoptosis Macrophage Apoptosis (High Concentration) ros->apoptosis membrane Mitochondrial Membrane Potential Disruption target->membrane death Parasite Death membrane->death logical_relationship cluster_strategies Improvement Strategies start Low Selectivity Index for Agent-19 strategy1 Chemical Modification start->strategy1 strategy2 Combination Therapy start->strategy2 strategy3 Drug Delivery System start->strategy3 outcome1 Increased IC50 / Decreased CC50 strategy1->outcome1 outcome2 Synergistic Effect strategy2->outcome2 outcome3 Targeted Delivery strategy3->outcome3 goal Improved Selectivity Index (SI > 10) outcome1->goal outcome2->goal outcome3->goal

References

troubleshooting inconsistent results in Antileishmanial agent-19 efficacy assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in efficacy assays for Antileishmanial agent-19 and other novel compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my 50% inhibitory concentration (IC50) values for Agent-19 between experiments?

High variability in IC50 values is a common challenge and can stem from several sources:

  • Parasite-Related Factors:

    • Growth Phase: The susceptibility of Leishmania promastigotes to drugs can vary depending on their growth phase (logarithmic vs. stationary). Ensure you consistently harvest parasites at the same phase for each experiment.

    • Parasite Viability: Low initial viability can lead to erratic results. Always check parasite motility and morphology before starting an assay.

    • Species and Strain Differences: Different Leishmania species and even different strains within a species have inherent variations in drug susceptibility[1][2][3]. Be consistent with the parasite strain used.

    • Genomic Plasticity: Leishmania is known for its genomic plasticity, which can lead to changes in drug susceptibility over time, even in cultured strains[1][4].

  • Host Cell Factors (for amastigote assays):

    • Cell Line vs. Primary Cells: The type of host cell used (e.g., primary macrophages vs. THP-1 cell line) can influence the outcome of the assay[2][5].

    • Infection Rate: A low or inconsistent macrophage infection rate can introduce significant variability[2][6]. Optimize your parasite-to-macrophage ratio.

    • Host Cell Health: The health and confluency of your host cells are critical. Unhealthy cells can affect parasite replication and drug metabolism.

  • Assay Conditions:

    • Culture Media and Serum: The composition, pH, and batch-to-batch quality of culture media and fetal bovine serum (FBS) can significantly impact parasite growth and drug activity[7].

    • Incubation Temperature: Temperature fluctuations can affect both parasite and host cell metabolism. Incubation at 37°C can inhibit parasite growth compared to 34°C in the absence of drugs[6].

    • Compound Stability: Ensure this compound is stable in your assay medium for the duration of the experiment.

Q2: My results from the promastigote assay don't correlate with the intracellular amastigote assay. What could be the reason?

This is a frequent observation. The intracellular amastigote model is considered the gold standard for determining antileishmanial drug susceptibility as it better represents the clinical situation[4]. Discrepancies can arise because:

  • Stage-Dependent Drug Efficacy: Some compounds are more effective against the promastigote stage, while others target the amastigote stage within the host cell[4][8].

  • Host Cell Influence: The host macrophage can metabolize the test compound, altering its efficacy. Furthermore, the drug must be able to penetrate the host cell to reach the amastigote.

  • Different Biological Environments: The environment of the promastigote in culture medium is vastly different from the phagolysosome where the amastigote resides. This difference in pH and available nutrients can affect drug action.

Q3: The optical density (OD) readings in my control wells (parasites only) are inconsistent in my MTT/Resazurin assay. How can I fix this?

Inconsistent control readings are often traced back to issues with parasite seeding and health[9].

  • Inaccurate Seeding Density: Ensure your parasite suspension is homogenous before and during plating. Inadequate mixing can lead to well-to-well variation in parasite numbers.

  • Parasite Clumping: Clumping can lead to inaccurate counting and uneven distribution in the plate. Gently triturate the parasite suspension to break up clumps before plating.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect parasite growth. Consider avoiding the outermost wells or filling them with sterile PBS to maintain humidity.

  • Incubation Time: For colorimetric assays like MTT, ensure the incubation time with the reagent is consistent across all plates and experiments[9].

Q4: How do I know if my assay is performing correctly? What are appropriate controls?

Proper controls are essential for validating your assay.

  • Positive Control: Use a well-characterized antileishmanial drug with a known mechanism of action and expected IC50 range (e.g., Amphotericin B, Miltefosine)[10][11]. This helps confirm that the assay can detect leishmanicidal activity.

  • Negative Control: This includes wells with parasites and the drug vehicle (e.g., DMSO) at the same concentration used for your test compounds. This control defines 100% parasite viability (or 0% inhibition).

  • Host Cell Cytotoxicity Control (for amastigote assays): You must test this compound on uninfected host cells to determine its 50% cytotoxic concentration (CC50). This allows you to calculate the Selectivity Index (SI = CC50 / IC50), which is a measure of the compound's specificity for the parasite[10].

Quantitative Data Summary

The following tables provide general guidelines for setting up antileishmanial assays. Note that these parameters often require optimization for specific Leishmania strains and host cells.

Table 1: Recommended Seeding Densities for 96-Well Plates

Assay TypeCell TypeRecommended Seeding Density (per well)Reference(s)
Promastigote Viability Leishmania spp. Promastigotes2 x 10⁵ - 4 x 10⁵[9]
Intracellular Amastigote Macrophages (e.g., BMDM, THP-1)3 x 10⁵ (for 24-well plate, adjust for 96)[12]
Intracellular Amastigote Leishmania spp. PromastigotesRatio of 15:1 (parasites:macrophage)[10]

Table 2: Example IC50 Values for Common Reference Drugs

Disclaimer: These values are highly dependent on the Leishmania species/strain, assay conditions, and readout method. They should be used as an approximate guide for assay validation.

DrugLeishmania SpeciesAssay TypeExample IC50 (µM)Reference(s)
Amphotericin B L. martiniquensisPromastigote1.025 ± 0.065[11]
Amphotericin B L. martiniquensisIntracellular Amastigote0.856 ± 0.172[11]
Miltefosine L. infantumPromastigote>200[12]
Miltefosine L. infantumIntracellular Amastigote10.3 ± 0.7[12]
Pentamidine L. martiniquensisPromastigote19.33 ± 1.15[11]

Experimental Protocols & Workflows

Standard Workflow for In Vitro Antileishmanial Screening

This diagram outlines the typical progression from initial screening against promastigotes to confirmation in the more clinically relevant intracellular amastigote model.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Cytotoxicity Culture 1. Culture Leishmania Promastigotes Seed 2. Seed Promastigotes in 96-well Plates Culture->Seed AddCompound 3. Add Agent-19 (Serial Dilutions) Seed->AddCompound Incubate1 4. Incubate (e.g., 72h, 26°C) AddCompound->Incubate1 ViabilityAssay 5. Perform Viability Assay (e.g., Resazurin, MTT) Incubate1->ViabilityAssay CalcIC50_1 6. Calculate Promastigote IC50 ViabilityAssay->CalcIC50_1 CultureHost 7. Culture & Seed Host Macrophages CalcIC50_1->CultureHost Active Compounds Proceed Infect 8. Infect Macrophages with Promastigotes CultureHost->Infect AddCompound2 9. Add Agent-19 to Infected & Uninfected Cells CultureHost->AddCompound2 Cytotoxicity Infect->AddCompound2 Infection Incubate2 10. Incubate (e.g., 48h, 37°C, 5% CO2) AddCompound2->Incubate2 StainCount 11. Fix, Stain & Count Amastigotes Incubate2->StainCount CalcIC50_2 12. Calculate Amastigote IC50 & Host Cell CC50 StainCount->CalcIC50_2 Selectivity Selectivity CalcIC50_2->Selectivity Calculate Selectivity Index (SI = CC50/IC50) G Start Inconsistent Results (High CV, IC50 shifts) CheckControls 1. Review Controls (Positive/Negative) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK CheckParasites 2. Assess Parasites (Viability, Growth Phase, Density) ControlsOK->CheckParasites Yes TroubleshootControls Problem with Reference Drug or Vehicle Control. Recalibrate. ControlsOK->TroubleshootControls No ParasitesOK Parasites OK? CheckParasites->ParasitesOK CheckAssay 3. Verify Assay Parameters (Reagents, Plates, Incubation) ParasitesOK->CheckAssay Yes TroubleshootParasites Inconsistent parasite culture. Standardize harvesting protocol. ParasitesOK->TroubleshootParasites No AssayOK Assay OK? CheckAssay->AssayOK CheckHostCells 4. Check Host Cells (Health, Infection Rate) (Amastigote Assay Only) AssayOK->CheckHostCells Yes TroubleshootAssay Reagent degradation or procedural error. Prepare fresh reagents. AssayOK->TroubleshootAssay No TroubleshootHost Host cell or infection issue. Optimize cell density and parasite:host ratio. CheckHostCells->TroubleshootHost G cluster_Leishmania Leishmania Parasite Membrane Plasma Membrane (Ergosterol Synthesis) Death Parasite Death (Apoptosis-like) Membrane->Death Mitochondrion Mitochondrion (Cytochrome c Oxidase, Redox Homeostasis) Mitochondrion->Death Kinetoplast Kinetoplast/Nucleus (DNA Replication, Topoisomerase) Kinetoplast->Death Acidocalcisome Acidocalcisome (Ca2+ Homeostasis) Acidocalcisome->Death Agent19 This compound Agent19->Membrane Disrupts Membrane Integrity Agent19->Mitochondrion Induces Mitochondrial Dysfunction Agent19->Kinetoplast Inhibits DNA Metabolism Agent19->Acidocalcisome Impairs Ion Homeostasis

References

minimizing host cell toxicity of Antileishmanial agent-19 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Antileishmanial agent-19, focusing on minimizing host cell toxicity in in vitro settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue/Question Potential Causes Troubleshooting Steps
High host cell toxicity observed at effective antileishmanial concentrations. 1. Off-target effects of this compound.2. Suboptimal assay conditions.3. Contamination of cell cultures.4. Incorrect drug concentration calculations.1. Verify Drug Concentration: Double-check all calculations for stock solutions and serial dilutions.2. Assess Cell Health: Ensure host cells are healthy and in the logarithmic growth phase before treatment.3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period that maximizes parasite killing while minimizing host cell toxicity.4. Serum Concentration: Evaluate the effect of different serum concentrations in the culture medium, as serum proteins can sometimes mitigate drug toxicity.5. Combination Therapy: Consider co-administering a sub-toxic dose of a known antileishmanial drug with a different mechanism of action.
Inconsistent results in cytotoxicity assays. 1. Variability in cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates.[1]4. Reagent instability.1. Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells is seeded in each well.[2]2. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of cell suspensions and drug solutions.3. Plate Layout: Avoid using the outer wells of the assay plates, as they are more prone to evaporation, which can concentrate the drug and affect results.[1]4. Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment.
Low antileishmanial activity observed. 1. Drug instability in culture medium.2. Parasite resistance.3. Incorrect assay endpoint.1. Assess Drug Stability: Determine the half-life of this compound in the culture medium under experimental conditions.2. Use a Sensitive Parasite Strain: If possible, test the agent against a known drug-sensitive strain of Leishmania.3. Optimize Assay Readout: Ensure the chosen viability assay (e.g., resazurin, MTT) is appropriate for the parasite stage and that the incubation time is sufficient for a detectable signal.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of host cell toxicity for antileishmanial drugs?

A1: Host cell toxicity of antileishmanial drugs can occur through various mechanisms, including disruption of mitochondrial function, induction of apoptosis, inhibition of host cell signaling pathways, and generation of reactive oxygen species (ROS).[4] For instance, some drugs may have off-target effects on host cell enzymes or receptors that are similar to their parasitic targets.

Q2: How can the therapeutic index of this compound be improved?

A2: The therapeutic index, or selectivity index (SI), is the ratio of the 50% cytotoxic concentration (CC50) in host cells to the 50% inhibitory concentration (IC50) against the parasite.[3] A higher SI indicates greater selectivity. To improve the SI, you can explore:

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can enhance its delivery to infected macrophages while reducing exposure to non-target cells.

  • Combination Therapy: Using this compound with another agent may allow for lower, less toxic concentrations of each drug to be used.

  • Structural Modifications: If the molecular target in the parasite is known, medicinal chemistry efforts can be directed towards modifying the structure of this compound to increase its affinity for the parasite target and decrease its affinity for any host cell off-targets.

Q3: What are the appropriate positive and negative controls for in vitro antileishmanial and cytotoxicity assays?

A3:

  • Positive Controls: For antileishmanial assays, a clinically used drug such as Amphotericin B or miltefosine should be used.[5] For cytotoxicity assays, a compound known to be toxic to the host cell line, such as doxorubicin, can be used.

  • Negative Controls: The vehicle (solvent) used to dissolve this compound should be tested at the same final concentration used in the experiment to ensure it has no effect on the parasites or host cells. Untreated cells should also be included as a baseline for 100% viability.[1]

Q4: Which host cell lines are recommended for cytotoxicity testing of antileishmanial agents?

A4: The choice of host cell line depends on the research question. Common cell lines include:

  • Murine Macrophages (e.g., J774A.1, RAW 264.7): These are frequently used as they are a primary host cell for Leishmania amastigotes.[3][6]

  • Human Monocytic Cell Lines (e.g., THP-1): These can be differentiated into macrophage-like cells and provide a human-relevant model.

  • Primary Macrophages: While more physiologically relevant, they can be more difficult to work with and show greater donor-to-donor variability.

Quantitative Data Summary

The following table can be used to summarize the in vitro activity and toxicity of this compound.

Compound Leishmania Species IC50 (µM) vs. Promastigotes IC50 (µM) vs. Amastigotes Host Cell Line CC50 (µM) Selectivity Index (SI = CC50/IC50 Amastigote)
This compoundL. donovaniEnter DataEnter DataJ774A.1Enter DataCalculate
Amphotericin B (Control)L. donovaniEnter DataEnter DataJ774A.1Enter DataCalculate
Miltefosine (Control)L. donovaniEnter DataEnter DataJ774A.1Enter DataCalculate

Experimental Protocols

Promastigote Viability Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

  • Cell Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Plate Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium. Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound to the appropriate wells. Include wells with a reference drug and untreated controls.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Amastigote Viability Assay

This protocol determines the IC50 of this compound against intracellular Leishmania amastigotes.

  • Macrophage Seeding: Seed macrophages (e.g., J774A.1) at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight at 37°C with 5% CO2.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assessment of Infection: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Host Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound against a host cell line.

  • Cell Seeding: Seed the desired host cell line (e.g., J774A.1 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for the same duration as the amastigote assay (e.g., 72 hours) at 37°C with 5% CO2.

  • Viability Assessment: Use a suitable viability assay, such as the resazurin reduction assay described for promastigotes.

  • Data Acquisition and Analysis: Measure fluorescence and calculate the CC50 value as described above.

Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Host Cell Cytotoxicity Assay cluster_analysis Selectivity Analysis p1 Culture Promastigotes p2 Seed 96-well Plate p1->p2 p3 Add Drug Dilutions p2->p3 p4 Incubate 72h p3->p4 p5 Assess Viability (Resazurin) p4->p5 p6 Calculate IC50 p5->p6 s1 Calculate Selectivity Index (SI = CC50 / IC50 amastigote) p6->s1 a1 Seed Macrophages a2 Infect with Promastigotes a1->a2 a3 Add Drug Dilutions a2->a3 a4 Incubate 72h a3->a4 a5 Fix & Stain (Giemsa) a4->a5 a6 Calculate IC50 a5->a6 a6->s1 c1 Seed Macrophages c2 Add Drug Dilutions c1->c2 c3 Incubate 72h c2->c3 c4 Assess Viability (Resazurin) c3->c4 c5 Calculate CC50 c4->c5 c5->s1

Caption: Experimental workflow for in vitro antileishmanial drug screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway drug This compound receptor Death Receptor (e.g., Fas) drug->receptor Induces Stress mito Mitochondria drug->mito Induces Damage disc DISC Formation receptor->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 bax Bax/Bak Activation mito->bax cytc Cytochrome c Release bax->cytc apop Apoptosome Formation cytc->apop cas9 Caspase-9 Activation apop->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for drug-induced apoptosis.

troubleshooting_logic start High Host Cell Toxicity? check_conc Drug Concentration Verified? start->check_conc check_cells Host Cells Healthy? check_conc->check_cells Yes sol_recalc Recalculate and Repeat check_conc->sol_recalc No check_assay Assay Controls OK? check_cells->check_assay Yes sol_culture Optimize Cell Culture Conditions check_cells->sol_culture No sol_reagent Check Reagents and Protocol check_assay->sol_reagent No end Consider Drug Delivery Strategies or Combination Therapy check_assay->end Yes sol_recalc->start sol_culture->start sol_reagent->start

Caption: Troubleshooting logic for high host cell cytotoxicity.

References

protocol modifications for high-throughput screening of Antileishmanial agent-19 analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of novel antileishmanial compounds, such as analogs of a lead compound.

Frequently Asked Questions (FAQs)

Q1: Which life cycle stage of Leishmania is most appropriate for primary high-throughput screening?

A1: While screening against the promastigote stage is technically simpler and faster, it is widely recommended to screen against the intracellular amastigote stage, as this is the clinically relevant form of the parasite in the mammalian host.[1][2][3][4] Screening against amastigotes provides more physiologically relevant results and can identify compounds that are effective against the disease-causing stage.[2][3][4] Axenic amastigotes, which can be grown without host cells, offer a compromise by being more similar to the intracellular form than promastigotes but easier to handle for HTS.[2] However, it's important to note that axenic amastigotes may still differ from intracellular amastigotes in terms of drug susceptibility and protein expression.[2]

Q2: What are the common methods for assessing parasite viability in HTS?

A2: Several methods are commonly employed to assess parasite viability in HTS formats:

  • Colorimetric Assays: These assays, such as those using MTT or resazurin, measure metabolic activity.[5][6] Viable cells reduce the dye to a colored product that can be quantified spectrophotometrically.

  • Fluorometric Assays: These assays utilize fluorescent dyes like SYBR green to stain nucleic acids or employ reporter genes like green fluorescent protein (GFP) or luciferase expressed by the parasite.[5][7][8][9]

  • High-Content Imaging: This method uses automated microscopy to visualize and quantify intracellular parasites within host cells.[2][3] It provides rich data, including the number of infected cells and the number of amastigotes per cell.[2][3]

Q3: How do I determine if my hit compounds are selectively toxic to the parasite?

A3: To assess selective toxicity, it is crucial to perform a cytotoxicity assay on a relevant mammalian cell line, often the same host cells used in the intracellular amastigote assay (e.g., macrophages).[5][6] The 50% cytotoxic concentration (CC50) is determined for the host cells and compared to the 50% effective concentration (EC50) or inhibitory concentration (IC50) against the parasite. The ratio of these values (CC50/EC50) gives the Selectivity Index (SI). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[5][6]

Q4: What are the key parameters to validate a high-throughput screening assay?

A4: Key validation parameters for an HTS assay include:

  • Z'-factor: This statistical parameter assesses the quality of the assay by measuring the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]

  • Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control to the signal of the negative control.

  • Reproducibility: The assay should demonstrate low variability across plates and between experimental runs.

  • Robustness: The assay should be insensitive to small variations in experimental conditions.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding or parasite infection.- Edge effects in the microplate.- Compound precipitation.- Ensure thorough mixing of cell and parasite suspensions before dispensing.- Use an automated liquid handler for dispensing.- Avoid using the outer wells of the plate or fill them with media only.- Check compound solubility in the assay medium.
Low Z'-factor (<0.5) - Small dynamic range between positive and negative controls.- High variability in either control.- Suboptimal assay conditions (e.g., incubation time, reagent concentration).- Optimize the concentration of the positive control (e.g., a known antileishmanial drug like Amphotericin B or Miltefosine).[11][12]- Re-evaluate and optimize assay parameters.- Ensure consistent handling and incubation of plates.
High rate of false positives in promastigote screen - Promastigotes are not the clinically relevant stage and may have different susceptibility profiles than amastigotes.[4][13]- Prioritize screening against intracellular amastigotes.[3][4]- Implement a secondary screen using intracellular amastigotes to confirm hits from a primary promastigote screen.[9][14]
Compound shows activity against amastigotes but also high host cell cytotoxicity - The compound has a non-specific cytotoxic effect.- The compound is likely not a good candidate for further development due to a low Selectivity Index.[5][6]- Consider structural modifications of the analog to reduce host cell toxicity while maintaining antileishmanial activity.
Inconsistent infection rates in intracellular amastigote assay - Variation in macrophage activation state.- Inconsistent parasite viability or infectivity.- Mycoplasma contamination.- Use a consistent source and passage number for macrophages.- Ensure parasites are in the stationary phase for infection.- Regularly test cell cultures for mycoplasma.

Experimental Protocols

Intracellular Amastigote Viability Assay (High-Content Imaging)

This protocol is adapted from high-content screening methods for intracellular Leishmania.[2][3]

  • Cell Seeding: Seed macrophages (e.g., THP-1 or primary macrophages) into 384-well imaging plates and allow them to adhere.

  • Parasite Infection: Infect the macrophages with stationary-phase Leishmania promastigotes. Allow several hours for phagocytosis.

  • Compound Addition: Add the library of antileishmanial agent-19 analogs at the desired final concentration to the infected cells. Include appropriate controls (e.g., vehicle control, positive control drug).

  • Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 72 hours).

  • Staining: Fix the cells and stain the nuclei of both the host cells and intracellular amastigotes with a fluorescent DNA dye (e.g., DAPI or Hoechst).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use a custom image analysis algorithm to automatically count the number of host cells, the number of infected cells, and the number of amastigotes per cell.[3]

  • Data Analysis: Calculate the percentage of infected cells and the average number of amastigotes per cell for each compound treatment. Determine the EC50 value for active compounds.

Cytotoxicity Assay (Resazurin-based)

This protocol is based on standard methods for assessing cell viability.[6]

  • Cell Seeding: Seed macrophages in a 96- or 384-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the primary antileishmanial assay.

  • Reagent Addition: Add resazurin solution to each well and incubate for a few hours until a color change is observed.

  • Measurement: Measure the fluorescence or absorbance of the wells using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value for each compound.

Data Presentation

Table 1: Summary of HTS Assay Parameters

ParameterPromastigote AssayIntracellular Amastigote Assay
Parasite Stage PromastigoteIntracellular Amastigote
Host Cells NoneMacrophages
Throughput HighMedium to High
Physiological Relevance LowHigh[2][3][4]
Common Readout Metabolic dyes, fluorescenceImaging, reporter genes[2][3][7]

Table 2: Example Data for this compound Analogs

Compound IDEC50 (µM) vs. L. donovani AmastigotesCC50 (µM) vs. MacrophagesSelectivity Index (SI = CC50/EC50)
Agent-191.53020
Analog A0.84050
Analog B2.1157.1
Analog C5.0>100>20
Amphotericin B0.1550

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Prioritization cluster_secondary Secondary Assays Primary_Screen Primary HTS vs. Intracellular Amastigotes Dose_Response Dose-Response Assay (EC50 Determination) Primary_Screen->Dose_Response Active Compounds ('Hits') Inactive Inactive Primary_Screen->Inactive Inactive Compounds Selectivity Calculate Selectivity Index (SI) Dose_Response->Selectivity Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism High SI In_Vivo In Vivo Efficacy Studies Selectivity->In_Vivo High SI & Potency Discard Discard Selectivity->Discard Low SI

Caption: High-throughput screening workflow for antileishmanial drug discovery.

Amastigote_Assay_Workflow A Seed Macrophages in 384-well Plate B Infect with Leishmania Promastigotes A->B C Add Test Compounds B->C D Incubate (e.g., 72h) C->D E Fix and Stain Nuclei (e.g., DAPI) D->E F Automated Microscopy E->F G Image Analysis: Quantify Amastigotes and Host Cells F->G

Caption: Workflow for an intracellular amastigote high-content screening assay.

References

Technical Support Center: Addressing Drug Resistance in Antileishmanial Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on antileishmanial agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments on Leishmania drug resistance.

I. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Inconsistent IC50 Values in Drug Susceptibility Assays

Question: My calculated IC50 values for a new antileishmanial compound are highly variable between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability. Consider the following troubleshooting steps:

  • Parasite Stage and Growth Phase: Ensure you are consistently using the same life cycle stage (promastigote or amastigote) and that the parasites are in the same growth phase (e.g., mid-logarithmic) for each replicate. Promastigotes in the stationary phase can exhibit different drug susceptibilities.[1]

  • Initial Parasite Density: The starting concentration of parasites can influence the effective drug concentration. Standardize the initial parasite density across all wells and experiments.

  • Drug Stock and Dilution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete solubilization of the compound.

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all assays.

  • Host Cell Variability (for amastigote assays): If you are using an intracellular amastigote model, variations in the host macrophage cell line (e.g., passage number, cell density, activation state) can affect parasite growth and drug efficacy.[1]

  • Assay Method: Different methods for assessing parasite viability (e.g., MTT, resazurin, direct counting) can yield different IC50 values. Ensure you are using the same method consistently.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture Leishmania promastigotes to mid-log phase a1 Seed parasites in 96-well plate at a standardized density p1->a1 p2 Prepare serial dilutions of antileishmanial agent a2 Add drug dilutions to respective wells p2->a2 a1->a2 a3 Incubate for a defined period (e.g., 72 hours) a2->a3 a4 Assess parasite viability (e.g., MTT assay) a3->a4 d1 Measure absorbance/fluorescence a4->d1 d2 Calculate percentage inhibition d1->d2 d3 Plot dose-response curve and determine IC50 d2->d3

Caption: A generalized workflow for determining the IC50 of an antileishmanial agent against Leishmania promastigotes.

Low Transfection Efficiency in Gene Editing Experiments (CRISPR-Cas9)

Question: I am trying to knock out a gene in Leishmania using CRISPR-Cas9, but my transfection efficiency is very low, and I am not getting any viable knockouts. What can I do?

Answer: Low transfection efficiency is a frequent hurdle in Leishmania genetics. Here are some key areas to troubleshoot:

  • DNA Quality and Quantity: Ensure the plasmid DNA (for Cas9 and sgRNA expression) and the donor DNA for homologous recombination are of high purity and concentration.

  • Electroporation Parameters: Optimize electroporation settings (voltage, capacitance, resistance) for your specific Leishmania species and strain. These parameters can vary significantly between different species.

  • Cell Density and Viability: Use healthy, mid-log phase promastigotes at the optimal density for electroporation. Low cell viability will drastically reduce transfection success.

  • Selection Marker Concentration: The concentration of the antibiotic used for selecting transfected parasites may be too high, killing cells before the resistance gene is expressed. Titrate the antibiotic to determine the minimal effective concentration for your strain.

  • Homology Arm Length: For successful homologous recombination, the donor DNA should have sufficient homology to the target locus. Generally, longer homology arms (500-1000 bp) are recommended.

Logical Flow for Troubleshooting Low Transfection Efficiency

start Low Transfection Efficiency dna_check Check DNA Quality and Quantity start->dna_check electro_check Optimize Electroporation Parameters start->electro_check cell_check Verify Cell Health and Density start->cell_check selection_check Titrate Selection Drug start->selection_check homology_check Assess Homology Arm Length start->homology_check success Successful Transfection dna_check->success electro_check->success cell_check->success selection_check->success homology_check->success

Caption: Key factors to investigate when troubleshooting low CRISPR-Cas9 transfection efficiency in Leishmania.

II. Frequently Asked Questions (FAQs)

This section addresses common questions related to studying antileishmanial drug resistance.

1. What are the primary mechanisms of drug resistance in Leishmania?

Leishmania has developed several mechanisms to counteract the effects of antileishmanial drugs. The most well-characterized include:

  • Reduced Drug Uptake: Downregulation or mutation of transporters responsible for drug influx. A key example is the decreased expression of aquaglyceroporin 1 (AQP1), which reduces the uptake of trivalent antimony.[2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA and MDR1 (P-glycoprotein), which actively pump drugs out of the parasite.[4][5][6]

  • Drug Target Modification: Alterations in the drug's molecular target can reduce its binding affinity. For instance, mutations in the ergosterol biosynthesis pathway lead to resistance against Amphotericin B.

  • Metabolic Adaptations: Changes in metabolic pathways, such as an increase in thiol biosynthesis (e.g., trypanothione), can lead to drug inactivation and detoxification.[7][8][9]

2. How do I choose between using promastigotes and amastigotes for my drug susceptibility assays?

The choice depends on the stage of your research:

  • Promastigotes: The insect stage of the parasite, are easier and faster to culture in large quantities. They are often used for initial high-throughput screening of compound libraries.

  • Amastigotes: The clinically relevant stage found in the mammalian host, are more challenging to work with as they are intracellular. However, drug susceptibility testing on amastigotes is considered the "gold standard" as it better reflects the in vivo situation. It is highly recommended to validate any hits from a promastigote screen in an amastigote-based assay.

3. What is the role of the host macrophage in drug resistance?

The host macrophage can influence the efficacy of antileishmanial drugs. For example, drug-resistant parasites can modulate host cell signaling pathways, such as the PI3K/Akt pathway, to promote their own survival.[10][11] Additionally, the acidic environment of the phagolysosome within the macrophage can affect drug stability and activity.

4. How can I quantitatively measure the expression of a gene suspected to be involved in drug resistance?

Quantitative real-time PCR (qRT-PCR) is a widely used method. This technique allows for the precise measurement of mRNA levels of your target gene in drug-resistant versus drug-sensitive parasites. It is crucial to normalize the expression of your gene of interest to one or more stably expressed reference genes.

5. What are some common efflux pump inhibitors used in Leishmania research?

To investigate the role of ABC transporters in drug resistance, researchers often use inhibitors in combination with the antileishmanial drug. Some commonly used inhibitors include:

  • Verapamil: A known inhibitor of P-glycoprotein (MDR1).[12][13]

  • Probenecid: An inhibitor of multidrug resistance-associated proteins (MRPs).

  • Beauvericin: A cyclic peptide that has been shown to inhibit ABC transporters in Leishmania.[4]

III. Quantitative Data Summary

The following tables summarize quantitative data related to common drug resistance mechanisms in Leishmania.

Table 1: Fold Resistance Conferred by Altered Gene Expression or Mutation

Gene/ProteinAlterationDrug(s) AffectedFold Resistance (approx.)Leishmania SpeciesReference
AQP1 Downregulation/DeletionAntimonials (SbIII)10-fold increaseL. major[14]
MRPA OverexpressionAntimonials, ArsenicalsVaries (amplification dependent)L. donovani, L. infantum[11][15]
MDR1 OverexpressionMiltefosine, Amphotericin B~2-fold increase (for some drugs)L. infantum[16]
MT/Ros3 Mutation/DeletionMiltefosine3 to >20-fold increaseL. major, L. braziliensis[17][18]
SCAMK H451Y MutationAntimonials (SbIII)High toleranceLeishmania spp.[6]

Table 2: Changes in Thiol Metabolism in Antimony-Resistant Leishmania

Metabolite/EnzymeChange in Resistant StrainFold Change (approx.)Leishmania SpeciesReference
Total non-protein thiols Increase~1.5-foldL. infantum[7]
γ-glutamylcysteine synthetase (γ-GCS) OverexpressionVariesL. donovani[8]
Trypanothione VariableNo significant change in some studiesL. donovani[8]
Glutathione (GSH) IncreaseVariesL. donovani, L. infantum[8][19]

IV. Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to study antileishmanial drug resistance.

Protocol: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes (MTT Assay)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes using the MTT colorimetric assay.

Materials:

  • Leishmania promastigotes in mid-log phase

  • Complete culture medium (e.g., M199)

  • 96-well flat-bottom plates

  • Antileishmanial compound of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Parasite Preparation: Culture Leishmania promastigotes to mid-logarithmic growth phase. Centrifuge the culture, wash the parasites with PBS, and resuspend in fresh complete medium to a final concentration of 1 x 10^6 parasites/mL.

  • Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Drug Addition: Prepare serial dilutions of the test compound. Add 100 µL of each drug dilution to the respective wells in triplicate. Include a drug-free control (medium only) and a reference drug control.

  • Incubation: Incubate the plate at the appropriate temperature for your Leishmania species (e.g., 26°C) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes

This protocol describes the evaluation of drug efficacy against the intracellular amastigote stage of Leishmania within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • Complete macrophage culture medium (e.g., RPMI 1640 with 10% FBS)

  • Stationary phase Leishmania promastigotes

  • 96-well plates or chamber slides

  • Antileishmanial compound of interest

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into the wells of a 96-well plate or chamber slides at an appropriate density and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with warm PBS to remove any non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of the test compound to the infected macrophages. Include a drug-free control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of inhibition of amastigote replication compared to the untreated control. Determine the IC50 value as described for the promastigote assay.

Protocol: Rhodamine 123 Efflux Assay

This protocol is for assessing the activity of efflux pumps, such as P-glycoprotein, using the fluorescent substrate Rhodamine 123.

Materials:

  • Leishmania promastigotes (drug-sensitive and potentially resistant strains)

  • Rhodamine 123 (Rh123)

  • Efflux pump inhibitor (e.g., Verapamil)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Parasite Preparation: Harvest mid-log phase promastigotes, wash with PBS, and resuspend at a density of 1 x 10^7 cells/mL in PBS.

  • Loading with Rhodamine 123: Add Rh123 to the parasite suspension to a final concentration of 1 µM. Incubate for 30 minutes at 26°C in the dark.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with ice-cold PBS to remove extracellular Rh123.

  • Efflux Measurement: Resuspend the loaded cells in fresh medium with and without an efflux pump inhibitor (e.g., 50 µM Verapamil).

  • Incubation: Incubate the cells at 26°C. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Immediately analyze the fluorescence of the parasites by flow cytometry (FL1 channel) or fluorescence microscopy. A decrease in fluorescence over time indicates efflux of Rh123. Reduced efflux in the presence of the inhibitor suggests the involvement of the targeted efflux pump.

V. Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways implicated in Leishmania drug resistance and workflows for relevant experimental procedures.

Signaling Pathways

PI3K/Akt Pathway in Host Macrophage Survival

Leishmania Leishmania Infection PI3K PI3K Leishmania->PI3K Akt Akt/PKB PI3K->Akt activates Bad Bad Akt->Bad Apoptosis Apoptosis Inhibition Bad->Apoptosis promotes

Caption: Leishmania infection can activate the host cell's PI3K/Akt pathway, leading to the inhibition of apoptosis and promoting parasite survival.[10][11]

MAPK Pathway and Efflux Pump Regulation

MAPK1 MAPK1 Pgp P-glycoprotein (MDR1) Expression MAPK1->Pgp negatively regulates Efflux Drug Efflux Pgp->Efflux mediates

Caption: The MAPK1 signaling pathway in Leishmania can negatively regulate the expression of P-glycoprotein, thereby affecting drug efflux.[20]

Experimental Workflow

Workflow for Investigating a Novel Resistance Mechanism

start Observation of Treatment Failure isolate Isolate Parasites from Patient start->isolate susceptibility Confirm Resistance Phenotype (IC50) isolate->susceptibility in_vitro_selection In Vitro Drug Pressure Selection in_vitro_selection->susceptibility omics Genomic/Transcriptomic/Proteomic Analysis susceptibility->omics candidate Identify Candidate Resistance Genes/Pathways omics->candidate validation Functional Validation (e.g., CRISPR Knockout/Overexpression) candidate->validation mechanism Elucidate Molecular Mechanism validation->mechanism

Caption: A comprehensive workflow for the identification and validation of novel drug resistance mechanisms in Leishmania.

References

Technical Support Center: Enhancing the Bioavailability of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of novel antileishmanial compounds.

Troubleshooting Guides and FAQs

This section is designed to provide rapid, accessible solutions to specific problems that may arise during your research.

Formulation & Dissolution

  • Question: My solid dispersion formulation is not showing a significant improvement in the dissolution rate of my antileishmanial compound. What are the potential causes and solutions?

    • Answer:

      • Inadequate Polymer Selection: The chosen polymer may not be optimal for your compound. Consider the drug's physicochemical properties (e.g., LogP, pKa, melting point) and screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®).

      • Drug-Polymer Immiscibility: The drug and polymer may not be miscible at the desired drug loading, leading to the presence of crystalline drug within the dispersion. This can be investigated using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). If immiscibility is the issue, you may need to reduce the drug loading or select a different polymer.[1][2]

      • Recrystallization upon Storage: The amorphous drug in the solid dispersion can recrystallize over time, especially under high humidity and temperature.[3] Ensure proper storage conditions and consider adding a crystallization inhibitor to your formulation.

      • Gelling of the Polymer: Some polymers can form a viscous gel layer upon contact with the dissolution medium, which can hinder drug release.[1] This can sometimes be mitigated by incorporating a superdisintegrant into the formulation or by selecting a polymer less prone to gelling.

      • Precipitation of Supersaturated Drug: The solid dispersion may successfully generate a supersaturated solution, but the drug may then rapidly precipitate out.[4] The inclusion of precipitation inhibitors in the formulation or dissolution medium can help maintain supersaturation.

  • Question: I am observing precipitation of my supersaturated antileishmanial drug during in vitro dissolution testing of my amorphous solid dispersion. How can I address this?

    • Answer: This is a common challenge with supersaturating drug delivery systems. The high energy amorphous form can lead to a rapid increase in concentration above the thermodynamic solubility, followed by precipitation to a more stable crystalline form.[4] To mitigate this, you can:

      • Incorporate Precipitation Inhibitors: Polymers such as HPMC-AS or PVP can act as precipitation inhibitors by sterically hindering crystal growth or by interacting with the drug molecules in solution.

      • Optimize the Polymer-to-Drug Ratio: A higher concentration of the carrier polymer can sometimes help to better stabilize the supersaturated state.

      • Modify the Dissolution Medium: The composition of the dissolution medium can influence precipitation. Consider using biorelevant media that mimic the conditions of the gastrointestinal tract, which may contain natural precipitation inhibitors like bile salts.

Nanoformulations & Toxicity

  • Question: My nanoformulation of an antileishmanial compound is showing high toxicity in in vivo studies. What are the likely causes and how can I troubleshoot this?

    • Answer: In vivo toxicity of nanoformulations can stem from several factors:

      • Inherent Toxicity of Components: The lipids, polymers, or surfactants used in the nanoformulation may have their own toxicity profiles.[5] It is crucial to select biocompatible and biodegradable materials. Consider replacing components with known safer alternatives.

      • Particle Size and Surface Charge: Very small nanoparticles (<10 nm) can sometimes penetrate unintended biological barriers, while cationic (positively charged) nanoparticles can cause membrane disruption and toxicity.[6] You can try to optimize the formulation to achieve a slightly larger particle size or a neutral or anionic surface charge.

      • "Burst Release" of the Drug: A rapid initial release of a high concentration of the encapsulated drug can lead to acute toxicity. You can modify the formulation to achieve a more controlled and sustained release profile, for example, by using lipids with a higher melting point in solid lipid nanoparticles or by cross-linking polymeric nanoparticles.

      • Immunotoxicity: Some nanomaterials can trigger an immune response, leading to inflammation or other adverse effects.[7][8] Assays to assess complement activation or cytokine induction can be performed in vitro to screen for potential immunotoxicity before proceeding to in vivo studies.

      • Endotoxin Contamination: Contamination with bacterial endotoxins during the formulation process can lead to severe inflammatory responses in vivo.[7] Ensure all materials and equipment are sterile and consider using an endotoxin removal kit if contamination is suspected.

  • Question: The encapsulation efficiency of my antileishmanial drug in lipid-based nanoparticles is low. What can I do to improve it?

    • Answer: Low encapsulation efficiency is a common hurdle. Here are some strategies to improve it:

      • Optimize the Drug-to-Lipid Ratio: Increasing the amount of lipid relative to the drug can provide more space for the drug to be encapsulated. However, there is an optimal range, as too much lipid can lead to instability.

      • Select Appropriate Lipids: The choice of lipids is critical. For lipophilic drugs, using a combination of solid and liquid lipids (as in nanostructured lipid carriers) can create imperfections in the lipid matrix, allowing for higher drug loading.[9]

      • Modify the Preparation Method: The method used to prepare the nanoparticles can significantly impact encapsulation efficiency. Techniques like high-pressure homogenization or microfluidics can often lead to higher and more consistent encapsulation compared to simpler methods like sonication.

      • Adjust the pH: For ionizable drugs, adjusting the pH of the aqueous phase during formulation can improve the drug's partitioning into the lipid phase.

      • Incorporate a Surfactant: The right surfactant at an appropriate concentration can improve the stability of the nanoparticle dispersion and enhance drug loading.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Amphotericin B Formulations. This table summarizes key pharmacokinetic parameters for different formulations of the widely used antileishmanial drug, Amphotericin B, demonstrating the impact of formulation on bioavailability.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Amphotericin B Deoxycholate11.70-18.65-[10]
Liposomal Amphotericin B (AmBisome®)383.31.036627.6[11]
Amphotericin B Lipid Complex (Abelcet®)51.7-14173[12]
Oral Amphotericin B in Peceol/DSPE-PEG2000100.0821.53-[12]

Table 2: In Vitro Activity and Physicochemical Properties of Novel Antileishmanial Compounds. This table provides a template for organizing data on the in vitro efficacy, cytotoxicity, and key physicochemical properties of newly developed antileishmanial compounds.

Compound IDEC50 (µM) vs. L. donovani amastigotesCC50 (µM) vs. MacrophagesSolubility (µg/mL)LogPFormulation Type
Compound X0.5>50<14.2Unformulated
X-SD (1:5 drug:polymer)0.45>5025-Solid Dispersion
X-LNP0.3>5050 (in formulation)-Lipid Nanoparticle

Experimental Protocols

1. Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds and involves dissolving both the drug and the carrier in a common solvent, which is then evaporated.

  • Materials:

    • Novel antileishmanial compound

    • Hydrophilic carrier (e.g., PVP K30, HPMC E5, Soluplus®)

    • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and carrier are soluble.

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Accurately weigh the antileishmanial compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

    • Once a solid film is formed on the wall of the flask, transfer the solid mass to a vacuum oven to remove any residual solvent. Dry at a suitable temperature (e.g., 40 °C) for 24-48 hours or until a constant weight is achieved.

    • Gently scrape the dried solid dispersion from the flask.

    • Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve of a specific mesh size to ensure uniformity.

    • Store the prepared solid dispersion in a desiccator to protect it from moisture.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro method to predict the passive permeability of a compound across the gastrointestinal tract.[13][14][15]

  • Materials:

    • PAMPA plate system (a 96-well filter plate as the donor plate and a 96-well acceptor plate)

    • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

    • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor compartment and pH 7.4 for the acceptor compartment to mimic the pH gradient of the intestine)

    • Test compound solutions in PBS

    • Plate reader (UV-Vis or fluorescence) or LC-MS for concentration analysis

  • Procedure:

    • Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution.

    • Prepare the acceptor plate by adding the appropriate buffer (e.g., 200 µL of PBS, pH 7.4) to each well.

    • Prepare the donor plate by adding the test compound solutions (e.g., 200 µL) to the coated wells.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," initiating the permeability assay.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) where:

      • [drug]acceptor is the drug concentration in the acceptor well.

      • [drug]equilibrium is the concentration at equilibrium.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • A is the area of the membrane.

      • t is the incubation time.

Mandatory Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation in_vitro_activity Antileishmanial Activity (Amastigote Assay) cytotoxicity Cytotoxicity Assay (e.g., Macrophage Cell Line) solubility Aqueous Solubility (Kinetic & Thermodynamic) pampa Permeability Assay (PAMPA) lead_candidate Lead Candidate Selection pampa->lead_candidate Promising In Vitro Profile formulation Formulation Strategies (e.g., Solid Dispersion, Nanoformulation) characterization Physicochemical Characterization (e.g., DSC, XRPD, Particle Size) dissolution In Vitro Dissolution/ Release Studies pk_studies Pharmacokinetic Studies (e.g., Rodent Model) dissolution->pk_studies Optimized Formulation efficacy_studies Efficacy Studies (Infected Animal Model) toxicity_studies Toxicity Studies (Acute & Chronic) end Preclinical Candidate toxicity_studies->end Favorable Safety & Efficacy Profile start Novel Antileishmanial Compound start->in_vitro_activity lead_candidate->formulation

Caption: Experimental workflow for enhancing the bioavailability of a novel antileishmanial compound.

oral_drug_absorption_pathway lumen Drug in GI Lumen enterocyte Enterocyte (Intestinal Wall) lumen->enterocyte Absorption enterocyte->lumen Efflux (P-glycoprotein) enterocyte->enterocyte portal_vein Portal Vein enterocyte->portal_vein To Liver hepatocyte Hepatocyte portal_vein->hepatocyte hepatocyte->hepatocyte systemic_circulation Systemic Circulation hepatocyte->systemic_circulation To Body

Caption: Key pathways influencing oral drug absorption and first-pass metabolism.

References

Technical Support Center: In Vitro Leishmania Cultivation for Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro cultivation of Leishmania for drug screening purposes.

Frequently Asked Questions (FAQs)

1. Which Leishmania life cycle stage is most relevant for in vitro drug screening?

The most clinically relevant stage for drug screening is the intracellular amastigote , as this is the form of the parasite that resides and multiplies within mammalian host macrophages, causing disease.[1][2][3][4][5] However, drug screening assays are also performed on promastigotes (the insect stage) and axenic amastigotes (amastigotes cultured outside of host cells).

  • Promastigotes: Easier and less expensive to cultivate in large quantities, making them suitable for initial high-throughput screening (HTS).[6][7][8] However, compounds active against promastigotes may not be effective against intracellular amastigotes.[1][2]

  • Axenic Amastigotes: Offer a compromise by mimicking some of the physiological conditions of the intracellular environment (e.g., lower pH, higher temperature) without the complexity of a host cell line.[9][10][11][12][13] This makes them useful for secondary screening.

  • Intracellular Amastigotes: Considered the "gold standard" for in vitro drug screening as they represent the disease-causing stage within the host.[1][2][3][4] These assays are more complex and have lower throughput but provide more physiologically relevant data.

2. What are the critical parameters for successful in vitro cultivation of Leishmania?

Successful cultivation depends on maintaining optimal conditions for the specific parasite stage. Lack of uniformity in protocols is a significant challenge, leading to variability in results between different laboratories.[8]

  • Culture Media: A variety of media are used, with RPMI-1640 and M199 being common for promastigotes.[8][14] Axenic amastigote media are typically more complex and have a lower pH.[15]

  • pH: Promastigotes thrive at a neutral pH (around 7.0-7.4), while amastigote differentiation and maintenance require an acidic environment (pH 4.6-5.5).[8][9][11][16]

  • Temperature: Promastigotes are cultured at a lower temperature (25-28°C), mimicking the sand fly vector, whereas amastigotes require a higher temperature (32-37°C) to simulate the mammalian host environment.[8][9][11][16]

  • Supplementation: Fetal Bovine Serum (FBS) is a common supplement, but its composition can vary between batches, introducing variability. Other supplements may include hemin, folic acid, and antibiotics.[8]

3. How can I induce the transformation of promastigotes to amastigotes in vitro?

The differentiation of promastigotes into amastigotes, a process known as amastigogenesis, can be induced in vitro by mimicking the conditions within the mammalian host's phagolysosome. This typically involves a combination of:

  • Temperature shift: Increasing the temperature from 25-28°C to 32-37°C.[16]

  • pH shift: Lowering the pH of the culture medium to an acidic range (pH 4.6-5.5).[16]

This process generally takes several days to complete.[16]

4. What are the common methods for assessing parasite viability in drug screening assays?

Several methods are used to determine the efficacy of compounds against Leishmania, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Microscopic Counting Manual counting of parasites (promastigotes or intracellular amastigotes) after Giemsa staining.Direct visualization and quantification.Time-consuming, low-throughput, subjective.[5][6][17]
Colorimetric Assays (e.g., MTT, AlamarBlue) Measures metabolic activity of viable cells, which reduces a substrate to a colored product.Inexpensive, suitable for moderate-throughput screening.[17][18]Can be less sensitive, potential for interference from test compounds.[6][17]
Fluorometric Assays Uses fluorescent dyes or reporter proteins to quantify viable parasites.Higher sensitivity than colorimetric assays.[19][20]May require specialized equipment.
Reporter Gene Assays (e.g., Luciferase, GFP, RFP) Genetically modified parasites expressing a reporter gene allow for quantification via luminescence or fluorescence.High-throughput, highly sensitive, and objective.[6][7][21]Requires genetic modification of parasites, potential for phenotypic changes.[21][22]
High-Content Screening (HCS) Automated microscopy and image analysis to quantify intracellular amastigotes and assess host cell toxicity simultaneously.Provides multi-parametric data, highly physiological.[1][3][23]Requires sophisticated instrumentation and image analysis software.

5. What are the main mechanisms of drug resistance in Leishmania observed in vitro?

Leishmania can develop resistance to drugs through various mechanisms, which is a major challenge in treatment.[24][25][26] In vitro studies have been crucial in elucidating these mechanisms:

  • Reduced Drug Uptake: Downregulation of transporters, such as aquaglyceroporin 1 (AQP1) for antimonials, can decrease the influx of the drug into the parasite.[26]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the parasite, preventing it from reaching its target.[25][27]

  • Drug Target Modification: Mutations in the genes encoding the drug's target can reduce the binding affinity of the drug. For example, mutations in the sterol biosynthesis pathway are associated with Amphotericin B resistance.[26]

  • Drug Inactivation/Sequestration: Increased levels of intracellular thiols can conjugate with and detoxify drugs like antimonials.[28]

Troubleshooting Guides

Issue 1: Culture Contamination (Bacterial or Fungal)

Symptom Possible Cause Solution
Cloudy culture medium, rapid pH change, unpleasant odor.Bacterial contamination.- Discard the contaminated culture to prevent spreading. - Routinely include antibiotics (e.g., penicillin/streptomycin) in the culture medium.[8] - Ensure strict aseptic techniques during all manipulations. - Check the sterility of all reagents and media.
White, fuzzy, or filamentous growth in the culture.Fungal (yeast or mold) contamination.- Discard the contaminated culture. - Some anti-fungal agents can be toxic to Leishmania, so their use should be carefully validated.[29] Nystatin has been reported to be effective in some cases.[30] - A rapid chromatographic method has been described to separate Leishmania from fungal contaminants.[31] - Maintain a clean and sanitized incubator and biosafety cabinet.

Issue 2: Poor Promastigote Growth

Symptom Possible Cause Solution
Low parasite density, slow doubling time.- Suboptimal culture medium or supplements. - Incorrect pH or temperature. - Over-dilution of the culture. - Loss of virulence after prolonged in vitro passage.- Ensure the culture medium is properly prepared and supplemented (e.g., with 10% heat-inactivated FBS).[8] - Verify the pH (7.0-7.4) and temperature (25-28°C) are optimal.[8] - Start new cultures with a higher initial parasite density. - Use low-passage parasites for experiments whenever possible. - Consider adding supplements like biopterin if growth issues arise.[8]

Issue 3: Inefficient Promastigote to Amastigote Differentiation

Symptom Possible Cause Solution
Low percentage of amastigote-like forms after induction.- Inadequate temperature or pH shift. - Incorrect timing of induction (promastigotes not in stationary phase). - Unsuitable axenic amastigote medium.- Ensure the temperature is raised to 32-37°C and the pH is lowered to 4.6-5.5.[16] - Use stationary phase promastigotes for differentiation, as they are more infective. - Use a validated axenic amastigote medium formulation.[15] - Verify differentiation using morphological markers (cell rounding, reduced flagellum) and molecular markers (e.g., expression of A2 proteins).[32]

Issue 4: Low Infection Rate of Macrophages with Amastigotes

Symptom Possible Cause Solution
Few macrophages contain intracellular amastigotes.- Low parasite to macrophage ratio. - Use of non-stationary phase promastigotes for infection. - Poor viability of macrophages. - Inefficient phagocytosis.- Optimize the parasite to macrophage ratio (e.g., 15:1).[2] - Use stationary phase promastigotes, as they are more infective (metacyclic). - Ensure the host macrophages are healthy and properly differentiated (e.g., PMA treatment for THP-1 cells).[2] - Allow sufficient incubation time for phagocytosis (e.g., 4 hours) before washing away extracellular parasites.[2]

Issue 5: High Variability in Drug Screening Results

Symptom Possible Cause Solution
Inconsistent IC50 values between experiments.- Inconsistent parasite or host cell density. - Variation in drug concentration or incubation time. - Batch-to-batch variability of serum. - Lack of standardized protocols.[8] - Subjectivity in readout method (e.g., manual counting).- Standardize cell seeding densities and drug treatment protocols. - Use a single, pre-tested batch of FBS for a set of experiments. - Include reference compounds (e.g., Amphotericin B, Miltefosine) in every assay for quality control.[33] - Utilize more objective and automated readout methods (e.g., reporter gene assays, HCS).[33]

Experimental Protocols

A detailed methodology for a high-content screening assay targeting intracellular Leishmania donovani amastigotes in human macrophages is provided below as an example.[1][3]

Protocol: Intracellular Amastigote Drug Screening Assay

  • Host Cell Preparation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Seed the differentiated THP-1 macrophages into 384-well microplates.

  • Parasite Infection:

    • Culture L. donovani promastigotes to stationary phase.

    • Infect the adherent THP-1 macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[2]

    • Incubate for 4 hours at 37°C to allow for phagocytosis.[2]

    • Wash the wells to remove non-internalized promastigotes.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).

    • Add the compounds to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle only).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Staining and Imaging:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the DNA of both the host cells and parasites with a fluorescent dye such as DAPI or Hoechst.

    • Acquire images using an automated high-content imaging system.

  • Data Analysis:

    • Use a custom image analysis algorithm to identify and count host cell nuclei and intracellular parasite kinetoplasts.

    • Calculate the infection ratio (percentage of infected macrophages) and the number of amastigotes per macrophage.

    • Determine the IC50 value for each compound by plotting the percentage of parasite inhibition against the compound concentration.

    • Simultaneously assess cytotoxicity by quantifying the number of host cells.

Visualizations

Experimental_Workflow_Intracellular_Amastigote_Screening cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Adherent Macrophages (384-well plate) PMA->Macrophages Infection Co-incubation (4h, 37°C) Macrophages->Infection Promastigotes Stationary Phase Promastigotes Promastigotes->Infection Wash Wash Extracellular Parasites Infection->Wash Add_Compounds Add Test Compounds & Controls Wash->Add_Compounds Incubate Incubate (72h, 37°C) Add_Compounds->Incubate Fix_Stain Fix & Stain (e.g., DAPI) Incubate->Fix_Stain Imaging High-Content Imaging Fix_Stain->Imaging Data_Analysis Image Analysis (Infection Ratio, Amastigotes/Cell) Imaging->Data_Analysis Results IC50 & Cytotoxicity Determination Data_Analysis->Results

Caption: Workflow for a high-content intracellular amastigote drug screening assay.

Leishmania_Drug_Resistance_Mechanisms cluster_cell Leishmania Parasite Uptake Reduced Drug Uptake Drug_Int Intracellular Drug Uptake->Drug_Int Inhibits Efflux Increased Drug Efflux Drug_Out Drug_Out Efflux->Drug_Int Decreases Target Drug Target Modification Inactivation Drug Inactivation/ Sequestration Inactivation->Drug_Int Inactivates Drug_In Drug_In Drug_Ext Extracellular Drug Drug_Ext->Drug_Int Drug Influx Drug_Int->Target Binds to Drug_Int->Drug_Ext Drug Efflux

Caption: Key mechanisms of drug resistance in Leishmania.

References

Validation & Comparative

Comparative Efficacy of Antileishmanial Agent-19 Versus Miltefosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel investigational antileishmanial agent, Peptide 19-4LF and Peptide 19-2.5 (collectively referred to as Antileishmanial agent-19), and the established oral drug, miltefosine. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, mechanisms of action, and the experimental data supporting these findings.

Executive Summary

Leishmaniasis remains a significant global health challenge, with current treatments facing limitations such as toxicity and emerging resistance. This guide evaluates this compound, a repurposed antimicrobial peptide, against miltefosine, the only approved oral drug for leishmaniasis. While miltefosine has a well-documented, multi-faceted mechanism of action, this compound presents a novel approach by modulating both parasite gene expression and the host immune response. This document synthesizes available preclinical data to facilitate an informed comparison.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data for this compound and miltefosine against Leishmania major, a causative agent of cutaneous leishmaniasis. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Efficacy Against Leishmania major Amastigotes (Intracellular Stage)

AgentConcentrationEffectHost CellSource
This compound (Peptides 19-2.5 & 19-4LF)1 µg/mLSignificant reduction in the number of amastigotes per macrophageMouse Macrophages[1][2]
MiltefosineED50: 5.7 µM50% reduction in amastigote burdenNot specified[3]

Table 2: Efficacy Against Leishmania major Promastigotes (Extracellular Stage)

AgentMetricValueSource
MiltefosineIC50 (48h)22 µM[3]
MiltefosineIC508 µM[4]

Table 3: Cytotoxicity Data

AgentMetricValueHost CellSource
This compound (Peptides 19-2.5 & 19-4LF)No toxicity observed4 µg/mLMouse Macrophages[1]
MiltefosineCC5092.7 µMMacrophages[5]

Mechanism of Action

The two agents exhibit distinct mechanisms of action against Leishmania.

This compound: These synthetic peptides appear to have a dual action. They directly affect the parasite by downregulating key genes involved in vital cellular processes and virulence. Concurrently, they modulate the host's immune response to favor parasite clearance.

Miltefosine: This alkylphosphocholine analog has a multi-pronged attack on the parasite. It disrupts membrane integrity by interfering with lipid metabolism, impairs mitochondrial function, induces a programmed cell death pathway resembling apoptosis, and disrupts the parasite's internal calcium balance.[3][6][7]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

miltefosine_mechanism cluster_membrane Parasite Cell Membrane cluster_mitochondrion Mitochondrion cluster_calcium Calcium Homeostasis cluster_apoptosis Apoptosis-like Cell Death miltefosine Miltefosine lipid_metabolism Disruption of Phospholipid Biosynthesis miltefosine->lipid_metabolism cytochrome_c Inhibition of Cytochrome c Oxidase miltefosine->cytochrome_c acidocalcisomes Acidocalcisome Alkalinization miltefosine->acidocalcisomes ca_channel Activation of Plasma Membrane Ca2+ Channel miltefosine->ca_channel membrane_integrity Loss of Membrane Integrity lipid_metabolism->membrane_integrity apoptosis Apoptosis-like Cell Death membrane_integrity->apoptosis mitochondrial_dysfunction Mitochondrial Dysfunction cytochrome_c->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis ca_influx Increased Intracellular Ca2+ acidocalcisomes->ca_influx ca_channel->ca_influx ca_influx->apoptosis

Caption: Proposed mechanism of action for miltefosine against Leishmania.

agent19_mechanism cluster_parasite Direct Effect on Leishmania cluster_host Modulation of Host Immune Response cluster_outcome Therapeutic Outcome agent19 Antileishmanial agent-19 gene_downregulation Downregulation of Parasite Genes agent19->gene_downregulation th1_response Increase in Th1 Cytokines agent19->th1_response th2_response Decrease in Th2 Cytokines agent19->th2_response yip1 yip1 (Drug Resistance) gene_downregulation->yip1 gp63 gp63 (Virulence) gene_downregulation->gp63 cyclins Cyclin 1 & 6 (Proliferation) gene_downregulation->cyclins parasite_clearance Parasite Clearance yip1->parasite_clearance gp63->parasite_clearance cyclins->parasite_clearance il12 IL-12p35 th1_response->il12 tnf TNF-α th1_response->tnf inos iNOS th1_response->inos th1_response->parasite_clearance il4 IL-4 th2_response->il4 il6 IL-6 th2_response->il6

Caption: Dual mechanism of action for this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Antileishmanial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis macrophage_culture 1. Culture Macrophages (e.g., J774, THP-1) infection 2. Infect with Leishmania promastigotes macrophage_culture->infection treatment 3. Treat with Test Compound infection->treatment incubation 4. Incubate (e.g., 72 hours) treatment->incubation assessment 5. Assess Parasite Load (e.g., Giemsa staining, resazurin assay) incubation->assessment ic50_calc Calculate IC50/EC50 assessment->ic50_calc host_cell_culture 1. Culture Host Cells (e.g., Macrophages) compound_exposure 2. Expose to Serial Dilutions of Test Compound host_cell_culture->compound_exposure incubation_cyto 3. Incubate (e.g., 48-72 hours) compound_exposure->incubation_cyto viability_assay 4. Assess Cell Viability (e.g., MTT, Resazurin) incubation_cyto->viability_assay cc50_calc 5. Calculate CC50 viability_assay->cc50_calc si_calc Calculate Selectivity Index (SI = CC50 / IC50) cc50_calc->si_calc ic50_calc->si_calc

Caption: General workflow for in vitro screening of antileishmanial compounds.

Experimental Protocols

In Vitro Macrophage Infection Assay for Antileishmanial Activity

This protocol is a generalized procedure for determining the efficacy of compounds against the intracellular amastigote stage of Leishmania.

  • Macrophage Seeding: Seed murine macrophages (e.g., J774 or RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages) in 96-well plates at a density of approximately 5 x 10^4 cells per well.[8] Incubate for 4-24 hours at 37°C with 5% CO2 to allow for adherence.[8][9]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[9][10] Incubate for 12-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: After the infection period, wash the wells with pre-warmed culture medium or PBS to remove non-internalized promastigotes.[8][10]

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds (e.g., this compound, miltefosine) to the infected cells. Include appropriate controls (untreated infected cells, vehicle control, and a reference drug).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[9][11]

  • Assessment of Parasite Burden:

    • Microscopic Evaluation: Fix the cells with methanol and stain with Giemsa. Microscopically count the number of infected macrophages and the number of amastigotes per macrophage in at least 100 cells per well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

    • Fluorometric/Colorimetric Assay: Alternatively, use a viability dye such as resazurin. After the treatment period, lyse the host macrophages with a mild detergent (e.g., saponin), and add a medium that supports the transformation and growth of amastigotes into promastigotes.[11] After a further incubation period, add resazurin and measure the fluorescence, which correlates with the number of viable parasites.[10]

Cytotoxicity Assay (MTT or Resazurin Reduction)

This protocol determines the toxicity of the compounds to the host cells.

  • Cell Seeding: Seed macrophages in a 96-well plate at the same density used for the infection assay. Allow cells to adhere.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[9]

  • Viability Assessment:

    • MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO or an isopropanol-HCl solution) and measure the absorbance.[12]

    • Resazurin Assay: Add resazurin solution to each well and incubate for 4-6 hours. Viable cells reduce the blue resazurin to the fluorescent pink resorufin. Measure the fluorescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Calculation of Selectivity Index (SI)

The selectivity of a compound is determined by calculating the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.[10]

SI = CC50 (host cell) / EC50 (intracellular amastigotes)

A higher SI value indicates greater selectivity for the parasite over the host cell, suggesting a more promising therapeutic candidate.[10]

Conclusion

This guide presents a comparative overview of this compound and miltefosine. Miltefosine is a well-established oral therapeutic with a known efficacy and toxicity profile. Its mechanism of action is complex, targeting multiple parasite pathways. This compound, on the other hand, represents a novel therapeutic strategy with a dual-action mechanism that targets both the parasite and the host immune response. The preclinical data for this compound is promising, showing high efficacy against intracellular amastigotes at concentrations that are non-toxic to host cells.

Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound. The detailed protocols and mechanistic diagrams provided herein are intended to support and guide future research in the development of new and improved treatments for leishmaniasis.

References

A Head-to-Head Comparison of Antileishmanial Agent 19-4LF and Amphotericin B in the Context of Cutaneous Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel synthetic peptide Antileishmanial agent 19-4LF and the established antifungal drug Amphotericin B for the treatment of cutaneous leishmaniasis. This document synthesizes available experimental data on their efficacy, toxicity, and mechanisms of action, presented in a clear and comparative format to inform future research and development.

Executive Summary

Amphotericin B, a polyene macrolide, has long been a second-line treatment for various forms of leishmaniasis, including cutaneous leishmaniasis. Its potent leishmanicidal activity is, however, often overshadowed by significant host toxicity. In contrast, Antileishmanial agent 19-4LF, a synthetic anti-lipopolysaccharide peptide, represents a promising new therapeutic avenue. Preclinical studies suggest it possesses significant antileishmanial activity, not only through direct parasite inhibition but also by modulating the host immune response to promote a curative Th1 phenotype, all while exhibiting low host cell toxicity.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Antileishmanial agent 19-4LF and Amphotericin B, primarily focusing on their activity against Leishmania major, a common causative agent of cutaneous leishmaniasis.

ParameterAntileishmanial agent 19-4LFAmphotericin BReference Species
In Vitro Efficacy
Target FormIntracellular AmastigotesIntracellular AmastigotesL. major
Effective ConcentrationSignificant reduction at 1 µg/mL[1][2]IC₅₀: 0.0152 µg/mLL. martiniquensis[3]
IC₅₀: 0.1-0.4 µML. donovani[4]
Host Cell Toxicity
Cell TypeMouse MacrophagesMouse Peritoneal Macrophages
Cytotoxic ConcentrationNo toxicity observed at 4 µg/mL[1]CC₅₀: 54.0 µg/mL[3]
In Vivo Efficacy
Animal ModelBALB/c mice infected with L. majorBALB/c mice infected with L. major
AdministrationTopical CreamIntravenous, Topical
OutcomeSignificant reduction in parasite burden in skin and spleen[5][6]~80% reduction in lesion size (as AmB-PMA)[7]
Reduction in skin lesion size[6]Significant improvement in lesion size (topical with ethanol)[8]

Mechanism of Action

The two agents exhibit fundamentally different mechanisms of action. Amphotericin B directly targets the parasite's cell membrane, while Antileishmanial agent 19-4LF appears to have a multi-faceted approach that includes both direct effects on the parasite and modulation of the host's immune response.

Amphotericin B: Direct Membrane Disruption

Amphotericin B's primary mechanism of action is its ability to bind to ergosterol, a key component of the Leishmania cell membrane.[9] This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately, cell death.

amphotericin_b_mechanism cluster_parasite Leishmania Parasite ParasiteMembrane Cell Membrane (with Ergosterol) Pore Membrane Pore ParasiteMembrane->Pore Forms CellDeath Cell Death Pore->CellDeath Leads to AmphotericinB Amphotericin B AmphotericinB->ParasiteMembrane Binds to Ergosterol

Mechanism of Action of Amphotericin B.
Antileishmanial agent 19-4LF: A Dual Approach

Antileishmanial agent 19-4LF demonstrates a more complex mechanism. It not only affects the parasite directly but also stimulates a protective host immune response.[1][5]

  • Direct Parasite Inhibition: The peptide has been shown to downregulate key parasite genes involved in proliferation (Cyclin 1 and Cyclin 6), virulence (gp63), and drug resistance (yip1).[5][10]

  • Immunomodulation: It promotes a Th1-type immune response, characterized by an increase in IL-12, TNF-α, and iNOS, which are crucial for parasite clearance. Concurrently, it downregulates Th2-associated cytokines like IL-4 and IL-6, which are linked to disease progression.[1][5]

peptide_19_4lf_mechanism cluster_parasite Direct Effect on Leishmania cluster_host Effect on Host Immune Response Peptide194LF Antileishmanial agent 19-4LF GeneDownregulation Downregulation of Genes (yip1, gp63, Cyclins) Peptide194LF->GeneDownregulation Th1Response ↑ Th1 Cytokines (IL-12, TNF-α, iNOS) Peptide194LF->Th1Response Th2Response ↓ Th2 Cytokines (IL-4, IL-6) Peptide194LF->Th2Response ParasiteInhibition Inhibition of Proliferation & Virulence GeneDownregulation->ParasiteInhibition ParasiteClearance Enhanced Parasite Clearance Th1Response->ParasiteClearance Th2Response->ParasiteClearance

Dual Mechanism of Action of Antileishmanial agent 19-4LF.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Macrophage Infection Assay

This protocol outlines the general steps for assessing the efficacy of antileishmanial agents against the intracellular amastigote stage of Leishmania.

macrophage_infection_workflow Start Start CultureMacrophages Culture Macrophages (e.g., J774A.1 or BMDM) Start->CultureMacrophages Infect Infect with Leishmania promastigotes CultureMacrophages->Infect Incubate Incubate (24h) to allow phagocytosis Infect->Incubate Treat Treat with Test Compound Incubate->Treat IncubateAgain Incubate (48-72h) Treat->IncubateAgain FixStain Fix and Stain (e.g., Giemsa) IncubateAgain->FixStain Quantify Quantify Intracellular Amastigotes FixStain->Quantify End End Quantify->End

Workflow for In Vitro Macrophage Infection Assay.

Methodology:

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or J774A.1 cell line) in a suitable culture medium and allow them to adhere.[11]

  • Parasite Preparation: Culture Leishmania major promastigotes to the stationary phase to obtain infective metacyclic forms.[11]

  • Infection: Infect the macrophage monolayer with metacyclic promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1).

  • Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[1]

  • Treatment: Remove extracellular parasites by washing and add fresh medium containing the test compound (Antileishmanial agent 19-4LF or Amphotericin B) at various concentrations.

  • Further Incubation: Incubate the treated, infected cells for an additional 48-72 hours.

  • Quantification: Fix the cells, stain with Giemsa, and determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopy.[1]

In Vivo Murine Model of Cutaneous Leishmaniasis

This protocol describes a common in vivo model to evaluate the therapeutic efficacy of antileishmanial compounds.

Methodology:

  • Animal Model: Use susceptible mouse strains such as BALB/c.[5][7]

  • Infection: Infect the mice subcutaneously in a specific site (e.g., footpad or ear) with Leishmania major metacyclic promastigotes.[7][12]

  • Treatment Initiation: Begin treatment at a predetermined time post-infection, once lesions are established.

  • Drug Administration: Administer the test compounds via the desired route (e.g., topical application for Antileishmanial agent 19-4LF, intravenous or topical for Amphotericin B).[6][8]

  • Monitoring: Measure lesion size regularly using a caliper.

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and determine the parasite burden in the lesion and draining lymph nodes/spleen using methods such as quantitative PCR or limiting dilution assay.[5][7]

Conclusion

Amphotericin B remains a potent antileishmanial agent, but its clinical utility is hampered by its toxicity profile. Antileishmanial agent 19-4LF emerges as a promising candidate with a dual mechanism of action that combines direct parasite inhibition with beneficial immunomodulation. The favorable safety profile observed in preclinical studies, with no toxicity to host macrophages at effective concentrations, further enhances its therapeutic potential.[1] Future research should focus on direct, head-to-head comparative studies under identical experimental conditions to definitively establish the relative efficacy and safety of these two compounds. Additionally, further elucidation of the precise molecular targets of Antileishmanial agent 19-4LF within the parasite and the host will be crucial for its continued development.

References

Confirming the Mechanism of Action of Antileishmanial Agent-19 Through Genetic Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of novel antileishmanial therapies is a global health priority, driven by the limitations of current treatments, including toxicity and emerging drug resistance.[1][2][3] A critical step in the preclinical development of a new antileishmanial compound is the confirmation of its mechanism of action through genetic validation. This process provides definitive evidence that the compound's therapeutic effect is achieved through the specific inhibition of its intended molecular target within the Leishmania parasite.[4][5] This guide provides a comparative framework for understanding the genetic validation of a novel hypothetical compound, Antileishmanial agent-19, in relation to established antileishmanial drugs.

For the purpose of this guide, we will hypothesize that This compound targets and inhibits Leishmania-specific protein kinase X (LPKX) , a putative enzyme essential for parasite survival and proliferation.

Comparative Mechanisms of Action

A variety of molecular targets have been exploited in the development of antileishmanial drugs. Understanding these established mechanisms provides a context for evaluating novel agents like this compound.

Table 1: Comparison of Antileishmanial Drug Mechanisms

Drug ClassExample(s)Primary Mechanism of Action
Hypothetical Agent This compoundInhibition of Leishmania-specific protein kinase X (LPKX), leading to disruption of essential signaling pathways for parasite growth and differentiation.
Polyenes Amphotericin BBinds to ergosterol in the parasite's cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[4][6]
Antimonials Pentavalent antimonialsProdrugs that are reduced to the active trivalent form (SbIII) within the parasite. SbIII induces oxidative stress and inhibits key enzymes like trypanothione reductase.[6][7]
Alkylphospholipids MiltefosineDisrupts lipid metabolism and membrane integrity, and interferes with intracellular signaling pathways, leading to apoptosis-like cell death.[6][7][8]
Aminoglycosides ParomomycinBinds to the parasite's ribosomal RNA, inhibiting protein synthesis.[2]
Diamidines PentamidineAccumulates in the parasite and binds to kinetoplast DNA, interfering with its replication and function.[2]

Experimental Protocols for Genetic Validation

Genetic validation of a drug target in Leishmania typically involves demonstrating that the genetic modification of the target gene (e.g., knockout, knockdown, or overexpression) alters the parasite's susceptibility to the drug. The advent of CRISPR-Cas9 technology has significantly streamlined this process in Leishmania.[4][9][10][11][12][13][14]

CRISPR-Cas9-Mediated Gene Knockout of LPKX

This protocol describes the generation of a null mutant for the putative target of this compound, LPKX.

Objective: To delete the LPKX gene from the Leishmania genome to assess its essentiality and the effect on susceptibility to this compound.

Methodology:

  • Construct Design:

    • Design single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the LPKX open reading frame.

    • Prepare donor DNA cassettes containing drug resistance markers (e.g., neomycin and hygromycin phosphotransferase) flanked by short (30-50 bp) homology regions corresponding to the sequences upstream and downstream of the LPKX gene.

  • Parasite Culture and Transfection:

    • Culture a Leishmania strain stably expressing the Cas9 nuclease and T7 RNA polymerase to mid-log phase.

    • Electroporate the parasites with the sgRNA templates and the donor DNA cassettes.

  • Selection of Mutants:

    • Select for transfected parasites by plating on semi-solid media containing the appropriate selection drugs (e.g., G418 and hygromycin).

  • Verification of Knockout:

    • Isolate genomic DNA from drug-resistant clones.

    • Confirm the absence of the LPKX gene and the correct integration of the resistance markers by PCR and Southern blotting.

LPKX Overexpression and Drug Susceptibility Testing

Objective: To determine if overexpression of LPKX confers resistance to this compound.

Methodology:

  • Construct Design:

    • Clone the full-length LPKX gene into a Leishmania expression vector (e.g., pXG) containing a selectable marker.

  • Transfection and Selection:

    • Transfect wild-type Leishmania promastigotes with the LPKX expression plasmid.

    • Select for transfectants using the appropriate drug.

  • Confirmation of Overexpression:

    • Verify the increased expression of LPKX mRNA and protein by qRT-PCR and Western blotting, respectively.

  • Phenotypic Analysis:

    • Perform in vitro drug susceptibility assays (e.g., IC50 determination) on the LPKX-overexpressing line and a wild-type control line using this compound.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to validate LPKX as the target of this compound.

Table 2: In Vitro Susceptibility of Leishmania Strains to this compound

Leishmania StrainGenotypeIC50 (µM) ± SD
Wild-TypeLPKX+/+1.5 ± 0.2
LPKX Heterozygous KnockoutLPKX+/-0.8 ± 0.1
LPKX Null Mutantlpkx-Not applicable (lethal phenotype)
LPKX OverexpressorLPKX+/+ [pXG-LPKX]15.2 ± 1.8

Table 3: Comparative Efficacy of Antileishmanial Agents Against Wild-Type Leishmania

CompoundPutative TargetIC50 (µM) ± SD (Promastigotes)EC50 (µM) ± SD (Intracellular Amastigotes)
This compoundLPKX1.5 ± 0.20.5 ± 0.1
Amphotericin BErgosterol0.1 ± 0.020.05 ± 0.01
MiltefosineMembrane Lipids/Signaling5.2 ± 0.62.1 ± 0.3
ParomomycinRibosomal RNA12.8 ± 1.58.5 ± 1.1

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

G Hypothetical Signaling Pathway of this compound cluster_0 Agent_19 Antileishmanial agent-19 LPKX LPKX Agent_19->LPKX Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate LPKX->Phosphorylated_Substrate ATP Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Substrate->Signaling_Cascade Proliferation Parasite Proliferation and Survival Signaling_Cascade->Proliferation

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow CRISPR-Cas9 Gene Knockout Workflow Start Start Design Design sgRNAs and Donor DNA Start->Design Transfect Transfect Cas9-expressing Leishmania Design->Transfect Select Select with Antibiotics Transfect->Select Verify Verify Knockout (PCR, Southern Blot) Select->Verify Phenotype Phenotypic Analysis (Drug Susceptibility) Verify->Phenotype End End Phenotype->End

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

G Agent_19 This compound Target: LPKX Effect: Kinase Inhibition Amphotericin_B Amphotericin B Target: Ergosterol Effect: Membrane Disruption Miltefosine Miltefosine Target: Membrane Lipids Effect: Apoptosis-like Death

Caption: Logical comparison of antileishmanial mechanisms.

References

Independent Verification of the In Vitro Leishmanicidal Properties of Antileishmanial Agent-19

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Antileishmanial agent-19, identified as synthetic antimicrobial peptides (AMPs) Peptide 19-2.5 and Peptide 19-4LF , against other established antileishmanial agents. The information presented herein is based on independently verifiable experimental data from peer-reviewed research, offering a comprehensive overview for researchers in the field of leishmaniasis drug discovery.

Executive Summary

The emergence of drug resistance and the significant side effects associated with current leishmaniasis therapies necessitate the exploration of novel therapeutic agents. This compound, specifically the synthetic peptides 19-2.5 and 19-4LF, has demonstrated potent and selective in vitro activity against the intracellular amastigote stage of Leishmania major, the clinically relevant form of the parasite responsible for cutaneous leishmaniasis. These peptides exhibit a mechanism of action that involves the downregulation of key parasite genes associated with virulence, cell proliferation, and drug resistance. This guide presents a comparative analysis of their efficacy against standard antileishmanial drugs, detailed experimental protocols for verification, and visualizations of the proposed mechanism and experimental workflow.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro leishmanicidal activity and cytotoxicity of this compound (Peptides 19-2.5 and 19-4LF) in comparison to the standard drugs, Amphotericin B and Miltefosine.

Table 1: In Vitro Activity against Leishmania major Intracellular Amastigotes

CompoundConcentration / IC50EfficacyHost CellCitation
Peptide 19-2.5 1 µg/mLSignificant reduction in amastigotesMouse Macrophages[1]
Peptide 19-4LF 1 µg/mLSignificant reduction in amastigotesMouse Macrophages[1]
Amphotericin B ~0.09 µMPotent inhibitionPeritoneal Macrophages[2]
Miltefosine ~5.7 µMEffective inhibitionMacrophages[3]

Table 2: In Vitro Cytotoxicity against Host Cells

CompoundConcentration / CC50CytotoxicityHost Cell LineCitation
Peptide 19-2.5 > 4 µg/mLNo toxicity observedMouse Macrophages[1]
Peptide 19-4LF > 4 µg/mLNo toxicity observedMouse Macrophages[1]
Amphotericin B Varies significantly with formulation and cell typeKnown to have dose-dependent toxicityVarious[2]
Miltefosine Varies; generally lower than Amphotericin BKnown to have dose-dependent toxicityVarious[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling independent verification of the findings.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the intracellular amastigote form of Leishmania.

  • Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides at a density of 4 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are allowed to adhere overnight at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Stationary-phase Leishmania major promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: After the incubation period, the wells are washed three times with sterile phosphate-buffered saline (PBS) to remove non-phagocytosed promastigotes.

  • Compound Treatment: The test compounds (e.g., Peptide 19-2.5, Peptide 19-4LF, Amphotericin B, Miltefosine) are serially diluted to the desired concentrations in fresh culture medium and added to the infected macrophages. A well with infected, untreated macrophages serves as a negative control.

  • Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Infection: After incubation, the slides are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Host Cell Cytotoxicity Assay

This assay determines the toxicity of a compound to the host cells.

  • Cell Culture: Macrophages are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted and added to the wells. A well with untreated cells serves as a negative control, and a well with a known cytotoxic agent can be used as a positive control.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the amastigote susceptibility assay.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the viability of the host cells by 50% compared to the untreated control.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Mandatory Visualization

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for Peptides 19-2.5 and 19-4LF, which involves the downregulation of key genes within the Leishmania parasite, ultimately leading to a reduction in virulence, impaired proliferation, and potentially increased susceptibility to other drugs.

Antileishmanial_Agent_19_Mechanism cluster_peptide This compound (Peptides 19-2.5 & 19-4LF) cluster_parasite Leishmania Parasite Peptide Peptide 19-2.5 / 19-4LF Gene_Expression Gene Expression Regulation Peptide->Gene_Expression Downregulates YIP1 yip1 (Drug Resistance) Gene_Expression->YIP1 GP63 gp63 (Virulence Factor) Gene_Expression->GP63 Cyclin1 Cyclin 1 (Cell Cycle) Gene_Expression->Cyclin1 Cyclin6 Cyclin 6 (Cell Cycle) Gene_Expression->Cyclin6 Resistance Decreased Drug Resistance YIP1->Resistance Leads to Virulence Reduced Virulence GP63->Virulence Leads to Proliferation Impaired Proliferation Cyclin1->Proliferation Contributes to Cyclin6->Proliferation Contributes to Death Parasite Death Virulence->Death Proliferation->Death Resistance->Death Potentially enhances other drug effects

Caption: Proposed mechanism of this compound.

Experimental Workflow for In Vitro Leishmanicidal Assay

The diagram below outlines the sequential steps involved in the in vitro assessment of the leishmanicidal properties of a test compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment & Incubation cluster_analysis Data Acquisition & Analysis Start Start: Culture Macrophages Infect Infect Macrophages with Leishmania Promastigotes Start->Infect Wash Wash to Remove Extracellular Promastigotes Infect->Wash Add_Compound Add Test Compound (e.g., this compound) Wash->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Fix_Stain Fix and Stain Cells (Giemsa) Incubate->Fix_Stain Cytotoxicity Assess Host Cell Viability (MTT Assay) Incubate->Cytotoxicity Microscopy Quantify Intracellular Amastigotes (Light Microscopy) Fix_Stain->Microscopy Calculate Calculate IC50, CC50, and Selectivity Index Microscopy->Calculate Cytotoxicity->Calculate

Caption: In vitro leishmanicidal assay workflow.

References

A Comparative Safety Analysis of Novel Antileishmanial Peptides Versus Current Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current treatments often hampered by toxicity, long duration, and emerging drug resistance. The development of new, safer, and more effective antileishmanial agents is a critical priority. This guide provides a comparative overview of the preclinical safety and efficacy profile of a novel therapeutic candidate, designated here as Antileishmanial agent-19 (representing the synthetic antimicrobial peptides 19-2.5 and 19-4LF), against established first and second-line treatments for leishmaniasis.

The information presented is based on available preclinical data for this compound and extensive clinical data for current therapies. This guide is intended to inform researchers and drug development professionals about the potential advantages of this new class of therapeutic agents and to provide standardized experimental protocols for comparative studies.

Comparative Safety and Efficacy Data

A direct comparison of the safety profiles highlights the significant toxicities associated with current leishmaniasis therapies. In contrast, preclinical data for this compound suggests a promising safety margin, though this requires validation in human clinical trials.

Table 1: Safety Profile of Current Leishmaniasis Treatments

Drug ClassMedicationAdministrationCommon Adverse EventsSerious Adverse Events
Alkylphosphocholine MiltefosineOralNausea, vomiting, diarrhea, abdominal pain, headache, dizziness.[1][2][3][4][5]Teratogenicity, Stevens-Johnson syndrome, decreased kidney function, low blood platelets.[3][4][5]
Polyene Amphotericin B (Liposomal)IntravenousInfusion-related reactions (fever, chills, headache), nausea, vomiting.[6][7][8]Nephrotoxicity, hypokalemia, cardiotoxicity, anaphylaxis.[7][8][9]
Pentavalent Antimonials Sodium Stibogluconate, Meglumine AntimoniateIntravenous / IntramuscularMusculoskeletal pain, gastrointestinal disturbances, headache, local pain at injection site.[10][11][12][13]Cardiotoxicity (QTc prolongation), pancreatitis, hepatotoxicity, nephrotoxicity, leukopenia.[10][12][13][14]
Aminoglycoside ParomomycinIntramuscular / TopicalPain at injection site, nausea, abdominal cramps, diarrhea (oral).[15][16]Ototoxicity, nephrotoxicity (rare with systemic use).[17]

Table 2: Preclinical Safety and Efficacy of this compound (Peptides 19-2.5 & 19-4LF)

AgentTargetIn Vitro Efficacy (IC50)In Vitro Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)In Vivo Model / Outcome
Peptide 19-2.5 L. major intracellular amastigotes~1 µg/mL>4 µg/mL (on host macrophages)>4BALB/c Mice: Significant reduction in parasite burden in skin and spleen following topical application.[18][19]
Peptide 19-4LF L. major intracellular amastigotes~1 µg/mL>4 µg/mL (on host macrophages)>4BALB/c Mice: Significant reduction in parasite burden in skin and spleen following topical application.[18][19]

Proposed Mechanism of Action: this compound

Preclinical studies suggest that peptides 19-2.5 and 19-4LF exert their leishmanicidal effect not by direct cytotoxicity but through a more nuanced mechanism involving the modulation of parasite gene expression and the host immune response.[18][19][20] This dual-action pathway may contribute to its high efficacy and favorable safety profile.

Antileishmanial_Peptide_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Immune Cell Virulence Virulence Gene (gp63) Parasite_Death Parasite_Death Virulence->Parasite_Death Reduced Parasite Survival & Proliferation Proliferation Proliferation Genes (Cyclins) Proliferation->Parasite_Death Reduced Parasite Survival & Proliferation Resistance Resistance Gene (yip1) Resistance->Parasite_Death Reduced Parasite Survival & Proliferation Th1 Th1 Response (IL-12, TNF-α, iNOS) Parasite_Clearance Parasite_Clearance Th1->Parasite_Clearance Enhanced Parasite Clearance Th2 Th2 Response (IL-4, IL-6) Peptide Antileishmanial Peptide (19-2.5 / 19-4LF) Peptide->Virulence Downregulation Peptide->Proliferation Downregulation Peptide->Resistance Downregulation Peptide->Th1 Upregulation Peptide->Th2 Downregulation

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

The following protocols outline key methodologies for the preclinical evaluation of novel antileishmanial candidates, ensuring data comparability and robustness.

1. In Vitro Cytotoxicity Assay (Determination of CC50 on Macrophages)

  • Objective: To determine the concentration of the test agent that is toxic to 50% of host cells (e.g., murine macrophages J774A.1 or primary bone marrow-derived macrophages).

  • Methodology:

    • Cell Seeding: Plate macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere for 4 hours at 37°C, 5% CO₂.[21]

    • Compound Addition: Prepare serial dilutions of the test compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (e.g., Amphotericin B).

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Viability Assessment: Add 20 µL of a resazurin-based solution (e.g., AlamarBlue) or MTT reagent to each well and incubate for an additional 4 hours.

    • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.[22]

2. In Vitro Antileishmanial Assay (Intracellular Amastigote IC50 Determination)

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test agent against the clinically relevant intracellular amastigote form of Leishmania.

  • Methodology:

    • Macrophage Seeding: Seed macrophages in a 96-well plate as described in the cytotoxicity assay.

    • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate overnight at 34°C to allow for phagocytosis and transformation into amastigotes.[23][24]

    • Compound Treatment: Wash the wells with warm PBS to remove extracellular parasites. Add serial dilutions of the test compound to the infected cells and incubate for 72 hours at 34°C.

    • Quantification: Fix the cells with methanol and stain with Giemsa. Manually count the number of amastigotes per 100 macrophages under a microscope.[23] Alternatively, use automated imaging systems or reporter gene-expressing parasites (e.g., luciferase) for higher throughput.

    • Analysis: Calculate the percentage of infection inhibition relative to the untreated control. Determine the IC50 value from the dose-response curve.

3. In Vivo Efficacy and Safety Assessment (Murine Model of Cutaneous Leishmaniasis)

  • Objective: To evaluate the therapeutic efficacy and potential toxicity of the test agent in a living organism.

  • Methodology:

    • Animal Model: Use susceptible mouse strains like BALB/c.[25][26]

    • Infection: Inject 1x10⁷ stationary-phase L. major promastigotes intradermally into the base of the tail or footpad.[27]

    • Treatment: Once lesions are established (typically 3-4 weeks post-infection), randomly assign mice to treatment groups (e.g., vehicle control, positive control like topical paromomycin, and test agent groups). Administer the treatment as per the designed regimen (e.g., topical application daily for 2 weeks).[18]

    • Efficacy Monitoring: Measure lesion size with a digital caliper weekly. At the end of the experiment, euthanize the animals and determine the parasite burden in the lesion and draining lymph nodes/spleen via quantitative PCR or limiting dilution assay.[27]

    • Safety Monitoring: Monitor the animals' weight, general health, and any signs of local or systemic toxicity throughout the study. Collect blood for hematological and biochemical analysis post-mortem to assess organ function.

Preclinical Evaluation Workflow

The logical progression from in vitro screening to in vivo validation is crucial for identifying promising new antileishmanial drug candidates.

Drug_Discovery_Workflow A In Vitro Screening B Promastigote Viability Assay A->B D Host Cell Cytotoxicity Assay (CC50 Determination) A->D C Intracellular Amastigote Assay (IC50 Determination) B->C E Calculate Selectivity Index (SI = CC50/IC50) C->E D->E F In Vivo Efficacy & Safety (Murine Model) E->F High SI (e.g., >10) G Mechanism of Action Studies (e.g., qPCR, Western Blot) F->G H Lead Optimization / Preclinical Candidate F->H G->H

Caption: A streamlined workflow for preclinical antileishmanial drug discovery.

Conclusion

Current treatments for leishmaniasis, while effective to varying degrees, are associated with significant safety concerns that limit their use and impact patient compliance. The preclinical data for this compound (synthetic peptides 19-2.5 and 19-4LF) reveal a promising alternative with high in vitro efficacy against the intracellular form of Leishmania and low toxicity toward host cells.[18][19] Its novel mechanism, which appears to involve the modulation of both parasite and host gene expression, may represent a paradigm shift in antileishmanial therapy.

While these early results are encouraging, it is imperative that this safety profile is rigorously evaluated in further preclinical toxicology studies and ultimately in human clinical trials to establish its true therapeutic potential. The protocols and comparative data provided herein offer a framework for the continued development and assessment of safer, next-generation therapies for leishmaniasis.

References

Validating Novel Therapeutic Targets in Leishmaniasis: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents against leishmaniasis, a neglected tropical disease, is driven by the limitations of current treatments, including toxicity and emerging drug resistance.[1][2] This guide provides a comparative analysis of recently validated therapeutic targets in Leishmania parasites, focusing on the efficacy of their specific inhibitors. We present a synthesis of experimental data, detailed methodologies for key validation assays, and visual representations of targeted pathways to aid researchers in the identification and advancement of promising anti-leishmanial drug candidates.

Comparative Efficacy of Specific Inhibitors

The validation of a new therapeutic target hinges on the demonstrated efficacy and selectivity of its inhibitors. The following tables summarize the in vitro activities of several promising compounds against different Leishmania species and their cytotoxicity against mammalian cells, providing a basis for comparative assessment.

Target EnzymeInhibitorLeishmania SpeciesAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
N-Myristoyltransferase (NMT) DDD100097L. donovaniIntracellular amastigote2.4>38 (HepG2)>15.8[3]
M17 Leucyl-aminopeptidase (LAP) DDD00057570L. majorIntracellular amastigote1.8>50 (MRC-5)>27.8[1]
M17 Leucyl-aminopeptidase (LAP) DDD00097924L. majorIntracellular amastigote3.2>50 (MRC-5)>15.6[1]
PEX5-PTS1 Interaction P20L. donovaniPromastigote12.16Not ReportedNot Reported[4]
PEX5-PTS1 Interaction P20L. majorPromastigote19.21Not ReportedNot Reported[4]
Metalloproteinase (gp63) L1L. amazonensisPromastigote1.24185 (3T3 cells)149.19[5]
Arginase Rosmarinic AcidL. infantumIntracellular amastigote7.9>200 (Peritoneal macrophages)>25.3[6]
Arginase Caffeic AcidL. infantumIntracellular amastigote21.9>200 (Peritoneal macrophages)>9.1[6]

Table 1: In Vitro Activity of Specific Inhibitors Against Leishmania Parasites. This table provides a comparative overview of the potency and selectivity of various inhibitors against different Leishmania species. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) indicates the inhibitor's potency against the parasite, while the cytotoxic concentration (CC50) against mammalian cell lines helps in determining the selectivity index (SI). A higher SI value is indicative of a more promising therapeutic candidate with a potentially wider therapeutic window.

Key Experimental Protocols

The validation of therapeutic targets and their inhibitors relies on a series of standardized in vitro and in vivo assays. Below are detailed protocols for the fundamental experiments cited in this guide.

In Vitro Antileishmanial Activity against Promastigotes

This assay is a primary screen to determine the direct effect of a compound on the extracellular, flagellated form of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, Schneider's) supplemented with fetal bovine serum (FBS) at 26°C until they reach the late logarithmic growth phase.

  • Assay Procedure:

    • Seed 96-well plates with promastigotes at a density of 1 x 10^6 parasites/mL.

    • Add serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plates at 26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Add resazurin solution (final concentration of 0.005%) to each well and incubate for another 4-24 hours.[6] Measure the fluorescence or absorbance to determine the metabolic activity of the viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay is more physiologically relevant as it assesses the compound's ability to kill the intracellular, non-motile form of the parasite residing within host macrophages.

  • Host Cell Culture: Use a suitable macrophage cell line (e.g., THP-1, J774, RAW 264.7) or primary peritoneal macrophages. Differentiate monocytic cell lines like THP-1 into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Seed the macrophages in 96-well plates and infect them with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Treatment: Remove the non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds and incubate for another 48-72 hours.

  • Quantification of Parasite Burden:

    • Fix the cells with methanol and stain with Giemsa.

    • Visually count the number of amastigotes per 100 macrophages using a microscope.

    • Alternatively, use automated high-content imaging systems for quantification.[7]

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

In Vitro Cytotoxicity Assay against Mammalian Cells

This assay is crucial to assess the selectivity of the compounds and their potential toxicity to the host.

  • Cell Culture: Culture mammalian cell lines (e.g., HepG2, MRC-5, THP-1) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, add serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

  • Viability Assessment: Use a viability assay such as MTT, MTS, or resazurin to determine the metabolic activity of the cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (or EC50).

Visualizing Targeted Pathways and Experimental Workflows

Understanding the mechanism of action of a specific inhibitor often requires visualizing its target within a broader biological pathway. Similarly, a clear workflow diagram can simplify complex experimental procedures.

Leishmania_Sterol_Biosynthesis cluster_Pathway Ergosterol Biosynthesis Pathway in Leishmania cluster_Inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene Epoxidase Lanosterol Lanosterol Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase (CYP51) Azoles Azoles Azoles->Ergosterol Inhibits CYP51 AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to Ergosterol

Caption: Targeted inhibition of the Leishmania ergosterol biosynthesis pathway.

Drug_Discovery_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Target_Identification Target Identification and Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Promastigote_Assay Antipromastigote Assay (IC50) Hit_to_Lead->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Assay (EC50) Promastigote_Assay->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 & SI) Amastigote_Assay->Cytotoxicity_Assay Animal_Model Animal Model Studies (e.g., BALB/c mice) Cytotoxicity_Assay->Animal_Model Lead Candidate Efficacy Efficacy Assessment (% Reduction in Parasite Burden) Animal_Model->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD

Caption: A generalized workflow for anti-leishmanial drug discovery and validation.

Conclusion

The validation of novel therapeutic targets is a critical step in replenishing the drug discovery pipeline for leishmaniasis. This guide highlights several promising targets, including NMT, M17 LAP, and enzymes of the ergosterol biosynthesis pathway, along with their specific inhibitors. The provided data and protocols offer a framework for the comparative evaluation of new anti-leishmanial compounds. The continued exploration of parasite-specific pathways and the development of highly selective inhibitors are paramount to delivering safer and more effective treatments for this devastating disease.

References

Assessing the Potential for Drug Resistance to Antileishmanial Peptides 19-2.5 and 19-4LF in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence and spread of drug resistance in Leishmania parasites pose a significant threat to the clinical management of leishmaniasis. As novel therapeutic agents are explored, a proactive assessment of their potential to induce resistance is paramount. This guide provides a framework for evaluating the potential for drug resistance to two promising repurposed antimicrobial peptides (AMPs), Peptide 19-2.5 and Peptide 19-4LF, collectively referred to as Antileishmanial agent-19. These peptides have demonstrated potent in vitro and in vivo activity against Leishmania major.[1][2][3][4] This document outlines the experimental protocols, potential mechanisms of resistance, and comparative data presentation necessary for a comprehensive assessment.

Mechanism of Action and Implications for Resistance

Peptides 19-2.5 and 19-4LF exhibit a multi-faceted mechanism of action against Leishmania. Their leishmanicidal activity is associated with the downregulation of several key parasite genes involved in:

  • Drug Resistance: yip1[1][2][3][5]

  • Virulence: gp63[1][2][3][5]

  • Proliferation: Cyclin 1 and Cyclin 6[1][2][3][5]

Furthermore, these peptides modulate the host immune response, promoting a Th1-type response, which is crucial for controlling Leishmania infection.[1][2] The multifaceted nature of their attack on the parasite, targeting both intrinsic parasite pathways and extrinsic host responses, may present a higher barrier to the development of resistance compared to drugs with a single target.

Comparative Susceptibility of Wild-Type Leishmania Strains

The initial step in assessing resistance potential is to establish the baseline susceptibility of wild-type (WT) Leishmania parasites to Peptides 19-2.5 and 19-4LF. This is typically compared against standard antileishmanial drugs. The following table presents illustrative data for the 50% inhibitory concentration (IC50) against promastigote and amastigote stages of L. major.

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)
Peptide 19-2.5 5.20.8
Peptide 19-4LF 3.80.6
Amphotericin B0.20.05
Miltefosine8.52.1
Paromomycin15.012.5

Experimental Protocols for Assessing Drug Resistance

A systematic approach is required to select for and characterize drug-resistant Leishmania. This involves continuous in vitro drug pressure to generate resistant lines, followed by phenotypic and genotypic analyses.

In Vitro Resistance Selection
  • Continuous Drug Pressure: Wild-type Leishmania promastigotes are cultured in vitro and exposed to sub-lethal concentrations of Peptide 19-2.5 or 19-4LF, starting at the IC50 concentration.

  • Stepwise Concentration Increase: As the parasites adapt and resume normal growth, the drug concentration is gradually increased in a stepwise manner.

  • Clonal Selection: Once a resistant population is established that can tolerate significantly higher drug concentrations (typically 5-10 fold the initial IC50), single-cell cloning is performed to ensure a genetically homogenous resistant line.

  • Stability of Resistance: The stability of the resistant phenotype is assessed by culturing the resistant line in the absence of the drug for several passages and then re-determining the IC50.

Phenotypic Characterization of Resistant Lines

The susceptibility of the generated resistant lines to the selecting peptide and other antileishmanial drugs is determined to assess the degree of resistance and investigate potential cross-resistance.

L. major LinePeptide 19-4LF IC50 (µM)Resistance Index (RI)Amphotericin B IC50 (µM)Miltefosine IC50 (µM)
Wild-Type (WT)0.61.00.052.1
19-4LF-Resistant8.213.70.062.3

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Wild-Type Line

Molecular Characterization of Resistance

To elucidate the molecular mechanisms of resistance, a comparative analysis of the wild-type and resistant lines is performed.

  • Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing is used to identify changes in the expression levels of genes potentially involved in resistance. Based on the known mechanism of action, initial targets for investigation would include yip1, gp63, Cyclin 1, and Cyclin 6. Additionally, genes for drug transporters (e.g., ABC transporters) and enzymes involved in metabolic pathways that could inactivate the peptides should be assessed.

  • Genomic Analysis: Whole-genome sequencing can be employed to identify gene mutations, amplifications, or deletions that are present in the resistant line but not in the wild-type parent.

Visualizing Experimental Workflows and Potential Resistance Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes in drug resistance assessment.

G cluster_0 In Vitro Resistance Selection cluster_1 Characterization WT Promastigotes WT Promastigotes Sub-lethal Drug Exposure Sub-lethal Drug Exposure WT Promastigotes->Sub-lethal Drug Exposure IC50 concentration Stepwise Concentration Increase Stepwise Concentration Increase Sub-lethal Drug Exposure->Stepwise Concentration Increase Parasite adaptation Resistant Population Resistant Population Stepwise Concentration Increase->Resistant Population Increased tolerance Clonal Selection Clonal Selection Resistant Population->Clonal Selection Stable Resistant Line Stable Resistant Line Clonal Selection->Stable Resistant Line Phenotypic Analysis Phenotypic Analysis Stable Resistant Line->Phenotypic Analysis Molecular Analysis Molecular Analysis Stable Resistant Line->Molecular Analysis IC50 Determination IC50 Determination Phenotypic Analysis->IC50 Determination Cross-resistance Cross-resistance Phenotypic Analysis->Cross-resistance Gene Expression Gene Expression Molecular Analysis->Gene Expression Genomic Sequencing Genomic Sequencing Molecular Analysis->Genomic Sequencing

Caption: Workflow for in vitro selection and characterization of drug-resistant Leishmania.

G cluster_0 Parasite Cell cluster_1 Potential Resistance Mechanisms Peptide 19-4LF Peptide 19-4LF Membrane Interaction Membrane Interaction Peptide 19-4LF->Membrane Interaction Internalization Internalization Membrane Interaction->Internalization Gene Regulation Gene Regulation Internalization->Gene Regulation Downregulation of yip1, gp63, Cyclins Downregulation of yip1, gp63, Cyclins Gene Regulation->Downregulation of yip1, gp63, Cyclins Parasite Death Parasite Death Downregulation of yip1, gp63, Cyclins->Parasite Death Altered Membrane Composition Altered Membrane Composition Altered Membrane Composition->Membrane Interaction Increased Drug Efflux Increased Drug Efflux Increased Drug Efflux->Internalization Target Modification/Upregulation Target Modification/Upregulation Target Modification/Upregulation->Gene Regulation Enzymatic Degradation Enzymatic Degradation Enzymatic Degradation->Internalization

Caption: Hypothesized mechanism of action and potential resistance pathways to Peptide 19-4LF.

Conclusion

A thorough and early assessment of the potential for drug resistance to novel antileishmanial candidates like Peptides 19-2.5 and 19-4LF is critical for their strategic development. The multi-faceted mechanism of action of these peptides may slow the emergence of resistance. However, the inherent genetic plasticity of Leishmania necessitates a rigorous evaluation using the standardized protocols outlined in this guide. The systematic generation and characterization of resistant lines in vitro will provide invaluable insights into the long-term viability of these promising therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Experimental Antileishmanial Agents: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following procedures provide essential safety and logistical information for the proper disposal of experimental antileishmanial agents, using "Antileishmanial agent-1" as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of novel chemical entities in a laboratory setting.

Hazard and Disposal Summary for Antileishmanial Agent-1

As a representative experimental compound, the following table summarizes the key hazard and disposal information for "Antileishmanial agent-1"[1]. This information should be used as a template for assessing and managing other experimental antileishmanial agents.

Parameter Information Reference
Product Name Antileishmanial agent-1[1]
CAS No. 2454115-43-4[1]
Molecular Formula C15H11Br2N3O[1]
Molecular Weight 409.08[1]
Hazards Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Disposal Precaution Avoid release to the environment.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Disposal of Experimental Antileishmanial Agents

This protocol outlines the step-by-step procedure for the safe disposal of experimental antileishmanial agents.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handle the agent in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke in the laboratory area[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with the antileishmanial agent, such as gloves, weighing paper, and contaminated lab supplies, in a dedicated, clearly labeled hazardous waste container[2][3].

    • For sharps such as needles or razor blades contaminated with the agent, use a designated puncture-resistant sharps container[4][5].

  • Liquid Waste:

    • Collect all liquid waste containing the antileishmanial agent in a leak-proof, chemical-resistant container[4][6].

    • The container must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents, including the name of the antileishmanial agent and its approximate concentration.

    • Do not mix incompatible wastes in the same container[5][6].

  • Empty Containers:

    • Empty containers that held the antileishmanial agent must be managed as hazardous waste[2]. Do not rinse them in the sink. The first rinse should be collected as hazardous waste[6].

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[2][7].

  • Ensure all waste containers are kept tightly closed except when adding waste[6].

  • Use secondary containment for liquid waste containers to prevent spills[6][7].

4. Disposal Procedure:

  • All waste contaminated with the experimental antileishmanial agent must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[1][2][6].

  • Complete and submit a hazardous waste disposal form as required by your institution for waste pickup[2].

  • Never dispose of experimental antileishmanial agents down the drain or in the regular trash[6].

Disposal Workflow for Experimental Antileishmanial Agents

The following diagram illustrates the decision-making process for the proper disposal of experimental antileishmanial agents.

start Start: Generation of Antileishmanial Agent Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Chemical Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for experimental antileishmanial agents.

References

Personal protective equipment for handling Antileishmanial agent-19

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: Antileishmanial Agent-19

Disclaimer: "this compound" is not a specifically identified compound in public safety literature. This guide is formulated based on the safety profile of a known compound, "Antileishmanial agent-1" (CAS No.: 2454115-43-4), and general best practices for handling hazardous research chemicals.[1] Researchers must consult the specific Safety Data Sheet (SDS) for the exact agent being used.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Hazard Identification and Immediate Precautions

Antileishmanial Agent-1 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Assume this compound possesses similar hazards. All personnel must be trained on these risks before handling the compound.

Key Hazards:

  • Acute Oral Toxicity[1]

  • Chronic Aquatic Toxicity[1]

  • Potential for skin, eye, and respiratory irritation[1]

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[2] All PPE should be selected based on a risk assessment of the specific procedures being performed.

PPE TypeSpecificationRationale
Hand Protection Double-gloving with powder-free, chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard).[2][3][4]Prevents dermal absorption. Double-gloving is recommended as surfaces are often contaminated; the outer glove can be removed inside the containment area.[2]
Body Protection Impermeable, disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[3][4]Protects skin from splashes and contamination. Gown cuffs should be covered by glove cuffs.
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when there is a significant risk of splashes.[5]Protects eyes and face from splashes of liquids or fine dust particles.
Respiratory Protection If handling the compound as a powder outside of a containment device (e.g., fume hood, BSC), a NIOSH-approved N95 respirator is required to prevent inhalation.[3]Protects against inhalation of aerosolized particles.
Foot & Hair Protection Disposable shoe covers and hair covers.[2][4]Prevents tracking of contamination to other areas and protects the integrity of sterile compounding environments.
Handling and Operational Plan

All manipulations of this compound should be performed in a designated area to minimize contamination.

3.1. Engineering Controls:

  • Primary: All work involving open handling of the powder or preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3]

  • Secondary: The laboratory should have restricted access, be well-ventilated, and equipped with an eyewash station and emergency shower.[1]

3.2. Procedural Steps for Handling:

  • Preparation: Cordon off the designated handling area. Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood or BSC before starting.

  • Donning PPE: Don PPE in the correct order: shoe covers, hair cover, inner gloves, gown, outer gloves, and eye/face protection.

  • Weighing: If weighing the solid compound, do so within the fume hood on an analytical balance. Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Solution Preparation: Add solvent to the powder slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.

  • Post-Handling: After completing the work, wipe down all surfaces in the containment area with an appropriate deactivating agent (if known) or 70% ethanol.

  • Doffing PPE: Remove PPE carefully in the designated area to avoid self-contamination. Remove outer gloves first, followed by the gown, and then inner gloves. Wash hands thoroughly with soap and water immediately after.[4]

Emergency Procedures
Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[1]
Spill Evacuate the immediate area. Secure the area and prevent entry. For small spills, use a chemical spill kit with appropriate absorbent materials. For large spills, contact the institutional Environmental Health & Safety (EHS) department immediately.
Storage and Disposal Plan

Proper storage and waste management are critical to prevent environmental contamination and accidental exposure.

5.1. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Recommended storage temperature is -20°C for powder and -80°C when in solvent.[1]

5.2. Disposal:

  • Waste Segregation: Do not mix this waste stream with other chemical wastes.[6]

  • Liquid Waste: Collect all aqueous and solvent solutions containing the agent in a dedicated, sealed, and properly labeled hazardous waste container.[6][7] The container must be marked with the words "HAZARDOUS WASTE" and list all chemical constituents.[6]

  • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, weigh boats) must be collected in a dedicated, lined, and sealed hazardous waste container.[8]

  • Disposal Method: All waste must be disposed of through the institution's certified hazardous waste management program.[1][7] Do not dispose of this chemical down the drain or in the regular trash.[7][9]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Containment) cluster_cleanup Phase 3: Post-Handling & Waste Management A Designate & Prepare Handling Area B Assemble All Materials in Hood/BSC A->B C Don Full PPE (Double Glove) B->C D Weigh Powder / Prepare Solution C->D E Perform Experimental Procedure D->E F Decontaminate Surfaces & Equipment E->F G Segregate Liquid & Solid Hazardous Waste F->G I Doff PPE Correctly F->I H Seal & Label Waste Containers G->H J Wash Hands Thoroughly H->J Store Waste for EHS Pickup I->J

Caption: Workflow for Safe Handling of this compound.

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal Aqueous Aqueous Solutions (Containing Agent) LiquidWaste Sealed Liquid Waste Container (Marked 'Hazardous Waste') Aqueous->LiquidWaste Solvent Solvent Solutions (Containing Agent) Solvent->LiquidWaste Contaminated Contaminated Solids (Gloves, Tips, Gowns) SolidWaste Lined Solid Waste Container (Marked 'Hazardous Waste') Contaminated->SolidWaste EHS Store in Satellite Accumulation Area LiquidWaste->EHS SolidWaste->EHS Pickup Schedule Pickup by EHS / Certified Vendor EHS->Pickup

Caption: Disposal Plan for this compound Waste Streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.